molecular formula C9H11NO2 B1581856 Methyl phenylglycine CAS No. 26682-99-5

Methyl phenylglycine

Cat. No.: B1581856
CAS No.: 26682-99-5
M. Wt: 165.19 g/mol
InChI Key: BHFLUDRTVIDDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFLUDRTVIDDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19883-41-1 (hydrochloride)
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26682-99-5
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL PHENYLGLYCINATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Abstract: The Role of Phenylglycine Derivatives as Critical Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl Phenylglycine Derivatives: Core Properties, Synthesis, and Applications

Phenylglycine and its methylated derivatives represent a class of non-proteinogenic amino acids that are indispensable in modern pharmaceutical development and fine chemical synthesis. Their rigid structure, conferred by the phenyl group attached to the α-carbon, and more importantly, their chirality, make them highly valuable starting materials for creating complex, stereospecific molecules. This guide provides an in-depth exploration of the foundational properties, synthesis, analytical characterization, and key applications of this compound derivatives, with a focus on N-methyl-phenylglycine and phenylglycine methyl ester. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical, field-proven insights to facilitate their effective use in research and development.

Foundational Physicochemical & Stereochemical Landscape

A frequent point of ambiguity for researchers is the term "this compound." It can refer to several distinct molecules. This section clarifies the nomenclature and outlines the core properties of the most common derivatives.

  • Phenylglycine: The parent amino acid, C₆H₅CH(NH₂)CO₂H.[1]

  • N-Phenylglycine: An isomer of phenylglycine where the phenyl group is attached to the nitrogen atom (C₆H₅NHCH₂CO₂H).[2]

  • Phenylglycine Methyl Ester: The methyl ester of the parent amino acid, a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics.[1][3]

  • N-Methyl-Phenylglycine: The N-methylated derivative of the parent amino acid, which is a key focus of this guide. It serves as a versatile building block in drug development, particularly for neurological disorders.[4][5]

The following diagram illustrates the structural relationships between these key compounds.

PG Phenylglycine C₈H₉NO₂ PGME Phenylglycine Methyl Ester C₉H₁₁NO₂ PG->PGME Esterification NMPG N-Methyl-Phenylglycine C₉H₁₁NO₂ PG->NMPG N-Methylation NPG N-Phenylglycine C₈H₉NO₂ (Isomer) PG->NPG Isomerization

Caption: Structural relationships between Phenylglycine and its derivatives.

The Criticality of Chirality: D-, L-, and DL- Forms

Like most α-amino acids (except glycine), phenylglycine is chiral. The spatial arrangement of the substituents around the α-carbon results in two non-superimposable mirror images, or enantiomers: D-(-)-phenylglycine and L-(+)-phenylglycine. The biological activity of pharmaceuticals derived from these molecules is often dependent on a single enantiomer. For instance, D-phenylglycine is a critical side chain for antibiotics like ampicillin and cephalexin.[3] Therefore, the synthesis of enantiomerically pure compounds is a primary objective in drug development.[6] The racemic mixture, DL-phenylglycine, contains equal amounts of both enantiomers.

Physicochemical Properties

The properties of these derivatives are summarized below. Note that salts, such as hydrochloride (HCl) salts, are common to improve solubility and stability.[5][7]

PropertyN-Methyl-DL-phenylglycine[4]N-Methyl-L-phenylglycine HCl[5](R)-(-)-2-Phenylglycine Methyl Ester HCl[8](S)-(+)-2-Phenylglycine Methyl Ester HCl
Synonyms N-Me-DL-Phg-OHN-Me-L-Phg-OH · HClD-Phenylglycine Methyl Ester HClL-Phenylglycine Methyl Ester HCl
CAS Number 74641-60-42611-88-319883-41-115028-39-4
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂ · HClC₉H₁₁NO₂ · HClC₉H₁₁NO₂ · HCl
Molecular Weight 165.19 g/mol 201.65 g/mol 201.65 g/mol 201.65 g/mol
Appearance White powderOff-white powderSolidSolid
Purity ≥ 98% (HPLC)≥ 98% (NMR)≥95%97%
Optical Rotation N/A (Racemic)[α]D20 = 75.3 ± 2° (c=0.5 in H₂O)[α]20/D −118°, c = 1 in H₂O[α]20/D +120°, c = 1 in H₂O
Storage Store at 0-8 °CStore at 0-8 °CRoom TemperatureRoom Temperature

Synthesis & Chiral Resolution: From Racemate to Enantiopure Intermediate

The synthesis of phenylglycine derivatives can be achieved through various methods, including the Strecker synthesis from benzaldehyde.[1] However, for this guide, we will focus on a common laboratory-scale preparation of N-methyl-N-phenylglycine via hydrolysis of its corresponding ester, as it provides a clear, instructive example of a fundamental transformation.

Experimental Protocol: Synthesis of N-Methyl-N-Phenylglycine

This protocol describes the base-catalyzed hydrolysis of N-methyl-N-phenylglycine methyl ester. The choice of a base like NaOH is critical as it saponifies the ester to a carboxylate salt, which can then be protonated to yield the desired carboxylic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenyl-N-methylglycine methyl ester (30 g) with a 1:4 (w/w) solution of water/methanol (500 mL).

    • Expert Insight: The water/methanol solvent system is chosen to ensure solubility for both the organic ester and the inorganic base (NaOH), creating a homogenous reaction environment essential for efficient hydrolysis.

  • Saponification: Add sodium hydroxide (NaOH, 12.3 g, 1.1 eq.) to the mixture. Heat the reaction to reflux and maintain for 2 hours.

    • Expert Insight: Using a slight excess (1.1 equivalents) of NaOH drives the reaction to completion. Refluxing provides the necessary activation energy for the saponification reaction to proceed at a practical rate.

  • Solvent Removal: After the reaction is complete, remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

    • Expert Insight: Removing methanol simplifies the subsequent extraction process and prevents potential emulsification.

  • Workup & Extraction (1): Add water to the remaining aqueous residue. Extract this solution with methylene chloride to remove any unreacted starting ester. Discard the organic layer.

    • Expert Insight: This step is a crucial purification measure. The desired product, being a salt at this high pH, remains in the aqueous layer, while the non-polar, unreacted ester is partitioned into the organic methylene chloride layer.

  • Acidification & Extraction (2): Carefully add 10% hydrochloric acid (HCl) to the aqueous layer to adjust the pH to approximately 5. This will precipitate the N-methyl-N-phenylglycine.

    • Expert Insight: The pH is adjusted to the isoelectric point of the amino acid, minimizing its solubility in water and causing it to precipitate or become amenable to extraction.

  • Isolation: Extract the acidified aqueous layer with diethyl ether. The product will move into the ether layer.

  • Drying and Final Product: Dry the combined ether layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the final product, N-methyl-N-phenylglycine (yield: 27.1 g).[9]

The following diagram visualizes this synthetic workflow.

cluster_0 Reaction Phase cluster_1 Workup & Purification Start 1. Combine Ester, MeOH/H₂O, NaOH Reflux 2. Reflux for 2 hours Start->Reflux Evap 3. Evaporate Methanol Reflux->Evap Extract1 4. Extract with CH₂Cl₂ (Removes unreacted ester) Evap->Extract1 Acidify 5. Acidify to pH ~5 with HCl Extract1->Acidify Extract2 6. Extract with Diethyl Ether Acidify->Extract2 Dry 7. Dry & Evaporate Ether Extract2->Dry End End Dry->End Final Product: N-Methyl-N-Phenylglycine

Caption: Workflow for the synthesis of N-Methyl-N-Phenylglycine.

Comprehensive Analytical Characterization

Verifying the identity, purity, and stereochemistry of this compound derivatives is paramount. A multi-technique approach is standard practice, ensuring a self-validating system of quality control.

Analytical Workflow

The typical workflow involves initial structural confirmation followed by purity assessment.

Sample Synthesized Product NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR HPLC HPLC (Purity & Enantiomeric Ratio) Sample->HPLC MS Mass Spectrometry (Molecular Weight Verification) Sample->MS Result Certified Pure Compound NMR->Result HPLC->Result MS->Result

Caption: Standard analytical workflow for compound characterization.

Protocol: HPLC Method for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and enantiomeric excess (e.e.) of chiral compounds.[10] For enantiomeric separation, a chiral stationary phase (CSP) is required.

Methodology:

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: For general purity, a standard C18 reverse-phase column is sufficient. For enantiomeric resolution, a chiral column (e.g., Lux Amylose-2® or similar) is mandatory.[11]

  • Mobile Phase:

    • For C18 Purity: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.

    • For Chiral Separation: An isocratic mobile phase, typically a mixture of n-hexane and isopropanol, is used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.[11]

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.[11]

  • Injection & Run: Inject 10 µL of the sample. Monitor the elution profile at a suitable wavelength (e.g., 250 nm).[11]

  • Data Analysis:

    • Purity: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

    • Enantiomeric Excess (e.e.): Calculated from the areas of the two enantiomer peaks (Area₁ and Area₂) using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy is used to confirm the chemical structure of the synthesized molecule.[12] For a compound like N-methyl-phenylglycine, ¹H NMR would be used to identify protons associated with the phenyl ring, the α-carbon, and the N-methyl group, confirming the correct connectivity and structure.[11]

Applications in Medicinal Chemistry & Pharmaceutical Development

The utility of this compound derivatives is extensive, primarily leveraging their properties as chiral synthons.

  • Pharmaceutical Intermediates: Phenylglycine derivatives are crucial intermediates. D-phenylglycine methyl ester, for example, is a favored starting material for the enzymatic production of widely used antibiotics such as ampicillin, cefaclor, and cephalexin.[3]

  • Neuroscience Research: N-methylated amino acids, including derivatives of phenylglycine, are valuable tools for neuroscience research. They can act as neurotransmitter modulators and are used in studies related to brain function and the development of treatments for neurological disorders like depression and anxiety.[4][5] Their structure allows them to interact with biological systems, such as metabotropic glutamate receptors.[13]

  • Chiral Synthesis & Catalysis: Enantiomerically pure phenylglycine derivatives serve as chiral auxiliaries or chiral catalysts, which are essential for controlling the stereochemistry of chemical reactions to produce single-enantiomer fine chemicals and pharmaceuticals.[5][6][14]

  • Peptide Synthesis: These non-natural amino acids are incorporated into peptide synthesis to create peptides with specific biological activities, which is a critical aspect of modern drug discovery.[6][14]

The diagram below illustrates the role of a D-Phenylglycine derivative as a key building block in the synthesis of a β-lactam antibiotic.

PGME D-Phenylglycine Methyl Ester (Chiral Side Chain) Enzyme Enzymatic Coupling PGME->Enzyme BLactam β-Lactam Nucleus (e.g., 7-ADCA) BLactam->Enzyme Antibiotic Semi-Synthetic Antibiotic (e.g., Cephalexin) Enzyme->Antibiotic

Caption: Role of D-Phenylglycine derivative in antibiotic synthesis.

Safety & Handling

As with any chemical reagent, proper handling of this compound derivatives is essential. The following is a summary of general safety precautions derived from Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or with appropriate exhaust ventilation.[15][16] Wash hands thoroughly after handling.[15]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store at the recommended temperature (see table in Section 1.2).

References

A Comprehensive Technical Guide to the Synthesis of Phenylglycine Derivatives from Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for producing phenylglycine and its methyl derivatives, commencing from the readily available precursor, benzaldehyde. Phenylglycine and its analogues are critical chiral building blocks in the pharmaceutical industry, most notably in the synthesis of semi-synthetic β-lactam antibiotics. This document emphasizes the venerable yet highly efficient Strecker synthesis as the core method for constructing the α-amino acid backbone, followed by detailed protocols for subsequent modifications such as esterification. The narrative is grounded in mechanistic understanding, providing not just procedural steps but the causal logic behind experimental choices. All protocols are presented with the rigor required for laboratory application, supported by authoritative citations and visual diagrams to elucidate complex transformations.

Introduction: The Strategic Importance of Phenylglycine

Phenylglycine is a non-proteinogenic α-amino acid that serves as an indispensable chiral side chain for blockbuster antibiotics like ampicillin, cephalexin, and cefaclor.[1] Its structural rigidity and synthetic accessibility make it a valuable synthon in medicinal chemistry beyond antibiotics, including in the development of enzyme inhibitors and peptide-based therapeutics. The ability to efficiently synthesize phenylglycine and its derivatives, such as methyl phenylglycinate (phenylglycine methyl ester), from inexpensive bulk chemicals like benzaldehyde is a cornerstone of pharmaceutical process chemistry.

This guide will focus on the most robust and industrially relevant pathway: the Strecker amino acid synthesis. We will dissect this multi-component reaction from a mechanistic standpoint, provide a validated experimental protocol, and then detail the subsequent esterification to yield the methyl ester derivative.

The Core Pathway: Strecker Synthesis of Phenylglycine

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic yet powerful method for preparing α-amino acids from aldehydes or ketones.[2][3] It is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, which proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the desired amino acid.[3][4][5]

Mechanistic Deep Dive

The overall transformation for phenylglycine is as follows:

Benzaldehyde → α-Aminophenylacetonitrile → Phenylglycine

Stage 1: Formation of α-Aminophenylacetonitrile

This stage begins with the reaction of benzaldehyde and ammonia to form an imine, which is then attacked by a cyanide ion.[6][7] In practice, ammonium chloride (NH₄Cl) is often used, serving as both a source of ammonia (in equilibrium with NH₃) and a mild acid to catalyze the initial steps.[5]

  • Imine/Iminium Formation: The carbonyl oxygen of benzaldehyde is protonated by a proton source (e.g., NH₄⁺), activating the carbonyl carbon for nucleophilic attack.[2][5] Ammonia (NH₃) attacks the activated carbonyl, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield a reactive iminium ion.[2][5]

  • Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[5] This step forms the crucial new carbon-carbon bond, resulting in the formation of α-aminophenylacetonitrile.

Strecker_Stage1 Mechanism of α-Aminonitrile Formation benzaldehyde Benzaldehyde protonated_aldehyde Protonated Aldehyde benzaldehyde->protonated_aldehyde + H⁺ ammonia NH₃ HCN HCN tetrahedral_intermediate Tetrahedral Intermediate protonated_aldehyde->tetrahedral_intermediate + NH₃ iminium Iminium Ion tetrahedral_intermediate->iminium - H₂O aminonitrile α-Aminophenylacetonitrile iminium->aminonitrile + CN⁻ Strecker_Stage2 Mechanism of Nitrile Hydrolysis aminonitrile α-Aminophenylacetonitrile protonated_nitrile Protonated Nitrile aminonitrile->protonated_nitrile + H⁺ water H₂O, H⁺ amino_acid Phenylglycine amide_intermediate Amide Intermediate protonated_nitrile->amide_intermediate + H₂O - H⁺ amide_intermediate->amino_acid + H₂O, H⁺ - NH₄⁺ Fischer_Esterification Fischer Esterification Mechanism amino_acid Phenylglycine protonated_acid Protonated Carboxylic Acid amino_acid->protonated_acid + H⁺ methanol Methanol (CH₃OH) catalyst H⁺ (from SOCl₂ + CH₃OH) ester_hcl Phenylglycine Methyl Ester Hydrochloride tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃OH tetrahedral_intermediate->ester_hcl - H₂O, - H⁺

References

Navigating the Chiral Landscape of Methyl Phenylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the multifaceted world of pharmaceutical and chemical research, precision in molecular architecture is paramount. The term "Methyl phenylglycine" frequently appears in scientific literature, yet it represents a family of distinct chiral compounds, each with unique properties and applications. This guide provides an in-depth exploration of the critical members of the this compound family, offering a clear roadmap for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and key applications, supported by detailed experimental protocols and mechanistic insights.

Unraveling the Identity of "this compound"

The ambiguous nomenclature of "this compound" necessitates a clear delineation of the specific chemical entities it can represent. The primary variations arise from the position of the methyl group (on the nitrogen or as an ester) and the stereochemistry at the alpha-carbon. This guide will focus on four key compounds:

  • N-Methyl-DL-phenylglycine: A racemic mixture of N-methylated phenylglycine.

  • N-Methyl-L-phenylglycine: The enantiomerically pure L-form of N-methylated phenylglycine.

  • D-Phenylglycine methyl ester: The methyl ester of D-phenylglycine.

  • L-Phenylglycine methyl ester: The methyl ester of L-phenylglycine.

It is crucial for researchers to identify the precise compound and its form (e.g., free base or hydrochloride salt) to ensure the reproducibility and accuracy of their work.

Physicochemical Properties: A Comparative Overview

The subtle structural differences among the this compound derivatives lead to distinct physicochemical properties. These properties are fundamental to their application in various experimental settings.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
N-Methyl-DL-phenylglycine74641-60-4C₉H₁₁NO₂165.19Racemic Mixture
N-Methyl-L-phenylglycine2611-88-3C₉H₁₁NO₂165.19L-enantiomer
N-Methyl-L-phenylglycine HCl2611-88-3C₉H₁₁NO₂·HCl201.65Hydrochloride Salt
D-Phenylglycine methyl ester26682-99-5C₉H₁₁NO₂165.19D-enantiomer
D-Phenylglycine methyl ester HCl19883-41-1C₉H₁₁NO₂·HCl201.65Hydrochloride Salt
L-Phenylglycine methyl ester37760-98-8C₉H₁₁NO₂165.19L-enantiomer
L-Phenylglycine methyl ester HCl15028-39-4C₉H₁₁NO₂·HCl201.70Hydrochloride Salt

Synthesis and Methodologies

The synthesis of these compounds is a cornerstone of their utility. Below are outlines of common synthetic approaches.

Synthesis of D-Phenylglycine Methyl Ester Hydrochloride

A prevalent method for the esterification of D-phenylglycine involves the use of thionyl chloride in methanol. This approach is efficient and yields the hydrochloride salt directly.

Experimental Protocol:

  • Suspend D-phenylglycine in methanol in a suitable reaction vessel.

  • Cool the suspension and slowly add thionyl chloride while maintaining a controlled temperature.

  • After the addition is complete, reflux the reaction mixture to drive the esterification to completion.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the D-Phenylglycine methyl ester hydrochloride, which can be further purified by recrystallization.[1][2]

Synthesis_of_D_Phenylglycine_Methyl_Ester_HCl D-Phenylglycine D-Phenylglycine Reaction Mixture Reaction Mixture D-Phenylglycine->Reaction Mixture Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction Mixture Thionyl Chloride (Reagent) Thionyl Chloride (Reagent) Thionyl Chloride (Reagent)->Reaction Mixture Slow Addition Reflux Reflux Reaction Mixture->Reflux Heating Evaporation Evaporation Reflux->Evaporation After Completion D-Phenylglycine Methyl Ester HCl D-Phenylglycine Methyl Ester HCl Evaporation->D-Phenylglycine Methyl Ester HCl Isolation

Caption: Synthesis of D-Phenylglycine Methyl Ester HCl.

Synthesis of N-Methyl-N-phenylglycine

N-methylation can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol:

  • Dissolve N-phenyl-N-methylglycine methyl ester in a mixture of water and methanol.

  • Add a stoichiometric excess of a base, such as sodium hydroxide.

  • Reflux the mixture for several hours to ensure complete hydrolysis.

  • Evaporate the methanol under reduced pressure.

  • Add water to the residue and extract any unreacted starting material with an organic solvent.

  • Acidify the aqueous layer with an acid like hydrochloric acid to a pH of approximately 5.

  • Extract the product, N-methyl-N-phenylglycine, with an organic solvent such as ether.

  • Dry the organic layer and evaporate the solvent to yield the final product.[3]

Applications in Research and Development

The unique structural features of this compound derivatives make them invaluable tools in various scientific disciplines.

Asymmetric Synthesis and Chiral Auxiliaries

The enantiomerically pure forms of this compound are widely used in asymmetric synthesis. They can act as chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

N-Methyl-DL-phenylglycine is also utilized in the resolution of racemic mixtures, a critical process for producing enantiomerically pure compounds in the pharmaceutical industry.[4]

Peptide Synthesis

L-Phenylglycine methyl ester is a common building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is frequently employed.

Step-by-Step Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-phenylglycine:

  • Resin Swelling: Swell a suitable resin (e.g., Wang or Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-L-phenylglycine using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_0 SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Washing_2->Final_Cleavage After last amino acid Start Start Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling Resin_Swelling->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End End Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis.

Neuroscience Research and Neuromodulation

N-Methyl-L-phenylglycine and its derivatives are valuable tools in neuroscience research. They are known to interact with neurotransmitter systems, making them useful for studying brain function and neurological disorders.[6] Specifically, glycine and its analogs can act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

The binding of both glutamate and a co-agonist (like glycine or D-serine) is required for the NMDA receptor channel to open and allow the influx of Ca²⁺ ions. N-Methyl-L-phenylglycine can modulate this process, thereby influencing neuronal excitability and signaling. This makes it a compound of interest for investigating conditions associated with NMDA receptor dysfunction.

NMDA_Receptor_Modulation cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ion Channel (Closed) NMDA_Receptor->Ca_Channel Maintains Closed State Ca_Channel_Open Ion Channel (Open) NMDA_Receptor->Ca_Channel_Open Conformational Change Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_Influx->Cellular_Response Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glutamate Site N_Methyl_L_phenylglycine N-Methyl-L-phenylglycine (Co-agonist) N_Methyl_L_phenylglycine->NMDA_Receptor Binds to Glycine Site

Caption: Modulation of NMDA receptor by N-Methyl-L-phenylglycine.

Synthesis of Beta-Lactam Antibiotics

D-phenylglycine methyl ester is a crucial side-chain precursor in the enzymatic synthesis of important beta-lactam antibiotics, such as ampicillin and cephalexin. Penicillin G acylase is a key enzyme in this process, catalyzing the acylation of the beta-lactam nucleus.

Beta_Lactam_Synthesis D_Phg_Me_Ester D-Phenylglycine Methyl Ester Penicillin_G_Acylase Penicillin G Acylase D_Phg_Me_Ester->Penicillin_G_Acylase 6_APA 6-Aminopenicillanic Acid (6-APA) 6_APA->Penicillin_G_Acylase Ampicillin Ampicillin Penicillin_G_Acylase->Ampicillin Enzymatic Acylation

Caption: Role of D-Phenylglycine Methyl Ester in Ampicillin Synthesis.

Chiral Resolution and Analysis

Determining the enantiomeric excess (ee) of a chiral compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers.

Protocol for Chiral HPLC Analysis of Phenylglycine Enantiomers:

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a crown ether-based or a cyclodextrin-based column.

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for the chosen column and analyte. This often consists of an aqueous buffer with an organic modifier like methanol or acetonitrile. The pH of the mobile phase can be critical for achieving good separation.

  • Sample Preparation: Dissolve the sample containing the phenylglycine enantiomers in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under isocratic or gradient elution conditions.

    • Detect the enantiomers using a suitable detector, typically a UV detector.

  • Data Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Conclusion

The "this compound" family of compounds represents a versatile and powerful toolkit for researchers in chemistry and biology. A precise understanding of their individual identities, properties, and applications is essential for leveraging their full potential. From enabling the synthesis of complex peptides and life-saving antibiotics to unraveling the intricacies of neuronal communication, these molecules will undoubtedly continue to play a significant role in scientific advancement. This guide serves as a foundational resource to empower researchers to confidently navigate the chiral landscape of this compound and its derivatives in their pursuit of discovery.

References

The Solubility of Methyl Phenylglycine in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of methyl phenylglycine in a range of common organic solvents. In the absence of extensive, publicly available experimental solubility data for this specific compound, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast solubility behavior. The theoretical framework of solubility is discussed, emphasizing the practical application of the "like dissolves like" principle through the calculation of Relative Energy Difference (RED). Detailed, field-proven experimental protocols for determining solubility, including the shake-flask equilibrium method and dynamic laser monitoring, are provided to enable researchers to validate these predictions and generate precise data for their specific applications. This guide is intended to serve as a valuable resource for scientists and professionals in drug development, synthesis, and purification by providing a robust framework for solvent selection and process optimization involving this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter that dictates the efficiency of reaction kinetics, influences purification strategies such as crystallization, and is fundamental to the design of effective drug delivery systems. A thorough understanding of its solubility profile allows for the rational selection of solvents, which can lead to improved yields, higher purity of the final product, and more stable formulations.

This guide addresses the current gap in readily available, quantitative solubility data for this compound. By leveraging established thermodynamic principles and predictive modeling, we provide a semi-quantitative framework for understanding its solubility. Furthermore, we equip the reader with the necessary experimental methodologies to determine precise solubility data under their specific laboratory conditions.

Theoretical Framework: From "Like Dissolves Like" to Predictive Modeling

The age-old adage "like dissolves like" provides a foundational, qualitative understanding of solubility. This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. This concept is quantitatively captured by solubility parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful, three-dimensional approach to characterizing the intermolecular forces of a substance.[1] They deconstruct the total Hildebrand solubility parameter into three components:

  • δd (Dispersion): Energy from London dispersion forces, which are present in all molecules.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space" defined by these parameters. The closer two points are in this space, the more likely the substances are to be miscible.

Predicting Solubility with the Relative Energy Difference (RED)

The distance between the Hansen parameters of a solute and a solvent in Hansen space can be calculated to provide a quantitative measure of their affinity. This is known as the Relative Energy Difference (RED), and it serves as a powerful predictor of solubility.[2]

The RED number is calculated as follows:

RED = Ra / R0

Where:

  • Ra is the distance between the solute and solvent in Hansen space, calculated as: Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

  • R0 is the interaction radius of the solute, which defines the boundary of its "solubility sphere."

A general interpretation of the RED number is as follows:

  • RED < 1.0: High likelihood of solubility.

  • RED ≈ 1.0: Borderline solubility.

  • RED > 1.0: Low likelihood of solubility.

Predicted Solubility of this compound

Due to the lack of publicly available experimental HSP values for this compound, we have employed a group contribution method based on the Hoftyzer-Van Krevelen approach to estimate its parameters.[3][4] This method allows for the calculation of HSPs based on the molecular structure of the compound.

Estimated Hansen Solubility Parameters for this compound:

To estimate the HSPs for this compound (C₉H₁₁NO₂), we first break down the molecule into its constituent functional groups:

  • 1 x C₆H₅- (Phenyl group)

  • 1 x -CH- (Methine group)

  • 1 x -NH- (Secondary amine group)

  • 1 x -COO- (Ester group)

  • 1 x -CH₃ (Methyl group)

Using established group contribution values from the Hoftyzer-Van Krevelen method, we can calculate the Fd, Fp, and Eh values for this compound. These are then used to calculate the δd, δp, and δh parameters.

Molar Volume (V) Calculation: V = (6 * V-CH=(aromatic)) + V-CH- + V-NH- + V-COO- + V-CH₃ V = (6 * 14.75) + 13.5 + 15.1 + 21.0 + 33.5 = 88.5 + 13.5 + 15.1 + 21.0 + 33.5 = 171.6 cm³/mol

Dispersion Component (δd) Calculation: ΣFdi = Fd(C₆H₅-) + Fd(-CH-) + Fd(-NH-) + Fd(-COO-) + Fd(-CH₃) ΣFdi = (6 * 210) + 80 + 120 + 410 + 420 = 1260 + 80 + 120 + 410 + 420 = 2290 δd = ΣFdi / V = 2290 / 171.6 = 13.35 (MPa)0.5

Polar Component (δp) Calculation: ΣFpi² = Fp²(C₆H₅-) + Fp²(-CH-) + Fp²(-NH-) + Fp²(-COO-) + Fp²(-CH₃) ΣFpi² = (0)² + (0)² + (210)² + (330)² + (0)² = 44100 + 108900 = 153000 δp = (ΣFpi²)0.5 / V = (153000)0.5 / 171.6 = 391.15 / 171.6 = 2.28 (MPa)0.5

Hydrogen Bonding Component (δh) Calculation: ΣEhi = Eh(C₆H₅-) + Eh(-CH-) + Eh(-NH-) + Eh(-COO-) + Eh(-CH₃) ΣEhi = 0 + 0 + 2000 + 4000 + 0 = 6000 δh = (ΣEhi / V)0.5 = (6000 / 171.6)0.5 = (34.96)0.5 = 5.91 (MPa)0.5

Estimated HSP for this compound:

  • δd: 13.35 (MPa)0.5

  • δp: 2.28 (MPa)0.5

  • δh: 5.91 (MPa)0.5

  • Interaction Radius (R0): An interaction radius of 7.0 is assumed for this initial prediction, which is a typical value for small organic molecules.

Semi-Quantitative Solubility Predictions

The following table provides a semi-quantitative prediction of the solubility of this compound in a range of common organic solvents based on the calculated RED values.

Solventδd (MPa)0.5δp (MPa)0.5δh (MPa)0.5REDPredicted Solubility
This compound (Solute) 13.35 2.28 5.91 - -
Alcohols
Methanol15.112.322.32.50Low
Ethanol15.88.819.42.15Low
Isopropanol15.86.116.41.69Low to Moderate
Ketones
Acetone15.510.47.01.34Moderate
Methyl Ethyl Ketone (MEK)16.09.05.11.10Moderate to High
Esters
Ethyl Acetate15.85.37.20.61High
Butyl Acetate15.83.76.30.46High
Ethers
Diethyl Ether14.52.95.10.35High
Tetrahydrofuran (THF)16.85.78.00.81High
Chlorinated Solvents
Dichloromethane17.07.37.11.05Moderate
Chloroform17.83.15.70.65High
Hydrocarbons
Toluene18.21.42.01.02Moderate
Heptane15.30.00.01.05Moderate
Amides
Dimethylformamide (DMF)17.413.711.31.95Low
Other
Acetonitrile15.318.06.12.30Low
Dimethyl Sulfoxide (DMSO)18.416.410.22.33Low

Note: These are theoretical predictions and should be confirmed by experimental data.

Experimental Determination of Solubility

While predictive models provide valuable guidance, experimental determination remains the gold standard for obtaining accurate solubility data. The choice of method depends on the required accuracy, throughput, and available resources.

Equilibrium "Shake-Flask" Method

This is a widely recognized and reliable method for determining thermodynamic solubility.[5][6]

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess methyl phenylglycine to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Filter or centrifuge the supernatant D->E F Quantify concentration of the clear solution (e.g., HPLC, UV-Vis) E->F

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a shaker bath maintained at a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Dynamic Method with Laser Monitoring

Dynamic methods offer a faster alternative for solubility determination, particularly for screening multiple solvents or temperatures. These methods involve monitoring the dissolution or precipitation of the solute in real-time.[7]

Dynamic_Method cluster_setup Setup cluster_titration Titration cluster_detection Endpoint Detection cluster_calculation Calculation A Solvent in a temperature- controlled vessel with stirring B Laser beam passes through the solution A->B C Detector measures light transmission B->C D Add small, precise aliquots of this compound E Monitor for a sharp decrease in light transmission (onset of precipitation) D->E F Calculate solubility from the total amount of solute added at the endpoint E->F

Figure 2: Principle of the Dynamic Solubility Method with Laser Monitoring.

Protocol Outline:

  • Setup: A known volume of the solvent is placed in a temperature-controlled vessel equipped with a magnetic stirrer. A laser beam is passed through the solution to a detector that measures light transmission.

  • Titration: A concentrated stock solution of this compound or the solid compound is added to the solvent in small, precise increments.

  • Endpoint Detection: The solution is continuously monitored for turbidity. The point at which a persistent decrease in light transmission is observed indicates the onset of precipitation and thus, the saturation point.

  • Calculation: The solubility is calculated based on the total amount of this compound added to the solvent at the endpoint.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Method: The shake-flask method is preferred for generating definitive thermodynamic solubility data for key solvents, as it ensures true equilibrium is reached. The dynamic method is advantageous for rapid screening of a larger number of solvents or for studying the effect of temperature, providing valuable data for initial process development.

Self-Validation in Protocols:

  • Shake-Flask Method: To ensure the system is self-validating, multiple time points (e.g., 24, 48, and 72 hours) for equilibration should be tested for a new system. If the measured solubility remains constant over the later time points, it confirms that equilibrium has been achieved. The continued presence of excess solid at the end of the experiment is also a critical validation point.

  • Analytical Method: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision within the expected concentration range of the saturated solutions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, combining theoretical predictions with practical experimental methodologies. The Hansen Solubility Parameter approach offers a valuable tool for initial solvent screening, enabling researchers to prioritize experimental work on solvents with a higher probability of success. The detailed experimental protocols provide a clear path for obtaining accurate and reliable solubility data, which is indispensable for process optimization in pharmaceutical development.

Future work should focus on the experimental validation of the predicted HSP values for this compound and the generation of a comprehensive, publicly available database of its solubility in a wider range of solvents and at various temperatures. Such data would be of immense value to the scientific community and would further facilitate the efficient and effective use of this important synthetic intermediate.

References

Spectroscopic Profile of Methyl Phenylglycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl phenylglycine, a non-proteinogenic α-amino acid ester, serves as a critical chiral building block in synthetic organic chemistry and drug development. Its unique structure, featuring a phenyl group directly attached to the α-carbon, imparts distinct conformational properties that are crucial for its application in asymmetric synthesis and as a component of peptidomimetics. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in complex molecular architectures. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral features.

The structural context for the following spectroscopic analysis is methyl 2-amino-2-phenylacetate, with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .

Molecular Structure

To visualize the connectivity of atoms in this compound, the following diagram illustrates its chemical structure.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the analyte signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is common) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the α-proton, the amine protons, and the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.25Multiplet5HAromatic (C₆H₅)
~4.5Singlet1Hα-CH
~3.6Singlet3HMethyl (OCH₃)
~1.8Broad Singlet2HAmine (NH₂)
  • Aromatic Protons (δ ~7.35 - 7.25 ppm): The five protons on the phenyl ring appear as a complex multiplet in the aromatic region. Their chemical shift is downfield due to the deshielding effect of the ring current.

  • α-Proton (δ ~4.5 ppm): The single proton attached to the α-carbon (the chiral center) resonates as a singlet. It is significantly deshielded by the adjacent phenyl group, the amino group, and the carbonyl group of the ester.

  • Methyl Protons (δ ~3.6 ppm): The three protons of the methyl ester group give rise to a sharp singlet. Their chemical environment is relatively shielded compared to the aromatic and α-protons.

  • Amine Protons (δ ~1.8 ppm): The two protons of the primary amine group typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A slightly more concentrated sample than for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication and Fourier transform. The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the carbon environments.

Chemical Shift (δ, ppm)Assignment
~174Carbonyl (C=O)
~139Quaternary Aromatic (C)
~129Aromatic (CH)
~128Aromatic (CH)
~127Aromatic (CH)
~58α-Carbon (CH)
~52Methyl (OCH₃)
  • Carbonyl Carbon (δ ~174 ppm): The carbon of the ester carbonyl group is the most deshielded carbon in the molecule, appearing far downfield.

  • Aromatic Carbons (δ ~139-127 ppm): The six carbons of the phenyl ring resonate in the aromatic region. The quaternary carbon (attached to the α-carbon) is typically found at the downfield end of this range (~139 ppm), while the five protonated aromatic carbons appear as three distinct signals due to symmetry.

  • α-Carbon (δ ~58 ppm): The α-carbon, being attached to the electron-withdrawing phenyl, amino, and carbonyl groups, is found at a characteristic downfield position.

  • Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group is relatively shielded and appears upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H StretchPrimary Amine (NH₂)
3100-3000C-H Stretch (sp²)Aromatic C-H
3000-2850C-H Stretch (sp³)Aliphatic C-H
~1740C=O StretchEster
~1600, ~1490, ~1450C=C Stretch (in-ring)Aromatic Ring
~1200C-O StretchEster
~1100C-N StretchAmine
  • N-H Stretching (3400-3300 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the methyl and methine C-H bonds.

  • C=O Stretching (~1740 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group.

  • C=C Stretching (~1600, ~1490, ~1450 cm⁻¹): The aromatic ring exhibits several characteristic, sharp bands of variable intensity in this region due to the stretching of the carbon-carbon double bonds within the ring.

  • C-O and C-N Stretching (~1200 and ~1100 cm⁻¹): The fingerprint region below 1500 cm⁻¹ contains the C-O stretching vibration of the ester and the C-N stretching of the amine, along with many other bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, which is useful for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will vary depending on the ionization technique used.

  • Molecular Ion (M⁺˙): In an EI spectrum, the molecular ion peak is expected at an m/z of 165, corresponding to the molecular weight of the compound.

  • Protonated Molecule [M+H]⁺: In an ESI spectrum, the base peak is often the protonated molecule at an m/z of 166.

Key Fragmentation Pathways (EI):

G M [C₉H₁₁NO₂]⁺˙ m/z = 165 frag1 [C₈H₈NO₂]⁺ m/z = 150 (-CH₃) M->frag1 frag2 [C₈H₁₀N]⁺ m/z = 120 (-COOCH₃) M->frag2 frag5 [COOCH₃]⁺ m/z = 59 M->frag5 frag3 [C₆H₅CHNH₂]⁺ m/z = 106 frag2->frag3 frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4

Caption: Plausible fragmentation pathways for this compound in EI-MS.

  • Loss of a Methyl Radical (m/z 150): Cleavage of the methyl group from the ester can lead to a fragment at [M-15]⁺.

  • Loss of the Methoxycarbonyl Radical (m/z 106): A major fragmentation pathway is the cleavage of the ester group, resulting in the stable benzylic amine cation at m/z 106.

  • Phenyl Cation (m/z 77): The presence of a peak at m/z 77 is characteristic of a phenyl group.

  • Methoxycarbonyl Cation (m/z 59): A peak at m/z 59 corresponds to the [COOCH₃]⁺ fragment.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of the protons and carbons, respectively. The IR spectrum verifies the presence of the key functional groups: the primary amine, the aromatic ring, and the ester. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that further supports the proposed structure. For researchers in drug development and organic synthesis, a thorough understanding of these spectroscopic techniques and their application to key building blocks like this compound is indispensable for ensuring the integrity and success of their scientific endeavors.

The Cornerstone of Modern Chemistry: A Technical Guide to the Discovery and Evolution of Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Molecular Complexity

Phenylglycine, a non-proteinogenic amino acid, holds a place of distinction in the annals of organic chemistry and pharmaceutical development. Though structurally simple, its derivatives have proven to be indispensable building blocks in the synthesis of a vast array of complex molecules, from life-saving antibiotics to pioneering materials. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for phenylglycine and its derivatives, offering field-proven insights and detailed methodologies for the modern researcher. We will traverse the historical landscape of its initial synthesis, delve into the mechanistic intricacies of classical and contemporary synthetic routes, and illuminate its profound impact on medicinal chemistry and asymmetric synthesis.

A Historical Perspective: From Classical Synthesis to Biocatalytic Revolution

The story of phenylglycine is intrinsically linked to the foundational discoveries in amino acid chemistry. Its journey from a laboratory curiosity to an industrial cornerstone reflects the broader evolution of synthetic organic chemistry.

The Dawn of Amino Acid Synthesis: The Strecker and Bucherer-Bergs Reactions

The first synthesis of an amino acid was reported in 1850 by Adolph Strecker, and this reaction, now known as the Strecker synthesis, remains a fundamental method for preparing α-amino acids.[1][2][3] The reaction involves a one-pot, three-component condensation of an aldehyde (in the case of phenylglycine, benzaldehyde), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5] This method provided the first accessible route to a wide range of amino acids, including phenylglycine.

Closely related to the Strecker synthesis is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to produce a hydantoin intermediate.[1][6][7] This hydantoin can then be hydrolyzed to yield the corresponding amino acid.[1] The Bucherer-Bergs reaction offers an alternative and often high-yielding pathway to 5-substituted hydantoins, which are stable precursors to α,α-disubstituted amino acids and, in the case of aldehydes, α-amino acids like phenylglycine.[2]

dot

Caption: Classical synthetic routes to phenylglycine.

The Rise of Biocatalysis: A Greener Path Forward

While the Strecker and Bucherer-Bergs reactions are historically significant and still in use, they often require harsh conditions and toxic reagents like cyanide. The increasing demand for enantiomerically pure phenylglycine derivatives, particularly in the pharmaceutical industry, has driven the development of more sustainable and selective methods. Chemoenzymatic and fermentative approaches have emerged as powerful alternatives.

Enzymes such as nitrilases and hydantoinases have been successfully employed to resolve racemic mixtures or to asymmetrically synthesize phenylglycine and its derivatives.[5][8] For instance, a chemoenzymatic approach can couple the chemical Strecker synthesis of racemic phenylglycinonitrile with a subsequent enzymatic resolution using a nitrilase to selectively hydrolyze one enantiomer, allowing for the synthesis of enantiopure (R)- or (S)-phenylglycine.[8]

Furthermore, research into the natural biosynthesis of phenylglycine, particularly the pathway discovered in Streptomyces pristinaespiralis, has opened up possibilities for its fermentative production.[9][10][11] This pathway involves a series of enzymatic transformations starting from phenylpyruvate.[10][11] By harnessing and engineering these biosynthetic pathways in microbial hosts, it is possible to produce phenylglycine from renewable feedstocks.

dot```dot digraph "Biosynthesis_of_L-Phenylglycine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Enzymatic synthesis of Ampicillin.

Beyond Antibiotics: A Scaffold for Diverse Therapeutic Agents

The utility of phenylglycine derivatives extends far beyond antibiotics. They serve as crucial pharmacophores in a variety of other therapeutic areas:

  • Anticonvulsants: Phenylglycinamide derivatives have been investigated as potential broad-spectrum anticonvulsants. T[12]hese compounds are often designed as hybrid molecules that can interact with multiple targets, such as voltage-gated sodium and calcium channels. *[12] Antidiabetic Agents: L-phenylglycine derivatives have been designed and synthesized as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists for the treatment of diabetes. *[13] Neurological Disorders: Phenylglycine derivatives have been instrumental as pharmacological tools for studying metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological and psychiatric disorders.

[6]### Phenylglycine Derivatives in Asymmetric Synthesis: The Chiral Auxiliary Approach

Beyond their direct incorporation into bioactive molecules, chiral phenylglycine derivatives have found significant application as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

For example, (R)-phenylglycine amide has been shown to be an excellent chiral auxiliary in the asymmetric Strecker reaction. I[14]t can be used to synthesize enantiomerically enriched α-amino acids through a crystallization-induced asymmetric transformation, where one diastereomer of the α-aminonitrile product selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation and resulting in high diastereomeric and enantiomeric excess.

[14]### Future Perspectives: The Road Ahead

The journey of phenylglycine and its derivatives is far from over. Future research will likely focus on several key areas:

  • Metabolic Engineering and Synthetic Biology: Further optimization of microbial strains for the fermentative production of phenylglycine and its derivatives from renewable feedstocks will be a major focus. This will involve the use of systems biology and synthetic biology tools to engineer more efficient biosynthetic pathways.

  • Novel Biocatalyst Discovery and Engineering: The discovery of new enzymes with improved activity, stability, and substrate scope will continue to drive the development of more efficient chemoenzymatic processes. Protein engineering will be used to tailor enzymes for specific industrial applications.

  • Expansion of the Pharmaceutical Toolbox: The unique structural and stereochemical properties of phenylglycine derivatives will continue to be exploited in the design of new therapeutic agents targeting a wide range of diseases.

  • Sustainable Chemistry: The shift towards greener and more sustainable manufacturing processes will further favor the adoption of biocatalytic and fermentative routes for the production of phenylglycine and its derivatives.

Conclusion

From its humble beginnings in the early days of organic synthesis to its current status as a cornerstone of the pharmaceutical and chemical industries, phenylglycine has had a remarkable journey. Its story is a testament to the power of fundamental chemical discovery and the continuous innovation that drives the field of organic chemistry. The evolution from classical chemical syntheses to sophisticated biocatalytic and fermentative methods not only highlights the progress in synthetic methodology but also underscores the growing importance of sustainability in chemical manufacturing. As researchers continue to explore the vast chemical space of its derivatives, phenylglycine is poised to remain an indispensable tool in the creation of molecules that shape our world.

References

The Multifaceted Biological Activities of Methyl Phenylglycine and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the biological activities of methyl phenylglycine and its extensive family of analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these versatile compounds. With a focus on their interactions with crucial neurological targets, this guide aims to be an authoritative resource for advancing research and development in this promising area of medicinal chemistry.

Introduction: The Significance of the Phenylglycine Scaffold

Phenylglycine, a non-proteinogenic amino acid, and its derivatives represent a privileged scaffold in medicinal chemistry.[1] The structural rigidity of the phenyl ring combined with the chiral center and the amino and carboxyl groups provides a unique framework for designing molecules with specific biological activities. The addition of a methyl group to the alpha-carbon or the nitrogen, as in this compound, further refines its pharmacological profile, influencing potency, selectivity, and metabolic stability.

Analogs of this compound have demonstrated a remarkable range of biological effects, most notably as modulators of key neurotransmitter receptors in the central nervous system (CNS). This guide will primarily focus on their well-documented activities as ligands for metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors, while also touching upon other reported biological activities, including anti-inflammatory and antimicrobial effects.

Modulation of Metabotropic Glutamate Receptors (mGluRs)

One of the most extensively studied areas of this compound analog activity is their interaction with metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors (GPCRs) are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways.[2] this compound analogs have been instrumental in elucidating the physiological roles of these receptors and hold therapeutic potential for a variety of neurological and psychiatric disorders.[3]

Group I mGluR (mGluR1 and mGluR5) Antagonism

Group I mGluRs are coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Certain phenylglycine derivatives, including (S)-4-carboxyphenylglycine (4-CPG) and (RS)-α-methyl-4-carboxyphenylglycine (MCPG), have been identified as competitive antagonists of group I mGluRs.[2][4] These compounds have been pivotal in studying the roles of mGluR1 and mGluR5 in synaptic plasticity, pain, and neurodegenerative diseases.

Signaling Pathway of Group I mGluR Activation and Antagonism by Phenylglycine Analogs

Group I mGluR Signaling cluster_membrane Cell Membrane mGluR1/5 mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR1/5 Activates Phenylglycine_Analog Phenylglycine Analog (Antagonist) Phenylglycine_Analog->mGluR1/5 Blocks IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Cellular_Response

Caption: Group I mGluR signaling and its antagonism by phenylglycine analogs.

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) Modulation

Group II and III mGluRs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Phenylglycine analogs have also been developed to target these receptor groups, often with selectivity for either group II or group III. For instance, (RS)-α-methyl-4-phosphonophenylglycine (MPPG) is a potent antagonist of L-AP4-sensitive presynaptic mGluRs, which belong to group III.[5]

Signaling Pathway of Group II/III mGluR Activation

Group II_III mGluR Signaling cluster_membrane Cell Membrane mGluR2/3_4/6/7/8 Group II/III mGluRs Gi/o Gi/o mGluR2/3_4/6/7/8->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits ATP ATP AC->ATP Converts Glutamate_Analog Glutamate/Analog (Agonist) Glutamate_Analog->mGluR2/3_4/6/7/8 Activates cAMP ↓ cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Cellular_Response

Caption: Group II/III mGluR signaling pathway.

Structure-Activity Relationships (SAR) at mGluRs

The biological activity of phenylglycine analogs at mGluRs is highly dependent on the nature and position of substituents on the phenyl ring and the stereochemistry at the α-carbon.

Modification Effect on Activity Example Compound(s) Reference(s)
α-Methylation Often converts agonists to antagonists. Can increase potency.(RS)-α-methyl-4-carboxyphenylglycine (MCPG)[4]
Phenyl Ring Substitution Determines selectivity and potency for different mGluR groups. Carboxy, phosphono, sulphono, and tetrazolyl groups at the 4-position are common.(S)-4-Carboxyphenylglycine (4-CPG), (RS)-α-methyl-4-phosphonophenylglycine (MPPG)[4][5]
Stereochemistry The stereochemistry at the α-carbon is crucial for activity. Often, one enantiomer is significantly more active than the other.(S)-4-Carboxyphenylglycine is more potent than the (R)-enantiomer at some mGluRs.[4]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[6] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.[6][7] Some this compound analogs have been investigated as antagonists at the glycine co-agonist site of the NMDA receptor.[8]

Mechanism of NMDA Receptor Activation and Blockade

NMDA Receptor cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Glutamate Glutamate Glutamate->NMDA_Receptor:glutamate Binds Glycine Glycine Glycine->NMDA_Receptor:glycine Binds Phenylglycine_Analog Phenylglycine Analog (Glycine Site Antagonist) Phenylglycine_Analog->NMDA_Receptor:glycine Blocks Downstream_Signaling Downstream Signaling (Synaptic Plasticity/Excitotoxicity) Ca_Influx->Downstream_Signaling

Caption: NMDA receptor activation and glycine site antagonism.

Sarcosine (N-methylglycine) is a notable example that enhances NMDA receptor function by inhibiting the glycine transporter-1 (GlyT1), thereby increasing synaptic glycine levels.[9][10] Conversely, other derivatives have been designed to directly antagonize the glycine binding site.

Other Biological Activities

Beyond their effects on glutamate receptors, phenylglycine derivatives have shown promise in other therapeutic areas.

  • Anti-inflammatory Activity: Certain N-(4-substituted phenyl)glycine derivatives have demonstrated significant anti-inflammatory properties in preclinical models, such as the carrageenan-induced rat paw edema assay.[11]

  • Antimicrobial and Antiviral Activity: Novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole moiety have exhibited antifungal, antibacterial, and anti-tobacco mosaic virus (TMV) activities.[12] Additionally, some analogs have been developed as inhibitors of the dengue virus protease.[13]

Experimental Protocols

In Vitro Assay: Phosphoinositide (PI) Hydrolysis for Group I mGluR Activity

This assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled receptors.

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the target mGluR (e.g., HEK293 cells stably expressing mGluR1 or mGluR5) in appropriate media.

    • Label the cells overnight with myo-[³H]inositol.

  • Compound Treatment:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase).

    • Add the test compound (agonist or antagonist) at various concentrations. For antagonist testing, co-incubate with a known agonist.

  • Extraction of Inositol Phosphates:

    • Lyse the cells with a suitable acid (e.g., perchloric acid).

    • Neutralize the lysates.

  • Chromatographic Separation:

    • Separate the radiolabeled inositol phosphates from free inositol using anion-exchange chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

    • Calculate the fold increase over basal levels or the IC50/EC50 values.[1][14]

Workflow for PI Hydrolysis Assay

PI_Hydrolysis_Workflow A Cell Culture & Labeling (myo-[³H]inositol) B Compound Treatment (with LiCl) A->B C Cell Lysis & Extraction B->C D Anion-Exchange Chromatography C->D E Scintillation Counting D->E F Data Analysis (EC50/IC50) E->F

Caption: Workflow for the phosphoinositide hydrolysis assay.

In Vitro Assay: cAMP Accumulation for Group II/III mGluR Activity

This assay measures changes in intracellular cAMP levels following the activation of Gi/o-coupled receptors.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cells expressing the target mGluR (e.g., CHO cells stably expressing mGluR2).

  • Compound Treatment:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Add the test compound (agonist or antagonist) at various concentrations. Agonists will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells.

    • Measure cAMP levels using a competitive binding assay, such as a LANCE Ultra cAMP assay or a cAMP-Glo™ Assay.[5][12][15]

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP levels and determine EC50 or IC50 values.[16][17]

In Vivo Assay: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration:

    • Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Inflammation:

    • After a set period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of one of the hind paws.[4][18][19]

  • Measurement of Paw Edema:

    • Measure the volume or thickness of the paw at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.[11][20]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This compound and its analogs constitute a rich and diverse class of compounds with significant biological activities. Their ability to selectively modulate key neurotransmitter receptors, particularly mGluRs and NMDA receptors, has made them invaluable tools for neuroscience research and promising starting points for the development of novel therapeutics for a range of CNS disorders. The continued exploration of the structure-activity relationships within this chemical space, coupled with the use of robust in vitro and in vivo assays, will undoubtedly lead to the discovery of new and improved drug candidates. Furthermore, the emerging evidence of their efficacy in other areas, such as inflammation and infectious diseases, opens up exciting new avenues for future research and development.

References

A Comprehensive Technical Guide to the Organic Synthesis of Methyl Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Methyl phenylglycine, a non-proteinogenic α-amino acid ester, stands as a cornerstone in the edifice of modern organic synthesis. Its strategic importance emanates from its role as a versatile chiral building block and a crucial intermediate in the synthesis of a multitude of pharmaceuticals, most notably β-lactam antibiotics. This technical guide provides a deep dive into the core synthetic methodologies for this compound, offering field-proven insights into experimental choices, detailed protocols, and a comparative analysis of various synthetic routes.

The Strategic Importance of this compound in Synthesis

The utility of this compound in organic synthesis is multifaceted. As a chiral molecule, its enantiomerically pure forms are highly sought after for the construction of complex stereochemically defined molecules. Its applications span from being a key component in the side chains of blockbuster antibiotics to a valuable chiral auxiliary in asymmetric reactions.[1] Furthermore, derivatives of phenylglycine have been explored for their potential as anti-inflammatory and antiviral agents, highlighting the broad therapeutic relevance of this structural motif.

Key Synthetic Routes to this compound

The synthesis of this compound can be broadly categorized into classical racemic methods, which often require subsequent resolution, and more contemporary asymmetric approaches that aim to directly produce enantiomerically enriched products.

Classical Approaches: Strecker and Bucherer-Bergs Syntheses

2.1.1. The Strecker Synthesis

The Strecker synthesis, a venerable yet enduringly relevant method, offers a straightforward route to α-amino acids from aldehydes.[2] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.

The general mechanism involves the reaction of an aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion. The resulting α-aminonitrile can be hydrolyzed to the amino acid.

Strecker_Synthesis cluster_0 Strecker Synthesis Benzaldehyde Benzaldehyde alpha-Aminonitrile α-Aminonitrile Benzaldehyde->alpha-Aminonitrile + NH3, + HCN Ammonia NH3 HCN HCN Methyl_Phenylglycine This compound alpha-Aminonitrile->Methyl_Phenylglycine 1. H2O, H+ 2. MeOH, H+ H2O_H H2O, H+ MeOH_H MeOH, H+

Figure 1: General workflow of the Strecker synthesis for this compound.

Experimental Protocol: Strecker Synthesis of Phenylglycine [2]

  • Imine Formation: Benzaldehyde is reacted with ammonia and a cyanide source (e.g., KCN or HCN). This is typically carried out in an aqueous or alcoholic medium.

  • Cyanide Addition: The cyanide ion attacks the imine to form the α-aminonitrile.

  • Hydrolysis and Esterification: The resulting α-aminonitrile is then subjected to acidic hydrolysis to yield phenylglycine. Subsequent esterification with methanol under acidic conditions affords this compound.

2.1.2. The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids, starting from a ketone or an aldehyde, ammonium carbonate, and a cyanide source.[3][4][5] This multicomponent reaction yields a hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.

The mechanism involves the formation of a cyanohydrin, which reacts with ammonia to form an aminonitrile. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid, which cyclizes to a 5-imino-oxazolidin-2-one. Tautomerization then leads to the more stable hydantoin.

Bucherer_Bergs_Reaction cluster_1 Bucherer-Bergs Reaction Benzaldehyde Benzaldehyde 5-Phenylhydantoin 5-Phenylhydantoin Benzaldehyde->5-Phenylhydantoin + (NH4)2CO3, KCN Reagents (NH4)2CO3, KCN Phenylglycine Phenylglycine 5-Phenylhydantoin->Phenylglycine Hydrolysis Hydrolysis Hydrolysis (e.g., Ba(OH)2) Methyl_Phenylglycine This compound Phenylglycine->Methyl_Phenylglycine Esterification Esterification MeOH, H+ Asymmetric_Strecker cluster_2 Asymmetric Strecker with Chiral Auxiliary Benzaldehyde Benzaldehyde Chiral_Imine Chiral Imine Benzaldehyde->Chiral_Imine + (R)-Phenylglycine Amide Chiral_Auxiliary (R)-Phenylglycine Amide Diastereomeric_Nitriles Diastereomeric α-Aminonitriles Chiral_Imine->Diastereomeric_Nitriles + CN- Cyanide CN- Separation Separation/Crystallization Diastereomeric_Nitriles->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Enantiopure_MPG Enantiopure this compound Desired_Diastereomer->Enantiopure_MPG Hydrolysis & Esterification Hydrolysis_Esterification Hydrolysis & Esterification Enzymatic_Synthesis cluster_3 Enzymatic Synthesis of Ampicillin D-PGME D-Phenylglycine Methyl Ester Acyl_Enzyme Acyl-Enzyme Intermediate D-PGME->Acyl_Enzyme + Enzyme 6-APA 6-Aminopenicillanic Acid (6-APA) Enzyme Penicillin G Acylase Acyl_Enzyme->D-PGME + Methanol (hydrolysis) Ampicillin Ampicillin Acyl_Enzyme->Ampicillin + 6-APA Methanol Methanol

References

Navigating New Frontiers: A Technical Guide to Novel Research Areas for Methyl Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unlocking Therapeutic Potential

The methyl phenylglycine scaffold represents a privileged chemical framework with significant, yet not fully exploited, potential in drug discovery and development. Its inherent chirality and the versatility of its phenyl ring and amino acid backbone offer a rich landscape for the design of novel derivatives with tailored pharmacological profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues for novel this compound derivatives. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, provides actionable protocols, and synthesizes current knowledge to illuminate the path toward innovative therapeutic agents.

The Enduring Promise of Modulating Metabotropic Glutamate Receptors (mGluRs)

The most established and continuously evolving research area for this compound derivatives lies in their interaction with metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a crucial role in modulating synaptic plasticity and neuronal excitability, making them attractive targets for a host of neurological and psychiatric disorders.

The Scientific Rationale: Precision Targeting for Neurological and Psychiatric Disorders

The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways. This compound derivatives have been instrumental in dissecting the physiological roles of these receptor subtypes, primarily as competitive antagonists. The core directive for future research is to achieve greater subtype selectivity to minimize off-target effects and enhance therapeutic efficacy.

  • Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation leads to phosphoinositide hydrolysis and intracellular calcium mobilization. Overactivation of these receptors is implicated in excitotoxicity, chronic pain, and anxiety. Novel this compound derivatives with high selectivity for either mGluR1 or mGluR5 are sought after. For instance, derivatives that can discriminate between mGluR1- and mGluR5-mediated responses are of high value.[1]

  • Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Agonists of these receptors have shown promise in preclinical models of anxiety and schizophrenia. The development of potent and selective antagonists is crucial for probing the therapeutic potential of blocking these receptors.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go, these receptors are attractive targets for conditions such as Parkinson's disease. Phenylglycine derivatives have been identified as some of the most potent and selective antagonists for this group.[2][3]

Structure-Activity Relationship (SAR) Insights: A Guide to Rational Design

Systematic modification of the this compound core has yielded valuable insights into the structural requirements for potent and selective mGluR antagonism.

dot

cluster_Modifications Key Modification Sites Core α-Methyl Group Phenyl Ring Carboxyl Group Alpha α-Position (Methyl, Ethyl, etc.) Core:f0->Alpha Phenyl Phenyl Ring (Carboxyl, Hydroxyl, Phosphono, etc.) Core:f1->Phenyl Potency Potency Alpha->Potency Phenyl->Potency Selectivity Subtype Selectivity Phenyl->Selectivity Modifications Modifications

Caption: Key modification sites on the this compound core and their impact on mGluR activity.

Table 1: Quantitative SAR Data of Phenylglycine Derivatives at Group I mGluRs

CompoundModificationmGluR1a IC50 (µM)mGluR5a IC50 (µM)Reference
(+)-MCPGα-Methyl, 4-Carboxy29-100115-210[4]
(S)-4CPG4-Carboxy4-72150-156[4]
(S)-4C3HPG4-Carboxy, 3-Hydroxy19-5053-280[4]

Table 2: Quantitative SAR Data of Phenylglycine Derivatives at Group II & III mGluRs

CompoundModificationGroup II mGluR Antagonism (IC50/KB)Group III mGluR Antagonism (KD in µM)Reference
(RS)-α-Methyl-4-carboxyphenylglycineα-Methyl, 4-CarboxyIC50 = 340 µM (mGluR2)-[5]
(RS)-α-Methyl-3-carboxymethylphenylglycineα-Methyl, 3-CarboxymethylIC50 ≈ 1 µM (vs L-AP4)-[6]
UBP1112α-Methyl, 3-Methyl, 4-Phosphono>480 µM5.1[2]

These tables clearly indicate that substitutions on the phenyl ring, such as the position of the carboxyl group and the addition of a hydroxyl group, significantly influence potency and selectivity between mGluR1a and mGluR5a.[4] For Group II and III receptors, modifications to both the α-carbon and the phenyl ring are critical for achieving high potency and selectivity.[2][5][6]

Experimental Protocols: A Step-by-Step Guide to Evaluation

To facilitate research in this area, detailed protocols for key assays are provided below. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: Phosphoinositide (PI) Hydrolysis Assay for Group I mGluR Antagonists

This assay measures the accumulation of [³H]-inositol monophosphate in response to agonist stimulation, a hallmark of Gq-coupled receptor activation.

  • Cell Culture and Labeling:

    • Plate cells expressing the target mGluR subtype (e.g., CHO-mGluR1a) in 24-well plates.

    • Once confluent, label the cells overnight with [³H]-myo-inositol (0.5 µCi/mL) in inositol-free medium.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.

    • Add various concentrations of the test this compound derivative (antagonist) and incubate for a further 20 minutes.

    • Stimulate the cells with a known mGluR agonist (e.g., L-quisqualate at its EC₈₀ concentration) for 45 minutes.

    • Terminate the reaction by adding ice-cold perchloric acid (0.5 M).

  • Quantification:

    • Neutralize the samples with KOH.

    • Separate the [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Quantify the radioactivity in the inositol phosphate fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the antagonist's IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • Determine the Kₑ value using the Cheng-Prusoff equation.

dot

Start Plate and Culture Cells Label Label with [3H]-myo-inositol Start->Label Wash Wash Cells Label->Wash Preincubate Pre-incubate with LiCl Wash->Preincubate Add_Antagonist Add Test Compound (Antagonist) Preincubate->Add_Antagonist Stimulate Stimulate with Agonist Add_Antagonist->Stimulate Terminate Terminate Reaction Stimulate->Terminate Separate Separate Inositol Phosphates Terminate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50, Ke) Quantify->Analyze Start 4-Carboxyphenylglycine Boc Boc Protection Start->Boc Ester Esterification Boc->Ester Methyl α-Methylation Ester->Methyl Hydro_Depro Hydrolysis & Deprotection Methyl->Hydro_Depro Final (S)-MCPG Hydro_Depro->Final

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids Utilizing a Phenylglycine-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiomerically Pure α-Amino Acids

α-Amino acids are the fundamental building blocks of life, constituting the primary components of proteins and playing crucial roles in a vast array of biological processes.[1] Beyond their natural proteinogenic functions, non-natural and unnatural α-amino acids are of immense interest to researchers in drug discovery and materials science.[2][3] The incorporation of these unique amino acids into peptides can enhance metabolic stability, impose conformational constraints, and introduce novel functionalities, making them invaluable tools in the development of new therapeutics.[3]

The chirality of α-amino acids is of paramount importance, as the biological activity of enantiomers can differ dramatically. Consequently, the development of robust and efficient methods for the asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry. Among the various strategies, the use of chiral auxiliaries to direct the stereochemical outcome of a reaction remains a powerful and reliable approach.[4][] This application note provides a detailed guide to the asymmetric synthesis of α-amino acids using a chiral auxiliary derived from methyl phenylglycinate, focusing on the diastereoselective alkylation of a glycine Schiff base nickel(II) complex.

Core Principles: Chiral Ni(II) Complexes as Glycine Enolate Equivalents

The strategy outlined herein is centered on the use of a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand. This approach, pioneered and extensively developed by Belokon and coworkers, provides a versatile and highly stereoselective method for the synthesis of a wide range of α-amino acids.[6][7][8][9]

The core of this methodology lies in the formation of a square-planar Ni(II) complex, which serves as a conformationally rigid template. This complex incorporates a Schiff base formed between glycine and a chiral auxiliary. In this guide, we will focus on a chiral auxiliary derived from (R)-phenylglycine. The Ni(II) complex acts as a chiral glycine equivalent, and its deprotonation at the α-carbon of the glycine moiety generates a nucleophilic enolate.[8]

The stereochemical outcome of the subsequent alkylation is controlled by the chiral environment created by the auxiliary. The bulky phenyl group of the phenylglycine-derived ligand effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[10] Subsequent acidic hydrolysis cleaves the Schiff base and releases the newly synthesized, enantiomerically enriched α-amino acid, while the chiral auxiliary can often be recovered and recycled.[9]

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation of these chiral Ni(II) complexes is a direct consequence of the rigid, planar structure of the complex and the steric influence of the chiral auxiliary.

  • Formation of the Chiral Ni(II) Complex: The process begins with the formation of a Schiff base between glycine and a chiral ligand derived from (R)-phenylglycine. This Schiff base then coordinates with a Ni(II) salt to form a stable, square-planar complex.

  • Generation of the Nucleophilic Enolate: Treatment with a base, such as sodium hydroxide or potassium carbonate, results in the deprotonation of the α-carbon of the glycine unit, forming a planar enolate.

  • Diastereoselective Alkylation: The chiral ligand, with its strategically positioned phenyl group, creates a sterically hindered environment on one face of the enolate. This steric hindrance directs the approach of the electrophile (an alkyl halide) to the less hindered face, resulting in the formation of one diastereomer in significant excess.

  • Hydrolysis and Product Release: The final step involves the acidic hydrolysis of the alkylated complex. This breaks down the complex, releasing the desired α-amino acid and the chiral auxiliary.

Asymmetric Synthesis Workflow Overall Workflow for Asymmetric α-Amino Acid Synthesis cluster_0 Step 1: Complex Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Deprotection & Purification Glycine Glycine Complex Chiral Ni(II) Schiff Base Complex Glycine->Complex Auxiliary Methyl (R)-Phenylglycinate Derivative Auxiliary->Complex Ni_Salt Ni(NO₃)₂·6H₂O Ni_Salt->Complex Base Base (e.g., NaOH) Alkylated_Complex Alkylated Ni(II) Complex Complex->Alkylated_Complex Deprotonation & Alkylation Base->Alkylated_Complex Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Complex Acid Acid (e.g., HCl) New_AA New α-Amino Acid (R-CH(NH₂)COOH) Alkylated_Complex->New_AA Hydrolysis Recovered_Aux Recovered Chiral Auxiliary Alkylated_Complex->Recovered_Aux Acid->New_AA

References

The Versatile Scaffold: Application Notes and Protocols for Methyl Phenylglycine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenylglycine Moiety

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on a select few molecular frameworks that offer a blend of synthetic accessibility, conformational rigidity, and versatile functionalization potential. Among these, the phenylglycine scaffold, and specifically its methyl ester derivatives, has emerged as a cornerstone for the development of a diverse array of bioactive molecules. Its utility stems from the unique spatial arrangement of the phenyl ring and the amino acid backbone, which provides a rigid and tunable platform for interacting with biological targets. This guide provides an in-depth exploration of the application of methyl phenylglycine in key areas of drug discovery, complete with detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.

This compound serves as a chiral intermediate in the synthesis of a variety of pharmaceuticals.[1] Its applications are diverse, ranging from the development of antagonists for metabotropic glutamate receptors (mGluRs) in neuroscience to the creation of novel antidiabetic and antiviral agents. This document will delve into these applications, providing both the theoretical underpinnings and practical methodologies for their implementation in a research setting.

Section 1: Asymmetric Synthesis – A Chiral Auxiliary for Stereochemical Control

The stereochemistry of a drug molecule is paramount to its pharmacological activity. Enantiomers of the same compound can exhibit vastly different efficacy, potency, and toxicity profiles. (R)-phenylglycine amide, a derivative of phenylglycine, has proven to be an exceptional chiral auxiliary in asymmetric synthesis, particularly in the Strecker synthesis of non-proteinogenic α-amino acids.[2][3]

Causality in Experimental Design: The Strecker Reaction

The asymmetric Strecker reaction leverages a chiral amine to induce diastereoselectivity in the formation of α-amino nitriles. The use of (R)-phenylglycine amide is particularly advantageous due to its commercial availability and the crystalline nature of the resulting diastereomeric products, which often allows for purification by crystallization-induced asymmetric transformation.[3][4] This process drives the equilibrium towards the formation of the less soluble diastereomer, leading to high diastereomeric excess.

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-Phenylglycine Amide

This protocol describes the synthesis of an enantiomerically enriched α-amino nitrile from pivaldehyde, which is a precursor to (S)-tert-leucine.[4]

Materials:

  • (R)-Phenylglycine amide hydrochloride

  • Pivaldehyde

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Concentrated sulfuric acid

Workflow Diagram:

Strecker_Synthesis cluster_step1 Step 1: α-Amino Nitrile Formation cluster_step2 Step 2: Hydrolysis and Deprotection A R-Phenylglycine Amide HCl + Pivaldehyde B In situ Imine Formation A->B C NaCN / Acetic Acid B->C D Diastereoselective Cyanide Addition C->D E Crystallization-Induced Asymmetric Transformation D->E F (R,S)-α-Amino Nitrile (Precipitate) E->F G (R,S)-α-Amino Nitrile F->G Isolation H Conc. H2SO4 G->H I Amide Hydrolysis H->I J Pd/C, H2 I->J K Chiral Auxiliary Removal J->K L (S)-tert-Leucine Amide K->L M 6N HCl L->M N Final Hydrolysis M->N O (S)-tert-Leucine N->O

Caption: Workflow for the asymmetric Strecker synthesis of (S)-tert-leucine.

Procedure:

  • α-Amino Nitrile Synthesis:

    • In a reaction vessel, suspend (R)-phenylglycine amide hydrochloride (1 equivalent) and pivaldehyde (1 equivalent) in a mixture of methanol and water.

    • Add a solution of sodium cyanide (1.1 equivalents) in water, followed by the dropwise addition of acetic acid (1.1 equivalents) while maintaining the temperature at 20-25°C.

    • Stir the reaction mixture at 70°C for approximately 30 hours. During this time, the desired (R,S)-α-amino nitrile diastereomer will selectively precipitate.[3]

    • Cool the mixture and filter the solid precipitate. Wash the solid with water and dry under vacuum to obtain the diastereomerically pure α-amino nitrile.

  • Conversion to (S)-tert-Leucine:

    • Treat the isolated α-amino nitrile with concentrated sulfuric acid to hydrolyze the nitrile to an amide.

    • The phenylglycine auxiliary is then removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield (S)-tert-leucine amide.[3]

    • Finally, hydrolyze the amide using 6N hydrochloric acid under reflux to obtain (S)-tert-leucine.[3]

Self-Validation: The diastereomeric ratio of the α-amino nitrile can be determined by 1H NMR spectroscopy. The enantiomeric excess of the final (S)-tert-leucine product can be confirmed by chiral HPLC analysis.

Section 2: Neuroscience Drug Development – Targeting Metabotropic Glutamate Receptors

Phenylglycine derivatives have been instrumental as pharmacological tools for investigating the roles of metabotropic glutamate receptors (mGluRs) in the central nervous system.[5][6] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets. (RS)-α-methyl-4-carboxyphenylglycine (MCPG) is a notable phenylglycine derivative that acts as an antagonist at certain mGluR subtypes.[7]

Causality in Experimental Design: mGluR Antagonism

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, and their activation leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can be monitored by measuring the accumulation of inositol phosphates. Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Therefore, the antagonist activity of phenylglycine derivatives can be quantified by their ability to block agonist-induced phosphoinositide hydrolysis or inhibition of cAMP accumulation.

Experimental Protocol: Synthesis of (RS)-α-Methyl-4-carboxyphenylglycine (MCPG)

Materials:

  • 4-Carboxybenzaldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Methylmagnesium bromide

  • Hydrochloric acid

  • Diethyl ether

  • Sodium hydroxide

Workflow Diagram:

MCPG_Synthesis cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Hydrolysis A 4-Carboxybenzaldehyde + NH4Cl + NaCN B Formation of α-aminonitrile A->B C α-aminonitrile B->C D Methylmagnesium bromide C->D E Formation of α-methylated aminonitrile D->E F α-methylated aminonitrile E->F G Acid Hydrolysis (HCl) F->G H (RS)-MCPG G->H

Caption: Representative synthetic workflow for (RS)-α-Methyl-4-carboxyphenylglycine (MCPG).

Procedure:

  • Strecker Synthesis of the Intermediate α-aminonitrile:

    • To a solution of 4-carboxybenzaldehyde and ammonium chloride in aqueous ammonia, add a solution of sodium cyanide dropwise at 0-5°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Extract the product with a suitable organic solvent and purify to obtain the α-aminonitrile.

  • Methylation via Grignard Reaction:

    • Protect the carboxylic acid and amino groups of the α-aminonitrile if necessary.

    • React the protected α-aminonitrile with methylmagnesium bromide in an ethereal solvent at low temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Hydrolysis to MCPG:

    • Deprotect the intermediate and hydrolyze the nitrile group under acidic conditions (e.g., refluxing with concentrated HCl).

    • Adjust the pH of the solution to the isoelectric point of MCPG to precipitate the product.

    • Filter, wash, and dry the solid to yield (RS)-α-methyl-4-carboxyphenylglycine.

Experimental Protocol: Evaluation of mGluR Antagonist Activity

1. Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs): [6]

  • Cell Culture and Labeling: Culture rat cortical neuronal cells in 96-well plates. Incubate the cells overnight with myo-[3H]-inositol to label the cellular phosphoinositide pools.[6]

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test phenylglycine derivative (e.g., MCPG) for 30 minutes.[6]

  • Agonist Stimulation: Add a specific Group I mGluR agonist (e.g., DHPG) along with lithium chloride (LiCl) to inhibit inositol monophosphatase, and incubate for an additional 30 minutes.[6]

  • Extraction and Quantification: Terminate the reaction and extract the inositol phosphates. Quantify the amount of [3H]-inositol monophosphate using ion-exchange chromatography and liquid scintillation counting.

  • Data Analysis: Determine the ability of the antagonist to inhibit the agonist-induced accumulation of [3H]-inositol monophosphate and calculate the IC50 value.

2. cAMP Accumulation Assay (for Group II and III mGluRs):

  • Cell Culture: Use cells stably expressing the mGluR subtype of interest (e.g., mGluR2).

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test phenylglycine derivative at various concentrations.

    • Stimulate the cells with forskolin to increase basal cAMP levels, and simultaneously add a Group II/III mGluR agonist (e.g., L-AP4) to inhibit this increase.

    • After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: The antagonist activity is measured by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC50 value for the antagonist.

Data Summary Table for mGluR Antagonist Activity:

CompoundTarget mGluR SubtypeAssay TypeAgonist UsedIC50 / Ki (µM)Reference
MCPG Group I/IIPI Hydrolysis/cAMP(1S,3R)-ACPDVaries with subtype
MPPG L-AP4 sensitive (Group III)ElectrophysiologyL-AP49.2 (KD)
MSPG L-AP4 sensitive (Group III)ElectrophysiologyL-AP4Potent

Section 3: Antidiabetic Drug Development – Modulating PPARγ Activity

L-phenylglycine derivatives have been investigated as potential lead compounds for the development of new antidiabetic drugs by targeting the peroxisome proliferator-activated receptor gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism, and its agonists, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes.

Causality in Experimental Design: PPARγ Activation

The activation of PPARγ by a ligand initiates a cascade of events leading to the transcription of target genes involved in glucose and lipid metabolism. A common method to screen for PPARγ agonists is the use of a cell-based luciferase reporter gene assay.[4] In this assay, cells are engineered to express the PPARγ receptor and a luciferase reporter gene under the control of a PPAR response element (PPRE).[4] Binding of an agonist to PPARγ leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

Experimental Protocol: PPARγ Luciferase Reporter Gene Assay[4]

Materials:

  • HEK293T or COS-7 cells

  • Plasmids: PPARγ expression vector, PPRE-luciferase reporter vector, and a control vector (e.g., Renilla luciferase)

  • Lipofectamine 3000 or other transfection reagent

  • Cell culture medium and supplements

  • Test L-phenylglycine derivatives

  • Positive control (e.g., Rosiglitazone)

  • Dual-luciferase reporter assay system

  • Luminometer

Workflow Diagram:

PPARg_Assay A Co-transfect cells with: 1. PPARγ expression vector 2. PPRE-luciferase vector 3. Control vector (Renilla) B Incubate for 24-48 hours A->B C Treat cells with L-phenylglycine derivatives (or positive/negative controls) B->C D Incubate for another 24 hours C->D E Lyse cells D->E F Measure Firefly luciferase activity E->F G Measure Renilla luciferase activity E->G H Normalize Firefly to Renilla activity F->H G->H I Calculate fold activation vs. vehicle control H->I

Caption: Workflow of the PPARγ luciferase reporter gene assay.

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T or COS-7 cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test L-phenylglycine derivatives and the positive control (Rosiglitazone).

    • Replace the cell culture medium with fresh medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using the luminometer and the respective assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold activation of PPARγ for each compound by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

Data Summary Table for PPARγ Activation:

Compound IDConcentration (µg/mL)PPRE Relative Activity (%) vs. PioglitazoneReference
M5 10105.04[4]
TM4h 10120.42[4]

Section 4: Antiviral Drug Development – Inhibiting Dengue Virus Protease

Phenylalanine and phenylglycine analogues have been synthesized and evaluated as potent inhibitors of the dengue virus (DENV) NS2B-NS3 protease. This protease is essential for the replication of the dengue virus, making it a prime target for antiviral drug discovery.

Causality in Experimental Design: Dengue Protease Inhibition

The DENV NS2B-NS3 protease is a serine protease that cleaves the viral polyprotein. Its activity can be monitored using a Förster Resonance Energy Transfer (FRET)-based assay. In this assay, a peptide substrate containing the protease cleavage site is flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. Inhibitors will prevent this cleavage, thus keeping the fluorescence signal low.

Experimental Protocol: Solid-Phase Peptide Synthesis of a Dengue Protease Inhibitor with a Phenylglycine Analog

This protocol outlines the synthesis of a peptidic inhibitor incorporating a (4-amidino)-L-phenylalanine analog, a mimetic of arginine.[1]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)

  • (4-cyano)-L-phenylalanine

  • Reagents for converting the cyano group to an amidino group on-resin.

Workflow Diagram:

SPPS_Dengue_Inhibitor A Swell Rink Amide Resin in DMF B Fmoc Deprotection (20% Piperidine/DMF) A->B C Couple Fmoc-protected amino acid (HBTU/HOBt/DIEA) B->C D Wash with DMF and DCM C->D E Repeat Deprotection and Coupling Cycles D->E F Couple Fmoc-(4-cyano)-L-phenylalanine E->F Final amino acid coupling G On-resin conversion of cyano to amidino group F->G H Final Fmoc Deprotection G->H I Cleavage from resin and side-chain deprotection (TFA cocktail) H->I J Precipitate, wash, and purify peptide I->J

Caption: General workflow for the solid-phase synthesis of a peptidic dengue protease inhibitor.

Procedure:

  • Resin Preparation: Swell the Rink amide resin in DMF.

  • Peptide Elongation: Perform stepwise Fmoc-based solid-phase peptide synthesis by repeating cycles of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

    • Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent like HBTU in the presence of DIEA.

  • Incorporation of the Phenylglycine Analog: In the appropriate position in the peptide sequence, couple Fmoc-(4-cyano)-L-phenylalanine.

  • On-Resin Side Chain Modification: Convert the cyano group to an amidino group using a suitable chemical method while the peptide is still attached to the resin.

  • Cleavage and Deprotection: After completing the peptide sequence, remove the final N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a TFA cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it by reverse-phase HPLC.

Experimental Protocol: Dengue Virus NS2B-NS3 Protease FRET Assay[1]

Materials:

  • Purified recombinant DENV NS2B-NS3 protease

  • FRET peptide substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS)[1]

  • Test phenylglycine-based inhibitors

  • Positive control inhibitor

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Assay Setup:

    • Add the test compound dilutions to the wells of the microplate. Include controls for no inhibitor (DMSO) and a known positive control inhibitor.[1]

    • Add the DENV NS2B-NS3 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Add the FRET peptide substrate to all wells to start the enzymatic reaction.[1]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm for an AMC-based substrate).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Data Summary Table for Dengue Protease Inhibition:

Compound TypeTargetAssay TypeIC50 (nM)Reference
(4-amidino)-L-phenylalanine-containing peptides DENV NS2B-NS3 ProteaseFRET AssayNanomolar range[1]

Conclusion

The this compound scaffold is a testament to the power of a well-designed molecular framework in medicinal chemistry. Its applications, spanning from a reliable chiral auxiliary to the core of potent enzyme inhibitors and receptor modulators, highlight its versatility and enduring relevance in drug discovery. The protocols detailed in this guide are intended to provide researchers with a solid foundation for exploring the vast potential of this compound and its derivatives in their own research endeavors. By understanding the causality behind the experimental designs and adhering to rigorous, self-validating protocols, the scientific community can continue to unlock new therapeutic possibilities based on this remarkable chemical entity.

References

Application Note: Determination of the Absolute Configuration of Chiral Carboxylic Acids using (R)- and (S)-Phenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug candidate are paramount, the unambiguous assignment of stereochemistry is a non-negotiable aspect of chemical process development and quality control. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological effects. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity.

Various analytical techniques, including X-ray crystallography and circular dichroism (CD) spectroscopy, are employed to determine absolute configuration. However, these methods are not universally applicable; X-ray crystallography requires the formation of high-quality single crystals, which can be a significant bottleneck, while CD spectroscopy often relies on the presence of a suitable chromophore.

Nuclear Magnetic Resonance (NMR) spectroscopy, a ubiquitous tool in chemical analysis, offers a powerful and versatile solution. By employing chiral derivatizing agents (CDAs), it is possible to convert a pair of enantiomers into a pair of diastereomers. These diastereomers, having different physical properties, exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the absolute configuration of the original molecule. This application note provides a detailed guide to the use of (R)- and (S)-phenylglycine methyl ester (PGME) as a robust and reliable CDA for determining the absolute configuration of chiral carboxylic acids.

The PGME Method: A Powerful Analogue to Mosher's Analysis

The use of PGME for the analysis of carboxylic acids is conceptually analogous to the well-established Mosher's method for determining the absolute configuration of chiral alcohols and amines.[1][2] The core principle of the PGME method is the conversion of the enantiomeric carboxylic acid of unknown stereochemistry into a pair of diastereomeric amides by reaction with the two enantiomers of PGME, (R)-PGME and (S)-PGME.[3]

The key to this method lies in the anisotropic effect of the phenyl group within the PGME moiety.[4][5] This effect describes the directionally dependent magnetic field generated by the circulating π-electrons of the aromatic ring when placed in an external magnetic field. As a result, protons of the derivatized carboxylic acid that are spatially close to the phenyl ring will experience either a shielding effect (upfield shift in the NMR spectrum) or a deshielding effect (downfield shift), depending on their orientation relative to the ring.

By comparing the ¹H NMR spectra of the two diastereomeric amides, a systematic difference in the chemical shifts (Δδ) for protons near the chiral center of the carboxylic acid can be observed. The sign of this difference (Δδ = δ(S-PGME amide) - δ(R-PGME amide)) can be correlated to the absolute configuration (R or S) of the carboxylic acid.

Mechanism and Stereochemical Model

The derivatization reaction is a standard amide bond formation, where the chiral carboxylic acid is coupled with (R)- or (S)-PGME using a suitable coupling agent. The resulting diastereomeric amides adopt a preferred conformation in solution, which is crucial for the predictable nature of the anisotropic effect.

Due to the s-trans nature of the amide bond, the atoms from the carbonyl carbon to the nitrogen and its substituents are largely coplanar.[3] This conformational rigidity, combined with steric interactions, forces the substituents at the chiral center of the carboxylic acid into a specific spatial relationship with the phenyl group of the PGME moiety.

A predictive model, based on extensive experimental data, allows for the assignment of the absolute configuration. For α-substituted chiral carboxylic acids, the model predicts that the substituents on one side of a plane perpendicular to the Cα-CO bond will be shielded, while those on the other side will be deshielded. By analyzing the signs of the Δδ values for the various protons in the molecule, the absolute configuration can be confidently assigned.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step methodology for the derivatization of a chiral carboxylic acid with (R)- and (S)-PGME and subsequent NMR analysis.

Workflow Overview

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_determination Configuration Assignment start Chiral Carboxylic Acid (R/S mixture or pure enantiomer) reaction_R Formation of (R)-PGME Diastereomer start->reaction_R Couple with reaction_S Formation of (S)-PGME Diastereomer start->reaction_S Couple with reagents (R)-PGME and (S)-PGME (separate reactions) reagents->reaction_R reagents->reaction_S coupling Coupling Agent (e.g., EDC, DCC) coupling->reaction_R coupling->reaction_S purification Purification (e.g., HPLC, Column Chromatography) reaction_R->purification reaction_S->purification nmr_acq ¹H NMR Acquisition purification->nmr_acq nmr_proc Data Processing & Spectral Comparison nmr_acq->nmr_proc delta_calc Calculate Δδ = δS - δR nmr_proc->delta_calc model_apply Apply Predictive Model delta_calc->model_apply config_assign Assign Absolute Configuration (R or S) model_apply->config_assign

Figure 1. Experimental workflow for determining the absolute configuration of a chiral carboxylic acid using the PGME method.

Protocol 1: Derivatization of a Chiral Carboxylic Acid with (R)- and (S)-PGME

This protocol describes the parallel synthesis of the two diastereomeric amides.

Materials:

  • Chiral carboxylic acid (e.g., 5-10 mg)

  • (R)-Phenylglycine methyl ester hydrochloride

  • (S)-Phenylglycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In two separate, dry vials (labeled 'R' and 'S'), dissolve the chiral carboxylic acid (1.0 eq.) in anhydrous DCM (approx. 1 mL).

  • Amine Free-Basing: To each vial, add the corresponding PGME hydrochloride salt ((R)-PGME·HCl to vial 'R', (S)-PGME·HCl to vial 'S'; 1.1 eq.) and triethylamine (1.2 eq.). Stir for 5-10 minutes at room temperature to liberate the free amine.

  • Coupling Agent Addition: To each vial, add EDC (1.2 eq.) and a catalytic amount of DMAP.

  • Reaction: Stir the reactions at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude diastereomeric amides can often be analyzed directly by ¹H NMR. If significant impurities are present, purify the products by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: ¹H NMR Analysis and Data Interpretation
  • Sample Preparation: Prepare NMR samples of the purified (or crude) (R)-PGME and (S)-PGME amides in CDCl₃.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples. It is critical to use the same concentration and NMR parameters for both samples to ensure accurate comparison of chemical shifts.

  • Spectral Assignment: Assign the proton signals for each diastereomer, paying close attention to the protons on the substituents around the chiral center of the original carboxylic acid. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Calculation of Δδ: For each assigned proton (or proton group), calculate the difference in chemical shift between the two diastereomers using the formula: Δδ = δ(S-PGME amide) - δ(R-PGME amide) .

  • Configuration Assignment: Apply the appropriate predictive model based on the structure of the carboxylic acid (see Table 1) to the signs of the calculated Δδ values to determine the absolute configuration.

Data Interpretation and Predictive Models

The sign of the calculated Δδ value for a given proton directly correlates with its spatial position relative to the phenyl ring of the PGME moiety. A simplified model for α-substituted carboxylic acids is presented below.

G cluster_model Predictive Model for α-Substituted Carboxylic Acids model <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Conformational ModelFONT>TD>TR><TR><TD><IMGSRC="placeholder_for_diagram.svg"/>    Schematic representation of the preferred conformation of the PGME amide. The phenyl group creates shielding and deshielding zones.  TD><TD><TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDBGCOLOR="#E8F0FE">Protons in this regionTD><TD>Δδ (δS - δR) is NEGATIVETD>TR><TR><TDBGCOLOR="#FCE8E6">Protons in this regionTD><TD>Δδ (δS - δR) is POSITIVETD>TR>TABLE>TD>TR>TABLE>

Figure 2. Simplified model illustrating the shielding and deshielding regions created by the PGME phenyl group.

By mapping the signs of the observed Δδ values onto the structure of the carboxylic acid, the absolute configuration can be deduced.

Table 1: Summary of Δδ Values and Configuration Assignment for Different Carboxylic Acid Types

Carboxylic Acid TypeSubstituents (L = Large, S = Small)Predicted Sign of Δδ (δS - δR) for LPredicted Sign of Δδ (δS - δR) for SReference
α-MonosubstitutedH vs. R groupN/A (Focus on R group protons)N/A (Focus on R group protons)
α,α-Disubstituted Acetic AcidsL vs. SNegativePositive
α-Hydroxy/Alkoxy-α,α-disubstitutedL vs. SNegativePositive
β,β-Disubstituted Propionic AcidsL vs. SPositive (Note: Δδ = δR - δS used in ref)Negative (Note: Δδ = δR - δS used in ref)

Note: The definition of Δδ can vary in the literature. It is crucial to be consistent with the formula (δS - δR or δR - δS) and the corresponding predictive model.

Conclusion: A Reliable Tool for Stereochemical Assignment

The use of (R)- and (S)-phenylglycine methyl ester as a chiral derivatizing agent provides a robust, reliable, and widely applicable method for determining the absolute configuration of chiral carboxylic acids by ¹H NMR spectroscopy. The experimental procedure is straightforward, involving a standard amide coupling reaction. The interpretation of the NMR data is based on the well-understood principle of magnetic anisotropy, and predictive models allow for confident assignment of stereochemistry. This method is an invaluable tool for researchers in medicinal chemistry, natural product synthesis, and drug development, ensuring the stereochemical integrity of their chiral molecules.

References

Using D-phenylglycine methyl ester in enzymatic synthesis of antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Synthesis of β-Lactam Antibiotics Using D-Phenylglycine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Greener Path to Antibiotic Synthesis

Semisynthetic β-lactam antibiotics, such as ampicillin and cephalexin, form the cornerstone of antibacterial therapy worldwide.[1] Traditionally, their industrial production has relied on chemical acylation methods. These processes, while effective, often require harsh conditions like very low temperatures, toxic organic solvents, and complex protection/deprotection steps for reactive functional groups, leading to significant environmental waste and high costs.[2][3][4]

Enzymatic synthesis presents a compelling and sustainable alternative, offering high selectivity, specificity, and the ability to operate under mild, aqueous conditions (neutral pH and moderate temperatures).[2][4] This approach circumvents the need for protecting groups and minimizes hazardous waste, aligning with the principles of green chemistry.[5] At the heart of this chemoenzymatic strategy is the enzyme Penicillin G Acylase (PGA, E.C. 3.5.1.11), which masterfully catalyzes the coupling of a β-lactam nucleus with an activated acyl donor.[5][6]

This application note provides a detailed guide to the principles and protocols for the enzymatic synthesis of β-lactam antibiotics, specifically focusing on the use of D-phenylglycine methyl ester (D-PGME) as the acyl donor, a crucial side-chain precursor for antibiotics like ampicillin and cephalexin.[7][8] We will explore the underlying enzymatic mechanism, provide step-by-step protocols for synthesis and analysis, and offer expert insights into process optimization and troubleshooting.

Principle of the Kinetically Controlled Synthesis

The enzymatic synthesis of antibiotics like ampicillin is a "kinetically controlled" process, meaning the product yield is determined by the relative rates of competing synthesis and hydrolysis reactions, rather than the final thermodynamic equilibrium.[6][9] The process, catalyzed by Penicillin G Acylase (PGA), proceeds via a two-step acyl-transfer mechanism.

  • Acyl-Enzyme Formation: The enzyme's active site, featuring a critical serine residue, attacks the carbonyl group of the acyl donor, D-phenylglycine methyl ester (D-PGME).[10] This forms a covalent acyl-enzyme intermediate and releases methanol.

  • Nucleophilic Attack: The β-lactam nucleus (e.g., 6-aminopenicillanic acid, 6-APA for ampicillin) then acts as a nucleophile, attacking the acyl-enzyme intermediate. This transfers the D-phenylglycyl group to the 6-amino position of the nucleus, forming the desired antibiotic.

However, two undesirable side reactions compete with this synthesis pathway[2][11]:

  • Hydrolysis of Acyl Donor: The acyl-enzyme intermediate can be attacked by water instead of the β-lactam nucleus, hydrolyzing D-PGME to D-phenylglycine (D-PG).

  • Hydrolysis of Product: The newly synthesized antibiotic (e.g., ampicillin) can also be hydrolyzed by the enzyme back into the β-lactam nucleus and D-PG.

Therefore, the key to a high-yield synthesis is to maximize the rate of the nucleophilic attack by the β-lactam nucleus while minimizing the competing hydrolysis reactions. This is typically achieved by optimizing reaction conditions such as pH, temperature, and the molar ratio of the substrates.[5][9]

Enzymatic Synthesis Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation Pathways PGA Penicillin G Acylase (PGA) DPGME D-Phenylglycine Methyl Ester (D-PGME) (Acyl Donor) AcylEnzyme Acyl-Enzyme Intermediate DPGME->AcylEnzyme + PGA Methanol Methanol AcylEnzyme->Methanol Releases Ampicillin Ampicillin (Product) AcylEnzyme->Ampicillin + 6-APA (Synthesis) DPG D-Phenylglycine (Hydrolysis Product) AcylEnzyme->DPG + H₂O (Hydrolysis) SixAPA 6-APA (β-Lactam Nucleus) Ampicillin->SixAPA Product Hydrolysis (+H₂O) Water1 H₂O Water2 H₂O

Fig 1. Kinetically controlled synthesis of Ampicillin.

Materials and Methods

Reagents and Materials
  • Immobilized Penicillin G Acylase (PGA) from E. coli (e.g., on glyoxyl-agarose or magnetic nanoparticles)[9][12]

  • D-phenylglycine methyl ester (D-PGME) hydrochloride

  • 6-aminopenicillanic acid (6-APA)

  • Ampicillin trihydrate (for standard curve)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Hydrochloric acid (HCl), 2N

  • Sodium hydroxide (NaOH), 2N

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • Thermostatted stirred-batch reactor or shaker incubator

  • Calibrated pH meter with automatic temperature compensation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Analytical balance

  • Magnetic stirrer and stir bars

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ampicillin

This protocol describes a typical batch synthesis reaction. The reusability of immobilized PGA is a key advantage, significantly reducing costs in industrial applications.[5][12]

  • Buffer Preparation: Prepare 500 mL of 0.1 M potassium phosphate buffer. Adjust the pH to 6.5 using 2N HCl or 2N NaOH. This pH is often optimal for the synthesis reaction, balancing enzyme activity and stability.[11]

  • Reactor Setup: Add 50 mL of the pH 6.5 phosphate buffer to a 100 mL jacketed glass reactor connected to a water bath to maintain the temperature at 25°C.

  • Substrate Addition:

    • Add 6-aminopenicillanic acid (6-APA) to a final concentration of 100 mM. Stir until fully dissolved.

    • Add D-phenylglycine methyl ester (D-PGME) to a final concentration of 250 mM. A molar excess of the acyl donor is used to drive the reaction towards synthesis and saturate the enzyme.[5][9]

  • Enzyme Addition & Reaction Initiation: Once the substrates are dissolved and the temperature is stable at 25°C, add a pre-determined amount of immobilized PGA (e.g., 15 U/mL). One unit (U) of synthetic activity is the amount of enzyme that synthesizes one µmole of ampicillin per minute under these conditions.[5]

  • pH Control: Start the reaction and immediately begin monitoring the pH. The reaction consumes protons, causing the pH to rise. Maintain the pH at a constant 6.5 by the controlled, dropwise addition of 2N HCl using an automatic titrator or by careful manual addition.

  • Sampling: Withdraw 100 µL samples at regular intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes). Immediately quench the reaction by diluting the sample 1:10 in a solution of 50% acetonitrile to stop enzymatic activity.

  • Sample Preparation: Filter the quenched samples through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC Analysis of Reaction Components

This method allows for the quantification of the substrate (6-APA), acyl donor (D-PGME), product (ampicillin), and hydrolysis byproduct (D-PG).

  • Mobile Phase:

    • Solvent A: 0.1 M Potassium phosphate buffer, pH 5.0

    • Solvent B: Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (5 µm, 4.6 x 250 mm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 214 nm

    • Gradient: 5% B for 2 min, linear gradient to 40% B over 10 min, hold at 40% B for 2 min, return to 5% B and equilibrate for 5 min.

  • Standard Curve: Prepare standard solutions of 6-APA, D-PGME, ampicillin, and D-PG of known concentrations (e.g., 0.1 to 2.0 mg/mL) in the mobile phase. Inject each standard to generate a calibration curve of peak area versus concentration.

  • Data Analysis: Integrate the peak areas for each component in the reaction samples. Calculate the concentration of each component using the respective standard curves. The conversion yield can be calculated based on the initial moles of the limiting reactant (6-APA).

Data Presentation and Expected Results

The efficiency of the enzymatic synthesis is governed by several key parameters. Optimizing these variables is crucial for maximizing product yield and process productivity.

ParameterTypical RangeRationale & Expected Outcome
pH 6.0 - 7.5The pH affects the ionization state of substrates and enzyme active site residues. The optimal pH (often ~6.5) maximizes the ratio of synthesis to hydrolysis (S/H ratio).[4][9]
Temperature 20°C - 35°CLower temperatures (e.g., 25°C) generally favor the synthesis reaction over hydrolysis, leading to higher maximum yields, although the reaction rate is slower.[5][9]
Substrate Ratio (D-PGME:6-APA) 2:1 to 4:1A molar excess of the acyl donor (D-PGME) increases the saturation of the enzyme's active site, favoring the synthesis pathway over product hydrolysis.[5]
Enzyme Load 10 - 50 U/mLHigher enzyme concentration increases the reaction rate but does not affect the maximum achievable yield. It must be balanced against cost.

Expected Yield: Under optimized conditions, conversion of the limiting reactant (6-APA) to ampicillin can reach over 90%.[13] The reaction typically reaches its maximum yield within 2-3 hours, after which the rate of product hydrolysis may exceed the rate of synthesis, causing the ampicillin concentration to decrease.

Experimental Workflow start Start prep Prepare Buffer & Substrates start->prep reactor Set up Reactor (Temp, pH) prep->reactor add_enzyme Add Immobilized PGA reactor->add_enzyme run_rxn Run Synthesis (Constant pH) add_enzyme->run_rxn sampling Collect Samples Over Time run_rxn->sampling quench Quench & Filter Samples sampling->quench hplc HPLC Analysis quench->hplc data Calculate Concentrations & Yield hplc->data data->prep Optimize Conditions end End data->end

Fig 2. General workflow for enzymatic antibiotic synthesis.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Suboptimal pH or temperature. 2. Incorrect substrate molar ratio. 3. Enzyme deactivation.1. Re-optimize pH and temperature to favor synthesis over hydrolysis.[9] 2. Increase the molar ratio of D-PGME to 6-APA (e.g., from 2:1 to 3:1). 3. Check the activity of the immobilized enzyme stock. Ensure proper storage conditions.
Fast Initial Rate, but Rapid Decline in Product The rate of product hydrolysis is significantly overtaking the rate of synthesis after an initial peak.Stop the reaction closer to the time of maximum conversion. This is a characteristic of kinetically controlled reactions.[2]
Poor Peak Resolution in HPLC 1. Mobile phase composition is not optimal. 2. Column degradation.1. Adjust the gradient profile or the pH of the aqueous buffer. 2. Flush the column or replace it if necessary.
Precipitation in Reactor Substrate or product concentration exceeds its solubility limit at the given pH and temperature.For some antibiotics like cephalexin, this can be leveraged in a "suspension aqueous solution system" to drive high conversion.[13][14] Otherwise, reduce initial substrate concentrations.

Conclusion

The enzymatic synthesis of β-lactam antibiotics using D-phenylglycine methyl ester and immobilized Penicillin G Acylase represents a robust, efficient, and environmentally responsible alternative to traditional chemical methods. By carefully controlling key reaction parameters through the protocols outlined in this guide, researchers can achieve high conversion yields and purity. The inherent advantages of this biocatalytic approach, including mild reaction conditions, high specificity, and enzyme reusability, position it as a cornerstone technology for the future of sustainable pharmaceutical manufacturing.

References

Chiral resolution of racemic "Methyl phenylglycine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of Racemic Methyl Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic amino acid ester whose enantiomers serve as critical chiral building blocks in the synthesis of numerous pharmaceuticals. Notably, enantiomerically pure forms of phenylglycine and its derivatives are indispensable intermediates for semi-synthetic β-lactam antibiotics like ampicillin and cephalexin, as well as some antitumor drugs.[1][2] The biological activity and efficacy of these active pharmaceutical ingredients (APIs) are often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause undesirable side effects. Consequently, the efficient and scalable resolution of racemic this compound into its constituent (R)- and (S)-enantiomers is a paramount challenge in pharmaceutical development and manufacturing.

This comprehensive guide provides an in-depth exploration of the three primary methodologies for the chiral resolution of racemic this compound: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical to preparative scale chromatographic separation. Each section elucidates the core scientific principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols suitable for laboratory execution.

Part 1: Classical Resolution via Diastereomeric Salt Crystallization

This classical method remains one of the most robust, economical, and scalable techniques for chiral resolution, particularly in industrial settings.[3] The strategy leverages the conversion of an enantiomeric pair, which shares identical physical properties, into a pair of diastereomers, which do not.

Principle of Separation

The foundational principle involves an acid-base reaction between the racemic amine functionality of this compound and an enantiomerically pure chiral resolving agent, typically a chiral acid.[4][5] This reaction generates two diastereomeric salts. For racemic (±)-methyl phenylglycine and a resolving agent like D-(−)-tartaric acid, the resulting salts are [(R)-methyl phenylglycine]-[D-tartrate] and [(S)-methyl phenylglycine]-[D-tartrate].

Unlike the original enantiomers, these diastereomeric salts possess distinct physicochemical properties, most critically, different solubility profiles in a given solvent system.[6] By carefully selecting the solvent and controlling temperature, one diastereomer can be selectively precipitated from the solution through fractional crystallization, while the other remains in the mother liquor.[4] The crystallized salt is then isolated, and the chiral resolving agent is neutralized with a base to liberate the desired, enantiomerically enriched this compound.

Experimental Protocol: Resolution with D-(−)-Tartaric Acid

This protocol is based on established methods for resolving phenylglycine esters using tartaric acid.[7] The key is the differential solubility of the diastereomeric tartrate salts in an aqueous alcohol solvent system.

Step 1: Diastereomeric Salt Formation and Crystallization

  • In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve 1.0 equivalent of racemic this compound in methanol (e.g., 5-10 mL per gram of ester).

  • In a separate vessel, dissolve 1.0 equivalent of D-(−)-tartaric acid in a minimal amount of warm water and then add it to the methanol solution of the ester. Rationale: Using molar equivalents ensures that salt formation is complete. The aqueous alcohol mixture is critical for controlling the solubility differential.[7]

  • Stir the combined solution at room temperature. Crystallization of the less soluble diastereomeric salt (typically the D-ester D-tartrate) should begin.

  • Once precipitation is observed, cool the mixture slowly to 0-5 °C and allow it to stand undisturbed for several hours (or overnight) to maximize the crystal yield.[4]

Step 2: Isolation and Purification of the Diastereomeric Salt

  • Collect the precipitated crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystalline cake with a small amount of cold methanol to remove residual mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum to a constant weight. At this stage, the enantiomeric excess (e.e.) of the salt can be checked by liberating the amine from a small sample and analyzing it via chiral HPLC (see Part 3).

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the dried diastereomeric salt in water.

  • While stirring vigorously, slowly add a 2 M sodium hydroxide (NaOH) solution until the pH of the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free this compound.[4]

  • Transfer the basic aqueous solution to a separatory funnel and extract the free ester using an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation: Typical Reaction Parameters
ParameterValue/ConditionRationale
Racemic this compound1.0 eqSubstrate
D-(−)-Tartaric Acid1.0 eqChiral Resolving Agent[7]
Solvent SystemMethanol / WaterModulates solubility for fractional crystallization.
Crystallization Temperature0-5 °CReduces the solubility of the desired salt to maximize yield.[4]
Basification Agent2 M NaOHLiberates the free amine from the tartrate salt.
Extraction SolventDichloromethaneEfficiently extracts the organic ester from the aqueous phase.
Expected Outcome
Yield (based on one enantiomer)75-85%Practical yield for a single crystallization step.[7]
Enantiomeric Excess (e.e.)>95%A high degree of purification is achievable.

Workflow Visualization: Diastereomeric Salt Crystallization

G racemate Racemic (±)-Methyl Phenylglycine mix Mix in Methanol/Water racemate->mix agent D-(−)-Tartaric Acid (Chiral Resolving Agent) agent->mix salts Diastereomeric Salts in Solution (R-ester-D-tartrate & S-ester-D-tartrate) mix->salts crystallize Fractional Crystallization (Cooling to 0-5°C) salts->crystallize filter Vacuum Filtration crystallize->filter solid Less Soluble Salt Crystals (e.g., D-ester-D-tartrate) filter->solid Isolate liquid Mother Liquor (Enriched in S-ester-D-tartrate) filter->liquid Separate basify Basification (NaOH) & Extraction solid->basify product Enantiopure D-(−)-Methyl Phenylglycine basify->product

Caption: Workflow for classical resolution by diastereomeric salt formation.

Part 2: Enzymatic Kinetic Resolution

Enzymatic methods offer exceptional selectivity under mild reaction conditions, making them an attractive "green" alternative to classical resolution. The most common approach is kinetic resolution, where an enzyme stereoselectively transforms one enantiomer of a racemic substrate, allowing for the separation of the unreacted starting material from the newly formed product.

Principle of Separation

Kinetic resolution (KR) is predicated on the difference in reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[8] Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are highly effective for this purpose.[1] When racemic this compound is subjected to lipase-catalyzed ammonolysis or hydrolysis, the enzyme will preferentially catalyze the reaction of one enantiomer (e.g., the D-enantiomer) while leaving the other (L-enantiomer) largely untouched.[1][9]

This results in a mixture of the unreacted L-ester and the newly formed D-amide (or D-acid), which can be easily separated due to their different chemical properties. The maximum theoretical yield for a kinetic resolution is 50% for each compound. To overcome this limitation, a process called Dynamic Kinetic Resolution (DKR) can be employed, where the unreacted, "unwanted" enantiomer is continuously racemized in situ.[10][11] This allows the entire racemic starting material to be converted into a single, enantiomerically pure product, approaching a theoretical yield of 100%.[9]

Experimental Protocol: Lipase-Catalyzed Ammonolysis

This protocol describes a kinetic resolution using Novozym 435 for the enantioselective ammonolysis of this compound, a method shown to be highly effective.[9]

Step 1: Enzyme-Catalyzed Reaction

  • Set up a reaction vessel with magnetic stirring and add racemic this compound (1.0 eq) and a suitable organic solvent (e.g., tert-butyl alcohol).

  • Add the immobilized lipase, Novozym 435 (typically 20-40 mg per mmol of substrate).

  • Add the acyl acceptor. For ammonolysis, ammonium carbamate can be used as a solid source of ammonia.[9]

  • Seal the vessel and stir the suspension at a controlled temperature (e.g., 20-40 °C). Rationale: Temperature control is crucial as it affects both enzyme activity and enantioselectivity (E-value).[10]

  • Monitor the reaction progress by taking small aliquots over time. Analyze the aliquots by chiral HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining ester and the formed amide. The reaction is typically stopped at or near 50% conversion for optimal separation in a standard KR.

Step 2: Separation and Isolation

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate to obtain a mixture of the unreacted ester (e.g., L-methyl phenylglycine) and the product (e.g., D-phenylglycine amide).

  • Separate the two compounds based on their differing solubility or by acid-base extraction. For example, the amide may be less soluble in certain organic solvents, or the ester can be extracted after adjusting the pH.

Data Presentation: Typical Reaction Parameters
ParameterValue/ConditionRationale
SubstrateRacemic this compoundStarting material.
BiocatalystNovozym 435 (Immobilized CALB)Highly selective and reusable lipase.[1]
Acyl AcceptorAmmonium CarbamateSource of ammonia for ammonolysis.[9]
Solventtert-Butyl AlcoholCommon solvent for biotransformations.
Temperature20-40 °CBalances reaction rate and enzyme selectivity.[10]
Expected Outcome (at ~50% conversion)
Product (D-Amide)~45-50% YieldHigh yield for the converted enantiomer.
Product e.e.>95%Lipases can exhibit very high enantioselectivity.[9]
Unreacted Ester (L-Ester)~45-50% YieldRecovered starting material is also enantiopure.
Unreacted Ester e.e.>98%The unreacted enantiomer becomes highly enriched.

Workflow Visualization: Enzymatic Kinetic Resolution

G racemate Racemic (±)-Methyl Phenylglycine reaction Ammonolysis Reaction (tert-Butyl Alcohol) racemate->reaction enzyme Immobilized Lipase (Novozym 435) enzyme->reaction mixture Mixture at ~50% Conversion reaction->mixture Enzyme selectively reacts with D-enantiomer separation Separation (Filtration, Extraction) mixture->separation product1 D-(+)-Phenylglycine Amide separation->product1 product2 L-(−)-Methyl Phenylglycine separation->product2

Caption: Workflow for lipase-catalyzed kinetic resolution of an ester.

Part 3: Chromatographic Resolution (HPLC & SFC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs), are indispensable tools for both analytical determination of enantiomeric purity and for preparative-scale separation.[12][13]

Principle of Separation

Chiral chromatography operates by passing a solution of the racemic mixture through a column packed with a chiral stationary phase (CSP). The CSP is an achiral support (like silica) that has an enantiomerically pure chiral molecule bonded to its surface.[14] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the CSP.[12] Because these complexes have different stabilities and energies, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other interacts more weakly and elutes sooner. This difference in retention time allows for their separation.

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amino acid esters.[12][15] Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.[16] SFC often provides faster separations, higher efficiency, and is considered a "greener" technology due to significantly reduced organic solvent consumption.[17][18]

Protocol: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol is essential for validating the success of the resolution methods described in Parts 1 and 2.

Step 1: Sample and Mobile Phase Preparation

  • Prepare a stock solution of the resolved this compound sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Prepare the mobile phase. For polysaccharide CSPs, a typical mobile phase is a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v Hexane:IPA).

  • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump.

Step 2: HPLC System Setup and Analysis

  • Install a suitable chiral column, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column.[12]

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Set the detector wavelength. Phenylglycine derivatives have a UV chromophore, so detection at 220-254 nm is appropriate.

  • Inject a small volume (5-10 µL) of the sample solution.

  • Record the chromatogram. The two enantiomers will appear as two separate peaks.

Step 3: Data Analysis

  • Integrate the area of the two peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Data Presentation: Typical Chiral HPLC/SFC Conditions
ParameterHPLC ConditionSFC Condition
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiralpak® IA (4.6 x 150 mm, 3 µm)
Mobile Phase Hexane/Isopropanol (90:10 v/v)CO₂/Methanol (80:20 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detection UV at 220 nmUV at 220 nm
Expected Result Baseline separation of enantiomers.Faster baseline separation than HPLC.[17]

Workflow Visualization: Principle of Chiral Chromatography

G cluster_0 Chromatography Column column Racemic Mixture Enters Column (R and S enantiomers) csp Chiral Stationary Phase (CSP) column->csp separation Differential Interaction: S-enantiomer interacts strongly R-enantiomer interacts weakly csp->separation elution Separated Enantiomers Elute at Different Times separation->elution detector Detector elution->detector chromatogram Resulting Chromatogram detector->chromatogram

References

Troubleshooting & Optimization

Troubleshooting racemization of "Methyl phenylglycine" in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z-PEPTIDES | TECHNICAL SUPPORT & APPLICATION DEVELOPMENT

Introduction: The Challenge of Incorporating N-Methyl Phenylglycine

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-methylated amino acids, particularly the sterically hindered and racemization-prone residue, N-methyl phenylglycine (N-Me-Phg).

N-methylation of peptide backbones is a powerful tool for enhancing metabolic stability, membrane permeability, and receptor affinity.[1] However, the increased steric hindrance around the N-methylated amine can lead to slow, incomplete coupling reactions and, most critically, a significant risk of racemization at the α-carbon of the activated amino acid.[1][2] Phenylglycine itself is known to be highly susceptible to racemization due to the ability of the aromatic side chain to stabilize the anionic intermediate formed upon α-proton abstraction.[3][4] The addition of an N-methyl group exacerbates this issue.

This guide provides in-depth, evidence-based answers to frequently asked questions, troubleshooting workflows, and validated protocols to help you minimize racemization and achieve high purity in your N-Me-Phg-containing peptides.

Section 1: Understanding the Problem - The "Why"

Q1: Why is N-methyl phenylglycine so susceptible to racemization during peptide coupling?

A1: The high propensity for racemization in N-methyl phenylglycine stems from a combination of electronic and steric factors that favor a specific chemical pathway leading to the loss of stereochemical integrity.

  • Primary Mechanism: Oxazolone Formation. The dominant pathway for racemization of most N-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone intermediate.[2] The activated carboxyl group of the amino acid cyclizes, and the resulting oxazolone has a proton at the chiral α-carbon that is highly acidic. In the presence of a base (commonly DIPEA or other tertiary amines used in the coupling step), this proton can be easily removed. This abstraction creates a planar, achiral enolate intermediate. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide.[2]

  • Influence of the Phenylglycine Side Chain: The phenyl ring on the side chain of phenylglycine significantly increases the acidity of the α-proton. It stabilizes the negative charge of the enolate intermediate through resonance, making proton abstraction more favorable and accelerating the rate of racemization compared to amino acids with aliphatic side chains.[3][4]

  • Role of the N-Methyl Group: The N-methyl group contributes to the problem in two ways:

    • Steric Hindrance: It sterically hinders the incoming nucleophile (the resin-bound amine), slowing down the desired peptide bond formation.[2] This extended reaction time provides a greater opportunity for the activated amino acid to cyclize into the problematic oxazolone intermediate and subsequently racemize.

    • Oxazolonium Intermediate: In N-methylated amino acids, the intermediate is technically an oxazolium-5-oxide, which is also prone to deprotonation and racemization.[5]

The combination of a stabilizing phenyl group and sterically-induced slow coupling kinetics makes N-methyl phenylglycine a "perfect storm" for racemization during peptide synthesis.

RacemizationMechanism Figure 1. Primary Racemization Pathway for N-Me-Phg cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Nucleophilic Attack A Fmoc-N-Me-Phg-OH (L-isomer) B Activated Ester (e.g., O-acylisourea) A->B Coupling Reagent C Oxazolonium Intermediate B->C Intramolecular Cyclization D Planar, Achiral Enolate Intermediate C->D + Base (e.g., DIPEA) - H+ E Peptide-Resin (L-Dipeptide) D->E + Resin-NH2 (Attack from one face) F Peptide-Resin (D-Dipeptide) D->F + Resin-NH2 (Attack from other face)

Caption: Figure 1. Primary Racemization Pathway for N-Me-Phg.

Section 2: Troubleshooting & Mitigation Strategies

Successfully incorporating N-methyl phenylglycine requires a multi-faceted approach that optimizes coupling reagents, additives, and reaction conditions to favor peptide bond formation while suppressing the racemization pathway.

Q2: Which coupling reagents and additives are best for minimizing N-Me-Phg racemization?

A2: The choice of coupling reagent and additive is the most critical factor in controlling racemization.[2] While highly reactive reagents can accelerate the desired coupling, they can also promote oxazolone formation if not paired with an appropriate additive.

  • Carbodiimides with Additives: Carbodiimides like Diisopropylcarbodiimide (DIC) are effective but must be used with a racemization-suppressing additive.[6] The carbodiimide first forms a highly reactive O-acylisourea intermediate, which is very prone to racemization.[7][8] An additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole) intercepts this intermediate to form a more stable, yet still highly reactive, active ester that is less prone to racemization.[6][7][9]

    • OxymaPure® and HOAt are significantly superior to the older additive HOBt (1-Hydroxybenzotriazole) for suppressing racemization. [2][7]

  • Onium Salts (Uronium/Aminium and Phosphonium): These reagents come "pre-packaged" with an additive component.

    • HATU/HCTU: These aminium-based reagents, which incorporate a HOAt moiety, are highly efficient and generally lead to low racemization, especially for difficult couplings like those involving N-methylated residues.[2][6]

    • COMU: This is a newer uronium salt incorporating an OxymaPure moiety. It offers high coupling efficiency comparable to HATU but with improved safety and solubility profiles.[6][8][10]

    • PyAOP/PyBOP: These are phosphonium-based reagents. PyAOP, the HOAt-based version, is particularly effective for coupling N-methyl amino acids.[2][6] Halogenated phosphonium reagents like PyBrOP were specifically developed to overcome difficult couplings to N-methyl amino acids, but their high reactivity can sometimes increase racemization if not carefully controlled.[6]

Data Summary: Impact of Coupling Reagents on Racemization

Reagent TypeExample(s)AdditiveTypical RacemizationKey Considerations
Carbodiimide DIC, EDCOxymaPure, HOAt (Required)Low to ModerateCost-effective. Racemization is highly dependent on the quality and choice of additive.[6][9]
Aminium/Uronium HATU, HCTU, COMUIncorporated (HOAt or Oxyma)Very Low Highly efficient for hindered couplings.[1][6] COMU is a safer, non-explosive alternative to HATU.[6][8]
Phosphonium PyAOP, PyBOP, PyBrOPIncorporated (HOAt or HOBt)Very Low to ModeratePyAOP is excellent for N-methylated residues.[2][6] PyBrOP is very powerful but carries a higher risk of racemization.[6]
Q3: How do the base and other reaction conditions affect racemization?

A3: The choice of base and the overall reaction environment play a crucial secondary role in controlling racemization. The primary goal is to provide a sufficiently basic environment for the coupling reaction to proceed without excessively promoting the abstraction of the α-proton.

  • Choice of Base: The presence of tertiary amine salts is a significant contributor to racemization.[5]

    • Avoid: Strong, non-hindered bases like Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are commonly used but can accelerate racemization.[11][12]

    • Prefer: Weaker, more sterically hindered bases are superior choices. N-methylmorpholine (NMM) and particularly 2,4,6-collidine (sym-collidine) are recommended to minimize racemization.[6][12] Studies have shown that replacing DIPEA with a weaker, hindered base can dramatically reduce epimerization levels.[11]

  • Solvent and Temperature:

    • Solvent: Polar aprotic solvents like DMF are standard, but polar solvents in general can promote racemization.[5] While solvent changes are not always practical, it is a factor to consider.

    • Temperature: Elevated temperatures, sometimes used to drive difficult couplings, will also increase the rate of racemization. Microwave-assisted coupling can be beneficial but must be carefully optimized to balance coupling efficiency with stereochemical purity.[1][13]

  • Pre-activation Time: Minimize the time the activated amino acid exists in solution before it is added to the resin. Prolonged "pre-activation" simply provides more time for the oxazolone to form and racemize before the coupling can even begin.[2]

Troubleshooting Workflow

If you are observing significant racemization (>5%) of an N-Me-Phg residue, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow Figure 2. Troubleshooting N-Me-Phg Racemization cluster_reagent cluster_base cluster_protocol Start High Racemization Detected (>5%) Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Reagent Base Step 2: Assess Base & Reaction Conditions Reagent->Base If racemization persists R1 Using Carbodiimide (DIC)? Add/Switch to OxymaPure or HOAt. Avoid HOBt. R2 Using Onium Salt? Switch to a modern reagent like COMU or HATU. Protocol Step 3: Refine Coupling Protocol Base->Protocol If racemization persists B1 Using DIPEA/TEA? Switch to a weaker, hindered base like NMM or Collidine. B2 High Temperature? Reduce temperature. Perform coupling at 0°C if possible. End Racemization Minimized (<2%) Protocol->End P1 Long pre-activation? Minimize time between activation and addition to resin. P2 Single coupling? Perform a double coupling to ensure reaction completion.

Caption: Figure 2. Troubleshooting N-Me-Phg Racemization.

Section 3: Analysis and Quantification

Q4: How can I accurately detect and quantify the level of racemization in my peptide?

A4: Accurate quantification is essential to validate your synthetic strategy. The most common and reliable method is chiral amino acid analysis, which involves hydrolyzing the peptide and then analyzing the resulting amino acids using a chiral chromatography technique.[14]

Experimental Protocol: Chiral Amino Acid Analysis via HPLC

This protocol provides a general method for determining the enantiomeric purity of amino acids within a synthetic peptide.

  • Peptide Hydrolysis (Racemization-Corrected):

    • To accurately measure racemization that occurred during synthesis, it is crucial to correct for any racemization that might happen during the hydrolysis step itself.[14][15]

    • Place 1-2 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N Deuterated Hydrochloric Acid (DCl) in Deuterium Oxide (D₂O). The use of deuterated reagents allows for the identification of residues that racemize during hydrolysis by a +1 Da mass shift.[15][16]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the acid to dryness. Re-dissolve the amino acid mixture in 0.1 M HCl or a suitable buffer for analysis.

  • Derivatization (Indirect Method - Optional but Common):

    • While direct analysis on a chiral column is possible, an indirect approach using a derivatizing agent like Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is often used.[3][16]

    • The chiral reagent reacts with both the L- and D-amino acids in the hydrolysate to form diastereomers.

    • These diastereomers are no longer enantiomers and can be readily separated on a standard achiral C18 reversed-phase HPLC column.[16]

  • Chiral HPLC Analysis:

    • Instrumentation: HPLC system with a UV or MS detector.

    • Column: A chiral stationary phase (CSP) column (for direct analysis) or a standard C18 column (for indirect analysis of diastereomers).

    • Mobile Phase: Typically a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA or ammonium acetate), optimized for the specific column and amino acids.

    • Detection: Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for peptide bonds, or a different wavelength if using a UV-active derivatizing agent). If using LC-MS, monitor the extracted ion chromatograms for the derivatized amino acids.[15][16]

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-isomers by comparing their retention times to those of authentic L- and D-amino acid standards that have been subjected to the same derivatization process.[14]

    • Calculate the percentage of racemization (%D-isomer) using the peak areas: % D-isomer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] x 100

    • For MS detection following deuterated hydrolysis, exclude any ions with a +1 Da mass shift from the calculation, as these represent hydrolysis-induced artifacts.[16]

Comparative Overview of Analytical Methods

Analytical MethodPrincipleTypical LOQKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP) or separation of diastereomers.~0.1%High resolution, well-established, good for quantification.[14]Can require derivatization; method development may be complex.[14]
GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral GC column.<0.1%Extremely high sensitivity and accuracy, especially with isotopic correction.[14]Requires derivatization to create volatile analytes; more complex sample prep.[14]
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the buffer.~0.1-0.5%High separation efficiency, very low sample consumption.Can be less robust than HPLC; sensitivity can be lower without specialized detectors.

Section 4: Recommended Protocol

Q5: Can you provide a validated, step-by-step protocol for coupling Fmoc-N-Me-Phg-OH with minimal racemization?

A5: Yes. The following protocol for solid-phase peptide synthesis (SPPS) is optimized to minimize the racemization of Fmoc-N-Me-Phg-OH. It combines the use of a modern coupling reagent/additive system with a weaker, sterically hindered base.

Protocol: Low-Racemization Coupling of Fmoc-N-Me-Phg-OH

  • Resin: Standard polystyrene or PEG-based resin suitable for Fmoc-SPPS (e.g., Rink Amide, Wang).

  • Scale: Assumes 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Reagents:

    • Fmoc-N-Me-L-Phg-OH (4 equivalents, 0.4 mmol)

    • Coupling Reagent: COMU (4 equivalents, 0.4 mmol)

    • Base: 2,4,6-Collidine (8 equivalents, 0.8 mmol)

    • Solvent: Anhydrous, peptide-grade Dimethylformamide (DMF)

Procedure:

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform standard Fmoc deprotection of the N-terminal amine (e.g., 2 x 10 min with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate clean, dry vial, dissolve Fmoc-N-Me-L-Phg-OH (0.4 mmol) and COMU (0.4 mmol) in ~2 mL of DMF.

    • Add 2,4,6-collidine (0.8 mmol) to the vial.

    • Vortex the solution briefly. Crucially, do not allow this activation mixture to stand for more than 1-2 minutes before adding it to the resin.

    • Immediately add the activation mixture to the deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Perform a coupling completion test (e.g., Bromophenol Blue test). The Ninhydrin test will not work on the secondary amine of the N-methylated residue.

  • Washing & Post-Coupling:

    • If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (6 x 1 min).

    • If the coupling is incomplete, perform a second coupling (double couple): repeat steps 2-3 with a fresh solution of activated amino acid for another 2 hours.

    • Proceed with the deprotection and coupling of the next amino acid in your sequence.

References

Optimizing reaction conditions for "Methyl phenylglycine" synthesis to improve yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Phenylglycine Synthesis

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of this compound, a critical intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges, optimize reaction conditions, and improve your overall yield and purity. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for producing this compound?

There are two primary, industrially relevant routes for the synthesis of this compound:

  • The Strecker Synthesis followed by Esterification: This is a classic and versatile method that builds the amino acid from basic precursors. It starts with benzaldehyde, which reacts with an ammonia source and a cyanide source (e.g., KCN or NaCN) to form an α-aminonitrile intermediate (phenylglycinonitrile). This intermediate is then hydrolyzed under acidic or basic conditions to yield phenylglycine, which is subsequently esterified to the final methyl ester product.[1] This method is highly adaptable but requires careful handling of highly toxic cyanide reagents.

  • Direct Esterification of Phenylglycine: This is the most straightforward approach if phenylglycine is readily available as a starting material. The reaction involves treating phenylglycine with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[2][3] The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by methanol. This method is often high-yielding and avoids the use of cyanide.[2]

Q2: Why is stereochemistry a critical consideration in phenylglycine synthesis?

Phenylglycine possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-phenylglycine and (S)-phenylglycine. This is critically important in drug development because often only one enantiomer is biologically active, while the other may be inactive or even cause undesirable side effects.

Most standard synthetic routes, like the Strecker synthesis, produce a 50:50 mixture of both enantiomers, known as a racemic mixture or racemate.[4] Therefore, additional steps are often required:

  • Resolution: Separating the desired enantiomer from the racemic mixture, for instance, by forming diastereomeric salts with a chiral resolving agent like tartaric acid.[5]

  • Asymmetric Synthesis: Using a chiral auxiliary or catalyst to selectively produce the desired enantiomer from the start.[6][7]

  • Racemization: In some processes, the undesired enantiomer can be racemized (converted back into the racemic mixture) and recycled, improving the overall process economy.[3]

Q3: What are the essential safety precautions when performing a Strecker synthesis?

The Strecker synthesis involves highly toxic cyanide salts (e.g., NaCN, KCN) and can generate hydrogen cyanide (HCN) gas, which is a potent and rapidly acting poison. Strict adherence to safety protocols is mandatory.

  • Ventilation: All manipulations involving cyanide salts or the reaction mixture must be performed in a certified chemical fume hood with demonstrated proper airflow.

  • Acidic Conditions: Never add acid directly to cyanide salts or the reaction mixture without extreme caution, as this will liberate lethal HCN gas. The reaction is typically run under basic or neutral conditions to prevent HCN formation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for appropriate chemical resistance).

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental safety regulations. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

  • Emergency Preparedness: An emergency plan must be in place. Ensure access to a safety shower, eyewash station, and a cyanide antidote kit. All personnel must be trained on its use.

Troubleshooting Guide: Optimizing Your Synthesis

Route 1: Strecker Synthesis & Hydrolysis

Problem 1: Low yield of the α-aminonitrile intermediate.

  • Probable Cause 1: Competing Hydrolysis of Benzaldehyde. The initial reaction involves the formation of an imine from benzaldehyde and ammonia. If the concentration of cyanide is too low or its addition is delayed, the imine can hydrolyze back to benzaldehyde, reducing the yield.

  • Solution: Ensure all reagents are mixed efficiently. A common strategy is to pre-mix the aldehyde and ammonia source before the controlled addition of the cyanide solution. Maintaining a slightly alkaline pH (pH 9-10) can stabilize the imine and favor the nucleophilic addition of cyanide.[4]

  • Probable Cause 2: Formation of Mandelonitrile. Benzaldehyde can react directly with cyanide, particularly at lower pH or low ammonia concentrations, to form mandelonitrile. This side product lacks the crucial amino group.[4]

  • Solution: Use a sufficient excess of the ammonia source (e.g., ammonium chloride/ammonia buffer) to drive the equilibrium towards imine formation.[8] Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of this byproduct and adjust reagent stoichiometry accordingly.

Problem 2: Incomplete or problematic hydrolysis of the aminonitrile.

  • Probable Cause: Harsh Reaction Conditions. Using excessively high temperatures or prolonged heating during acid hydrolysis can lead to degradation of the desired phenylglycine product, appearing as charring or the formation of multiple side products.

  • Solution: Opt for a stepwise hydrolysis. First, use concentrated HCl at a moderate temperature (e.g., 80-100°C) to hydrolyze the nitrile to the amide, then proceed to the carboxylic acid. Alternatively, a two-stage process using sulfuric acid, which also facilitates racemization if desired, can be effective.[3] Careful monitoring of reaction progress is key to prevent over-degradation.

Route 2: Direct Esterification of Phenylglycine

Problem 1: Low yield or incomplete conversion to this compound.

  • Probable Cause 1: Insufficient Catalyst or Water in the System. The esterification is an equilibrium reaction. The presence of water, either from wet reagents or as a reaction byproduct, will shift the equilibrium back towards the starting materials (Le Châtelier's principle). The acid catalyst may also be insufficient to drive the reaction forward.

  • Solution:

    • Water Removal: Use anhydrous methanol and a dry reaction setup. A common industrial practice is to use a reagent that actively removes water, such as thionyl chloride (SOCl₂), which reacts with phenylglycine to form an acid chloride intermediate and also reacts with any trace water. An alternative is to use a Dean-Stark apparatus if the solvent forms an azeotrope with water.

    • Catalyst Loading: Ensure an adequate amount of acid catalyst is used. A typical method involves bubbling dry HCl gas through the methanol solution or using a strong acid like methanesulfonic acid in combination with a dialkyl carbonate.[9] A procedure using a 4.0 M solution of HCl in dioxane has been shown to give a 98% yield.[2]

Problem 2: Product is lost or hydrolyzes back during workup.

  • Probable Cause: Inappropriate pH during extraction. The methyl ester product contains a free amine group, making it soluble in acidic aqueous solutions. During the neutralization and extraction phase, if the pH is not carefully controlled, the ester can be hydrolyzed back to the carboxylic acid, especially if a strong base is used for an extended period.

  • Solution: During workup, neutralize the excess acid carefully with a mild base like sodium bicarbonate or sodium carbonate solution, keeping the temperature low (e.g., on an ice bath).[2] Do not let the mixture sit for extended periods in highly basic conditions. Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) once the aqueous layer is neutralized or slightly basic.

Optimized Experimental Protocols

Protocol 1: Direct Esterification of DL-Phenylglycine

This protocol is based on a high-yield procedure using HCl in dioxane/methanol.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-phenylglycine (e.g., 5.45 g, 36 mmol) in anhydrous methanol (100 mL).

  • Acidification: To the stirred suspension, slowly add a 4.0 M solution of hydrogen chloride in 1,4-dioxane (50 mL, 200 mmol). The suspension should dissolve as the hydrochloride salt of the amino acid ester is formed.

  • Reaction: Stir the mixture at room temperature overnight (approx. 16-18 hours). Monitor the reaction progress using TLC (e.g., with a mobile phase of 10% methanol in dichloromethane and ninhydrin stain for visualization).

  • Solvent Removal: Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Workup & Extraction: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash it carefully with 1N sodium carbonate solution (3 x 50 mL) to neutralize excess acid and deprotonate the amine. Caution: CO₂ evolution may cause pressure buildup. Follow with a brine wash (1 x 50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the this compound product. A final drying in vacuo will remove residual solvent.

Data Presentation: Esterification Parameter Optimization

The following table summarizes key parameters and their expected impact on the direct esterification of phenylglycine.

ParameterConditionEffect on YieldEffect on PurityRationale
Catalyst HCl (gas or dioxane soln)High HighStrong acid, drives equilibrium. Volatile, easy to remove.[2]
H₂SO₄ (conc.)HighModerateStrong, non-volatile catalyst. Can cause charring if overheated.[3]
Thionyl Chloride (SOCl₂)Very High HighReacts to form acid chloride in situ; removes water.[10]
Temperature Room TemperatureGoodHighSlower reaction rate but minimizes side reactions.[2]
Reflux (Methanol, ~65°C)High GoodAccelerates reaction to completion, but risks side product formation.[3]
Solvent Anhydrous MethanolEssential EssentialReagent and solvent. Must be dry to prevent reverse reaction.
Reaction Time 4-6 hours (Reflux)GoodGoodSufficient for completion at higher temperatures.
16-24 hours (RT)High HighAllows reaction to reach completion with minimal degradation.[2]

Visualizations

Reaction Mechanism: The Strecker Synthesis

Strecker_Synthesis Fig 1. Simplified Strecker Synthesis Mechanism benzaldehyde Benzaldehyde nh3 + NH₃ - H₂O benzaldehyde->nh3 imine Imine Intermediate cn + CN⁻ imine->cn aminonitrile α-Aminonitrile h3o + H₃O⁺ (Hydrolysis) aminonitrile->h3o phenylglycine Phenylglycine nh3->imine cn->aminonitrile h3o->phenylglycine

Caption: Fig 1. Simplified Strecker Synthesis Mechanism

Troubleshooting Workflow: Low Esterification Yield

Troubleshooting_Workflow Fig 2. Troubleshooting Low Yield in Esterification start Problem: Low Yield of this compound check_completion Is the reaction incomplete? (Check TLC/HPLC) start->check_completion check_workup Was there significant loss during workup/purification? start->check_workup cause_water Probable Cause: Water in the system. check_completion->cause_water Yes cause_catalyst Probable Cause: Insufficient catalyst. check_completion->cause_catalyst Yes cause_hydrolysis Probable Cause: Ester hydrolysis during alkaline wash. check_workup->cause_hydrolysis Yes cause_extraction Probable Cause: Product remains in aqueous layer. check_workup->cause_extraction Yes sol_dry Solution: Use anhydrous reagents. Consider SOCl₂ or Dean-Stark. cause_water->sol_dry sol_catalyst Solution: Increase catalyst loading or switch to a stronger acid system. cause_catalyst->sol_catalyst sol_mild_base Solution: Use mild base (NaHCO₃). Keep temperature low. cause_hydrolysis->sol_mild_base sol_ph Solution: Ensure pH is > 8 before extraction. Perform multiple extractions. cause_extraction->sol_ph

Caption: Fig 2. Troubleshooting Low Yield in Esterification

References

Technical Support Center: Improving Diastereoselectivity in Reactions Involving Methyl Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming challenges related to diastereoselectivity in chemical reactions involving methyl phenylglycine and its derivatives. As you navigate the complexities of stereoselective synthesis, this resource will serve as a practical aid, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing diastereoselectivity in reactions with this compound?

A1: Diastereoselectivity in these reactions is primarily governed by the principles of asymmetric induction, where the existing chiral center in the this compound moiety influences the creation of a new stereocenter. The outcome is determined by the relative energies of the diastereomeric transition states.[1] Reactions can be under either kinetic or thermodynamic control. Under kinetic control, the product ratio is determined by the difference in the free energy of the transition states leading to the different diastereomers.[1] Conversely, under thermodynamic control, the product ratio reflects the relative stability of the diastereomeric products themselves.[1] Factors such as steric hindrance, chelation control, and electronic effects of the substituents on the phenylglycine scaffold play a crucial role in stabilizing one transition state over the other.

Q2: How does the choice of chiral auxiliary impact the diastereoselectivity of a reaction?

A2: A chiral auxiliary is a chemical entity that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction.[2] In the context of this compound, the phenylglycine unit itself can act as a chiral auxiliary.[3][4] The effectiveness of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reaction center. A well-chosen auxiliary will effectively shield one face of the reacting molecule, compelling the incoming reagent to attack from the less hindered direction, thereby leading to a high diastereomeric excess (d.r.).[2] For instance, (R)-phenylglycine amide has been demonstrated to be an excellent chiral auxiliary in asymmetric Strecker reactions, leading to nearly diastereomerically pure amino nitriles.[3]

Q3: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the initial troubleshooting steps?

A3: A low diastereomeric ratio is a common challenge and can stem from several factors. Begin by verifying the purity of all starting materials, reagents, and solvents, as impurities can interfere with the desired reaction pathway.[2] If the reaction is meant to be anhydrous, ensure that stringent moisture-free conditions are maintained, as water can deactivate catalysts or alter the reaction mechanism.[2] Re-evaluate the reaction temperature; often, lowering the temperature can significantly enhance diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[5][6] Finally, scrutinize your choice of solvent and catalyst, as these are critical parameters that may require screening to find the optimal combination for your specific substrate.[2]

Q4: Can the reaction solvent significantly alter the diastereomeric ratio?

A4: Absolutely. The solvent is not merely an inert medium but can play a decisive role in the stereochemical outcome of a reaction.[7][8] Solvents can influence the conformation of the substrate and the transition state through solvation effects.[8] Polar aprotic solvents, for example, can stabilize charged intermediates, while non-polar solvents may favor more compact, cyclic transition states. The polarity, viscosity, and coordinating ability of the solvent can all impact the energy of the diastereomeric transition states.[9] In some cases, a change in solvent can even lead to an inversion of diastereoselectivity. Therefore, a systematic screening of solvents with varying properties is a crucial step in optimizing for high diastereoselectivity.

Troubleshooting Guides

Issue 1: Poor Diastereomeric Ratio (d.r. < 5:1)

This is one of the most frequent issues encountered in stereoselective synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Low Diastereoselectivity Observed temp Is the reaction temperature optimized? start->temp lower_temp Lower the reaction temperature (e.g., -78 °C, -100 °C) temp->lower_temp No solvent Is the solvent choice appropriate? temp->solvent Yes lower_temp->solvent screen_solvents Screen a range of solvents (polar aprotic, non-polar, coordinating) solvent->screen_solvents No catalyst Is a catalyst or Lewis acid being used effectively? solvent->catalyst Yes screen_solvents->catalyst screen_catalysts Screen different Lewis acids or catalysts (e.g., TiCl4, ZnCl2, Sc(OTf)3) catalyst->screen_catalysts No reagents Are starting materials and reagents pure? catalyst->reagents Yes screen_catalysts->reagents purify Purify all starting materials and ensure anhydrous conditions reagents->purify No end Improved Diastereoselectivity reagents->end Yes purify->end

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Detailed Troubleshooting Steps:

Parameter Potential Cause of Low Selectivity Recommended Action Scientific Rationale
Temperature Insufficient energy difference between diastereomeric transition states at higher temperatures.Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, -78 °C, or even lower).Lowering the temperature increases the influence of small enthalpy differences between competing transition states, often favoring the more ordered and sterically less hindered pathway.[5]
Solvent The solvent may not adequately differentiate the energies of the transition states or may favor a less selective pathway.Screen a diverse range of solvents, including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH2Cl2), and coordinating solvents.Solvent molecules can interact differently with the diastereomeric transition states, altering their relative energies.[7][8]
Catalyst/Lewis Acid The chosen catalyst or Lewis acid may not be optimal for inducing high diastereoselectivity with the specific substrate.If applicable, screen a variety of Lewis acids (e.g., TiCl4, ZnCl2, BF3·OEt2) or other catalysts. The stoichiometry of the Lewis acid can also be critical.Lewis acids can enforce a more rigid conformation of the substrate through chelation, which can significantly enhance facial bias and, consequently, diastereoselectivity.[10]
Reagent Purity & Stoichiometry Impurities can interfere with the catalyst or the desired reaction pathway. Incorrect stoichiometry can lead to side reactions.Ensure all starting materials and reagents are of high purity. Re-purify if necessary. Accurately determine the concentration of any organometallic reagents.Impurities can act as catalyst poisons or alternative reactants, leading to a decrease in selectivity.
Chiral Auxiliary/Protecting Groups The steric or electronic properties of the existing chiral auxiliary or protecting groups may not be sufficient to induce high selectivity.Consider modifying the chiral auxiliary or the protecting groups on the this compound scaffold to enhance steric differentiation.Increasing the steric bulk of a protecting group or auxiliary can more effectively block one face of the molecule from attack.
Issue 2: Epimerization of the Product or Starting Material

Epimerization, the change in configuration at one of several stereogenic centers, can erode the diastereomeric ratio of your product.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures, can lead to the epimerization of stereocenters, particularly those alpha to a carbonyl group.

    • Solution: Employ milder reaction conditions. This could involve using a weaker base, a non-coordinating acid, or running the reaction at a lower temperature. For example, in the synthesis of 2-azetidinones using (R)-2-phenylglycine as a chiral auxiliary, treatment with aqueous ammonia was found to cause complete epimerization at the α-position.[11][12]

  • Prolonged Reaction Times: Leaving a reaction for an extended period, especially under conditions that can promote equilibrium, may allow the product to epimerize to the thermodynamically more stable diastereomer, which may not be the desired product.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to isolate the kinetically favored product.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Diastereoselectivity by Temperature Screening

This protocol outlines a systematic approach to evaluating the effect of temperature on the diastereomeric ratio of a reaction involving a this compound derivative.

Materials:

  • This compound derivative (substrate)

  • Reagent

  • Anhydrous solvent

  • Appropriate catalyst or Lewis acid (if required)

  • Quenching solution

  • Dry glassware and magnetic stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature cooling baths (e.g., ice-water, dry ice-acetone, liquid nitrogen-ethanol)

Procedure:

  • Set up a series of identical reactions in parallel, each in a flame-dried flask under an inert atmosphere.

  • Dissolve the this compound derivative in the chosen anhydrous solvent and cool each flask to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Add the catalyst or Lewis acid, if required, and stir for 10-15 minutes.

  • Add the reagent dropwise to each reaction mixture.

  • Stir the reactions at their respective temperatures, monitoring the progress by TLC or another suitable analytical technique.

  • Once the starting material is consumed, quench the reactions with an appropriate quenching solution (e.g., saturated aqueous NaHCO3, saturated aqueous NH4Cl).

  • Allow the mixtures to warm to room temperature and perform a standard aqueous workup.

  • Isolate the crude product and determine the diastereomeric ratio by ¹H NMR spectroscopy, HPLC, or GC analysis.

Data Analysis Workflow

References

Side reactions in the synthesis of "Methyl phenylglycine" and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl Phenylglycine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. The following information is structured in a practical question-and-answer format to directly address potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are three common strategies for synthesizing this compound, each with its own set of advantages and potential side reactions:

  • The Strecker Synthesis followed by Esterification: This is a classic and versatile method. It begins with the reaction of benzaldehyde, ammonia, and a cyanide source (like KCN or NaCN) to form an α-aminonitrile (phenylglycinonitrile).[1] This intermediate is then hydrolyzed under acidic conditions to yield phenylglycine, which is subsequently esterified to the methyl ester.

  • The Bucherer-Bergs Reaction followed by Hydrolysis and Esterification: This route involves reacting benzaldehyde with potassium cyanide and ammonium carbonate to form a hydantoin intermediate (5-phenylhydantoin).[2][3] The hydantoin is then hydrolyzed (typically under harsh basic or acidic conditions) to give phenylglycine, which is then esterified.

  • Direct Esterification of Phenylglycine: This method starts with commercially available phenylglycine and directly converts it to the methyl ester. The most common industrial method involves using thionyl chloride in methanol.[4]

Q2: What is the most critical side reaction to control during the synthesis of chiral this compound?

Without question, the most significant and problematic side reaction is racemization . Phenylglycine and its derivatives are notoriously prone to racemization at the α-carbon (the carbon atom attached to the phenyl, amino, and carboxyl groups).[5] This is because the α-proton is unusually acidic due to the electron-withdrawing effects of the adjacent phenyl and carbonyl groups. Under basic conditions, this proton can be easily removed, leading to a planar, achiral enolate-like intermediate, which upon reprotonation can form either enantiomer, resulting in a loss of stereochemical purity.[5]

Troubleshooting Guide: Common Side Reactions & Prevention

This section addresses specific problems you may encounter during your synthesis, categorized by the synthetic route.

Route 1: Strecker Synthesis Pathway

Q: My final product is a nearly 50/50 mixture of (R)- and (S)-methyl phenylglycine, but I started with a chiral precursor. What happened?

A: You are likely observing base-catalyzed racemization of the α-aminonitrile intermediate.

  • Causality: The α-proton of the phenylglycinonitrile intermediate is acidic. The Strecker reaction is often run under mildly alkaline conditions, which can be sufficient to cause deprotonation and subsequent racemization.[6] Even if you use an asymmetric Strecker approach with a chiral auxiliary, racemization can occur if the conditions are not carefully controlled. Phenylglycine has a rate of racemization that is nine times higher than that of alanine.[5]

  • Prevention & Mitigation:

    • Strict pH Control: Maintain the reaction pH as close to neutral as feasible while still allowing the reaction to proceed. For the hydrolysis step, strong acidic conditions are preferred over basic conditions to avoid racemization of the final amino acid product.

    • Chemoenzymatic Synthesis: A highly effective modern approach is to couple the chemical Strecker synthesis with an enzymatic resolution step. For example, after forming racemic phenylglycinonitrile, a specific nitrilase enzyme can selectively hydrolyze one enantiomer (e.g., the R-nitrile to the R-acid) while leaving the other untouched. Under slightly alkaline conditions, the unreacted (S)-nitrile can racemize in situ, allowing for a dynamic kinetic resolution that can theoretically convert all the starting material to the desired enantiomer.[6]

    • Asymmetric Strecker Reaction: Employ a chiral auxiliary, such as (R)-phenylglycine amide, which can direct the cyanide addition to form one diastereomer of the α-amino nitrile preferentially.[7] This diastereomer can often be isolated by crystallization before hydrolysis.

Q: My overall yield is low, and I've isolated significant amounts of phenylglycine amide. Why isn't the hydrolysis going to completion?

A: Nitrile hydrolysis is a two-step process, and stopping at the amide intermediate is a common issue under insufficiently harsh conditions.

  • Causality: The hydrolysis of a nitrile proceeds first to an amide, which is then further hydrolyzed to a carboxylic acid.[8][9] Amides themselves are quite stable and require vigorous conditions (e.g., prolonged reflux in strong acid or base) to hydrolyze completely.[10] Milder conditions may only be sufficient to convert the nitrile to the amide.[11]

  • Prevention & Mitigation:

    • Forceful Hydrolysis Conditions: To ensure complete conversion to the carboxylic acid, heat the α-aminonitrile under reflux with a strong acid, such as 6M HCl or concentrated H₂SO₄, for several hours.[12]

    • Monitor the Reaction: Track the reaction's progress using a suitable analytical technique (like TLC or LC-MS) to ensure the disappearance of both the starting nitrile and the intermediate amide before proceeding with workup and esterification.

Q: My crude product is contaminated with a significant amount of mandelic acid. Where did this come from?

A: This is a classic side reaction resulting from the direct reaction of benzaldehyde and cyanide without the involvement of ammonia.

  • Causality: In the Strecker reaction mixture, benzaldehyde can react directly with the cyanide ion to form mandelonitrile (an α-hydroxynitrile).[6] During the acidic workup and hydrolysis step, this mandelonitrile is hydrolyzed to mandelic acid, which can be difficult to separate from the desired phenylglycine product. This side reaction becomes dominant if the concentration of ammonia is too low.

  • Prevention & Mitigation:

    • Use an Excess of Ammonia/Ammonium Salt: Ensure that ammonia or an ammonium salt (like NH₄Cl) is present in sufficient excess to favor the formation of the imine intermediate over the cyanohydrin (mandelonitrile).[12]

    • Order of Reagent Addition: In some protocols, pre-mixing the aldehyde with the ammonia source to form the imine in situ before the addition of the cyanide source can help minimize this side reaction.

Route 2: Direct Esterification of Phenylglycine

Q: I'm using the thionyl chloride method in methanol to esterify my phenylglycine, but the reaction mixture turns black and the yield is poor.

A: This is likely due to uncontrolled heat generation from the highly exothermic reaction between thionyl chloride and methanol, leading to decomposition.

  • Causality: The reaction between thionyl chloride (SOCl₂) and methanol is extremely vigorous and releases a significant amount of heat and HCl gas.[4] If the thionyl chloride is added too quickly or without adequate cooling, the localized high temperature can cause charring and degradation of the amino acid.

  • Prevention & Mitigation:

    • Low-Temperature Addition: The most critical parameter is temperature control. Add the thionyl chloride dropwise to the cold methanol (typically held between -10°C and 0°C) with efficient stirring. This allows the heat to dissipate and prevents a dangerous temperature spike.

    • Reverse Addition: Add the phenylglycine to a pre-cooled solution of thionyl chloride in methanol. This ensures the amino acid is never exposed to a localized high concentration of the reactive reagent at high temperature.

    • Controlled Reflux: After the initial exothermic addition is complete, the reaction is typically heated to reflux to drive the esterification to completion. Ensure this is done gently.[4]

Data Summary and Prevention Strategies

Synthesis RouteCommon Side ReactionRoot CausePrevention Strategy
Strecker Synthesis RacemizationAcidity of α-proton on aminonitrile intermediate; basic conditions.Strict pH control; chemoenzymatic resolution; use of chiral auxiliaries.[5][6]
Incomplete Hydrolysis (Amide Formation)Amide intermediate is stable; hydrolysis conditions are too mild.Use forceful hydrolysis conditions (e.g., reflux in 6M HCl); monitor reaction to completion.[8][11]
Mandelic Acid FormationReaction of benzaldehyde and cyanide without ammonia.Use a stoichiometric excess of ammonia/ammonium salt.[6]
Bucherer-Bergs Polymerization/ByproductsPoor control of reagent ratios, temperature, or pH.Maintain pH ~8-9; use a 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃; control temperature.[3]
Direct Esterification Decomposition/CharringUncontrolled exothermic reaction of thionyl chloride and methanol.Add thionyl chloride dropwise to methanol at low temperature (-10°C to 0°C) with efficient cooling.[4]

Visualizing the Mechanisms

Diagram 1: The Racemization Pathway of Phenylglycine

Caption: Base-catalyzed removal of the acidic α-proton leads to a planar intermediate, causing racemization.

Diagram 2: Strecker Synthesis - Competing Pathways

Strecker_Pathways cluster_main Desired Pathway cluster_side Side Reaction Pathway start Benzaldehyde imine Imine Intermediate start->imine mandelonitrile α-Hydroxynitrile (Mandelonitrile) start->mandelonitrile nh3 NH₃ nh3->imine cn CN⁻ aminonitrile α-Aminonitrile (Phenylglycinonitrile) cn->aminonitrile cn->mandelonitrile Insufficient NH₃ imine->aminonitrile phenylglycine Phenylglycine aminonitrile->phenylglycine H₃O⁺ Hydrolysis mandelic_acid Mandelic Acid (Side Product) mandelonitrile->mandelic_acid H₃O⁺ Hydrolysis

Caption: Insufficient ammonia allows cyanide to form mandelonitrile, leading to mandelic acid.

Experimental Protocol: Controlled Esterification of D-Phenylglycine

This protocol is designed to minimize decomposition when preparing D-phenylglycine methyl ester hydrochloride using the thionyl chloride method.

Materials:

  • D-Phenylglycine (1.0 eq)

  • Anhydrous Methanol (10-15 mL per gram of amino acid)

  • Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq)

  • Diethyl Ether (for precipitation)

  • Ice-salt bath or cryocooler

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask equipped with a dropping funnel and a gas outlet (vented to a scrubber)

Procedure:

  • Setup: Assemble the reaction flask in a fume hood. Ensure the apparatus is dry. Equip the flask with a magnetic stir bar.

  • Cooling: Charge the flask with anhydrous methanol and begin stirring. Cool the flask to -10°C using an ice-salt bath or cryocooler.

  • Thionyl Chloride Addition: Add the thionyl chloride (1.2 eq) to the dropping funnel. Add it dropwise to the cold, stirring methanol over a period of 30-45 minutes. CRITICAL: Maintain the internal temperature below 0°C throughout the addition. You will observe gas evolution (HCl).

  • Amino Acid Addition: Once the thionyl chloride addition is complete, slowly add the D-phenylglycine in portions to the cold reaction mixture. Keep the temperature below 5°C during this addition.

  • Reaction: After all the D-phenylglycine has been added, remove the cooling bath and allow the mixture to slowly warm to room temperature. Then, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about two-thirds using a rotary evaporator.

  • Precipitation: Place the concentrated solution in an ice bath. Slowly add cold diethyl ether with stirring until the product precipitates as a white solid (D-phenylglycine methyl ester hydrochloride).

  • Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under vacuum to yield the final product.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of Methyl Phenylglycine and its derivatives in reaction media. Our goal is to provide you with the scientific rationale and practical protocols to ensure your experiments are successful.

Introduction: The Challenge of this compound Solubility

This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in organic synthesis and pharmaceutical development.[1][2] Its applications range from the synthesis of antiviral and anti-inflammatory agents to its use as a chiral auxiliary.[1][2][3] However, its unique structure, possessing both a hydrophobic phenyl group and a polar amino acid backbone, often leads to poor solubility in a variety of common reaction solvents. This can hinder reaction kinetics, reduce yields, and complicate purification processes. This guide will explore the underlying causes of this issue and provide systematic approaches to overcome it.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor dissolution of this compound in my chosen solvent. What are the underlying chemical reasons?

A1: The solubility of this compound is governed by its amphiphilic nature. It contains a nonpolar phenyl ring, which favors dissolution in organic solvents, and a polar amino acid group (N-methylated glycine), which prefers polar or aqueous environments. Like other amino acids, it can exist as a zwitterion, possessing both a positive and a negative charge within the molecule.[4] This zwitterionic form is often crystalline and has low solubility in nonpolar organic solvents. The solubility behavior is a complex interplay between the solute's crystal lattice energy and its solvation energy in the chosen medium. In essence, if the solvent cannot effectively solvate both the hydrophobic and the charged portions of the molecule, solubility will be poor.

Q2: How significantly does pH impact the solubility of this compound, and how can I use it to my advantage?

A2: The effect of pH is one of the most critical factors to consider. Since this compound is an amino acid derivative, its net charge is highly dependent on the pH of the medium.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion. At this pH, intermolecular electrostatic attractions are maximized, and solubility is at its minimum.[4][5]

  • In Acidic Conditions (pH < pI): The carboxylate group becomes protonated (-COOH), giving the molecule a net positive charge (cationic form). This charged species generally exhibits significantly higher solubility in polar protic solvents, especially water.

  • In Basic Conditions (pH > pI): The ammonium group is deprotonated (-NCH₃-), resulting in a net negative charge (anionic form). This anionic form is also typically more soluble in polar solvents.

Therefore, adjusting the pH away from the isoelectric point is a powerful and straightforward strategy to dramatically increase solubility in aqueous or semi-aqueous media.[5] For reactions sensitive to strong acids or bases, even a slight pH shift can make a substantial difference.

Q3: My reaction needs to be run in a primarily organic solvent. Can a co-solvent system improve solubility?

A3: Yes, a co-solvent system is an excellent strategy for improving solubility in organic reactions. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, alters its polarity and solvating properties.[6][7]

Mechanism of Action: Co-solvents work by reducing the overall polarity of a highly polar solvent like water, making it more "hospitable" to the nonpolar phenyl group of your molecule.[6] Conversely, in a nonpolar solvent, a polar co-solvent can create localized polar environments that can effectively solvate the charged amino acid portion. This approach essentially creates a solvent mixture with a "blended" polarity that is better suited to solvate the entire amphiphilic molecule.

Choosing a Co-solvent: The choice depends on the primary solvent and the reaction conditions. Common co-solvents include alcohols, glycols, and aprotic solvents like N-Methyl Pyrrolidone (NMP), which has been shown to be a particularly potent solubilizer.[8][9][10]

Table 1: Common Co-solvents for Enhancing Solubility
Co-solventClassProperties & Typical Use Cases
Ethanol / Methanol Polar ProticMiscible with water and many organic solvents. Good for increasing the polarity of nonpolar solvents or decreasing the polarity of aqueous ones.[7]
Propylene Glycol (PG) Polar ProticHigher boiling point than ethanol. Often used in pharmaceutical formulations.[10][11]
Polyethylene Glycol (PEG 400) Polar ProticLow toxicity and higher boiling point. Effective at solubilizing hydrophobic compounds in aqueous systems.[7][11]
N-Methyl Pyrrolidone (NMP) Polar AproticExcellent solubilizer for a wide range of poorly soluble drugs. Can act as both a cosolvent and a complexing agent.[8][12]
Dimethyl Sulfoxide (DMSO) Polar AproticStrong solubilizing power but can be reactive under certain conditions. Must be used with caution.
Acetonitrile Polar AproticCommon solvent in chromatography and synthesis; can be an effective co-solvent with water.[13]
Q4: I've heard about using surfactants. How do they work, and when should I consider them?

A4: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[14][15] They are particularly useful for aqueous or biphasic reaction systems.

Mechanism of Action (Micellar Solubilization): In an aqueous medium, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14][16] The hydrophobic tails form the core of the micelle, creating an "oily" microenvironment, while the hydrophilic heads face outward into the water. The nonpolar phenyl group of this compound can partition into this hydrophobic core, effectively dissolving the molecule within the micelle, which is itself soluble in the bulk aqueous phase.[16][17]

When to Use Surfactants: Consider surfactants when:

  • You are working in a predominantly aqueous medium.

  • pH adjustment or co-solvents are incompatible with your reaction chemistry.

  • You need to facilitate a reaction between two poorly miscible reactants.

There are four main types of surfactants: anionic, cationic, non-ionic, and zwitterionic.[17] Non-ionic surfactants are often preferred in biological and pharmaceutical applications due to their lower toxicity and greater stability over a wide pH range.[18]

Troubleshooting Guide & Strategy Selection

Use the following decision tree and summary table to select the best solubilization strategy for your specific experimental needs.

G start Start: this compound Fails to Dissolve q_solvent What is your primary solvent? start->q_solvent a_cosolvent_org Strategy 2: Use a Co-solvent (e.g., a more polar solvent) q_solvent->a_cosolvent_org Organic / Aprotic q_ph_compat Is pH adjustment compatible with your reaction? q_solvent->q_ph_compat Aqueous / Polar Protic a_aqueous Strategy 1: pH Adjustment a_cosolvent_aq Strategy 2: Use a Co-solvent (e.g., Ethanol, NMP) a_surfactant Strategy 3: Use a Surfactant (e.g., Tween 80) a_cosolvent_aq->a_surfactant If Co-solvent Fails q_ph_compat->a_aqueous Yes q_ph_compat->a_cosolvent_aq No

Caption: Decision tree for selecting a solubilization strategy.

Table 2: Troubleshooting Summary
ObservationProbable CauseRecommended Solution(s)Protocol Reference
Solid material remains undissolved in an aqueous buffer. The pH of the buffer is likely near the isoelectric point (pI) of this compound.Adjust the pH of the medium to be at least 2 units away from the pI using dilute acid or base.Protocol A
Incomplete dissolution in a pure organic solvent (e.g., Toluene, THF). The solvent is not polar enough to solvate the charged amino acid portion of the molecule.Add a polar co-solvent like Methanol, DMSO, or NMP in a stepwise manner (e.g., 5-20% v/v).Protocol B
A cloudy suspension forms in an aqueous reaction medium. The compound has very low intrinsic water solubility, and pH adjustment is not sufficient or desired.Introduce a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) at a concentration above its CMC.Protocol C
Reaction is slow or stalls despite some dissolution. The concentration of the dissolved reactant is too low to support a practical reaction rate.Employ a more aggressive solubilization method (e.g., a stronger co-solvent like NMP) or consider using a phase-transfer catalyst for biphasic systems.[19]Protocol B

Appendices: Detailed Experimental Protocols

Protocol A: Systematic pH Adjustment for Solubility Optimization

This protocol aims to identify the optimal pH for maximizing the solubility of this compound in an aqueous medium.

  • Preparation: Prepare stock solutions of 0.1 M HCl and 0.1 M NaOH.

  • Dispersion: Add a known excess amount of this compound to a measured volume of purified water in several separate vials (e.g., 10 mg in 1 mL). This should result in a slurry or suspension.

  • pH Titration:

    • To each vial, add small, incremental amounts of either the 0.1 M HCl or 0.1 M NaOH stock solution.

    • After each addition, vortex the vial vigorously for 30-60 seconds and allow it to equilibrate for 2-5 minutes.

    • Measure the pH of the slurry.

  • Observation: Visually inspect for the point at which all solid material completely dissolves. The pH at which this occurs is the edge of your optimal solubility window.

  • Validation: For a reaction, prepare your buffer to be within this identified soluble pH range. It is often best to be at least 1 pH unit away from the point of precipitation to ensure robustness.

G cluster_0 Mechanism of Co-solvency cluster_1 Resulting Solution water Water Molecules (High Polarity Network) solute This compound (Poorly Soluble) water->solute Inefficient Solvation (Precipitation) mixed_solvent Mixed Solvent System (Reduced Polarity) cosolvent Co-solvent Molecules (e.g., NMP, Ethanol) dissolved_solute Dissolved This compound mixed_solvent->dissolved_solute Effective Solvation (Homogeneous Solution)

Caption: Mechanism of co-solvency to improve solubility.

Protocol B: Co-solvent Screening Protocol

This protocol provides a method for screening different co-solvents to find an effective system for your reaction.

  • Solvent Selection: Choose a range of 3-5 potential co-solvents from Table 1 based on compatibility with your reaction chemistry.

  • Stock Solutions: If your primary solvent is organic, prepare stock solutions of your co-solvents. If your primary solvent is aqueous, the co-solvents can be added directly.

  • Screening:

    • In separate vials, add a known amount of this compound to your primary reaction solvent.

    • To each vial, add one of the selected co-solvents incrementally (e.g., 5%, 10%, 15%, 20% v/v).

    • After each addition, stir or vortex the mixture until dissolution is complete or no further change is observed.

  • Analysis: Record the minimum percentage of each co-solvent required to achieve full dissolution.

  • Optimization: Select the co-solvent that provides the best solubility at the lowest concentration and verify that it does not negatively impact your reaction's outcome.

Protocol C: Surfactant-Mediated Solubilization

This protocol outlines how to use a surfactant to improve solubility in an aqueous system.

  • Surfactant Selection: Choose a non-ionic surfactant like Tween® 80 or Triton™ X-100.

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in water at a concentration well above its CMC (e.g., 1-5% w/v).

  • Solubilization:

    • Slowly add the this compound solid to the stirring surfactant solution.

    • The solution may become clear as the compound is encapsulated within the micelles. Gentle heating (40-50°C) can sometimes accelerate this process, but check for thermal stability of your compound.

  • Usage: Use this resulting clear solution as your starting material for the subsequent reaction. Note that the presence of micelles can sometimes affect reaction rates or downstream purification, so this should be evaluated.

G cluster_0 Micellar Solubilization center head1 center->head1 head2 center->head2 head3 center->head3 head4 center->head4 head5 center->head5 head6 center->head6 solute This compound hydrophilic_head Hydrophilic Head hydrophilic_head->head2 hydrophobic_tail Hydrophobic Tail hydrophobic_tail->center micelle_core Hydrophobic Core micelle_core->solute label_aq Aqueous Environment

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

References

Technical Support Center: Optimizing the Removal of "Methyl Phenylglycine" as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral auxiliary, methyl phenylglycine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during the removal of this auxiliary in your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Introduction to this compound as a Chiral Auxiliary

This compound is a valuable chiral auxiliary in asymmetric synthesis.[1] A chiral auxiliary is a chemical compound temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] The auxiliary is typically recovered for future use after it has served its purpose.[1] The selection of an appropriate chiral auxiliary is crucial and depends on factors like the reaction type, substrate, and the desired stereochemical outcome.[2]

This guide focuses specifically on the critical final step: the efficient and clean removal of the this compound auxiliary to reveal your desired chiral product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the cleavage of the N-acyl this compound auxiliary.

Q1: My primary challenge is incomplete cleavage of the this compound auxiliary. What are the likely causes and how can I improve the reaction efficiency?

Incomplete cleavage is a frequent hurdle. The stability of the amide bond in the N-acyl phenylglycine derivative is the primary factor to consider. Here’s a systematic approach to troubleshooting:

A1. Re-evaluate Your Hydrolysis Conditions: The Cornerstone of Cleavage

Hydrolysis is the most common method for removing N-acyl auxiliaries to yield a carboxylic acid.[2] However, amide bonds are generally stable under conditions that would readily hydrolyze an ester.[3]

  • Acid-Catalyzed Hydrolysis:

    • The Challenge: While strong acids like 6 N HCl at elevated temperatures (e.g., 100 °C) are effective for hydrolyzing peptides to their constituent amino acids, such harsh conditions can lead to undesired side reactions or degradation of sensitive functional groups in your target molecule.[3][4] Milder acidic conditions, such as trifluoroacetic acid (TFA)/water mixtures at room temperature, can sometimes lead to surprisingly facile amide bond cleavage, especially if the N-acyl group is electron-rich.[3][4]

    • Optimization Strategy: A systematic evaluation of cleavage conditions is recommended.[4] If you are using TFA, the concentration of water can be a critical parameter. For substrates prone to acid-catalyzed degradation, consider alternative cleavage methods.

  • Base-Catalyzed Hydrolysis:

    • The Challenge: Conventional alkaline hydrolysis (e.g., using NaOH or KOH) can be effective but often requires elevated temperatures, which can induce epimerization at the α-carbon, especially if this position is acidic.[2][5]

    • Optimization Strategy: For base-sensitive substrates, milder conditions are crucial. Lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) is a widely used and effective method for the cleavage of Evans-type oxazolidinone auxiliaries and can be adapted for N-acyl phenylglycine systems.[2][6][7] This reaction is typically performed at 0 °C to mitigate exothermic reactions and potential side reactions.[2][6] Careful, dropwise addition of reagents is recommended.[2]

Troubleshooting Workflow for Incomplete Hydrolysis

Caption: Decision-making workflow for troubleshooting incomplete cleavage.

Q2: I am observing significant epimerization of my desired product during the removal of the auxiliary. How can I prevent this loss of stereochemical integrity?

Epimerization is a critical issue that can undermine the entire purpose of using a chiral auxiliary.

A2. Mitigating Epimerization: A Balancing Act

The primary cause of epimerization during auxiliary removal is the presence of a strong base or acid that can deprotonate the α-carbon, leading to a loss of the desired stereochemistry.

  • Control of Base/Acid Strength and Stoichiometry: The choice and amount of acid or base are critical.[6] For instance, in peptide synthesis, the type of base used can significantly influence the rate of epimerization.[6] When using basic hydrolysis, opt for milder bases like lithium hydroxide over stronger ones like sodium or potassium hydroxide, if your substrate is sensitive. Always use the minimum effective amount of base.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[2] Lowering the reaction temperature can significantly reduce the rate of epimerization. For hydrolytic cleavages, conducting the reaction at 0 °C or even lower temperatures is a standard practice to preserve stereochemical integrity.[2]

  • Consider the Substrate's Structure: The susceptibility of a product to epimerization is often dependent on its structure.[6] If the α-proton is particularly acidic due to adjacent electron-withdrawing groups, the risk of epimerization is higher.

Q3: My target molecule contains functional groups that are sensitive to the harsh conditions of traditional hydrolysis. What are some milder, alternative methods for removing the this compound auxiliary?

For sensitive substrates, non-hydrolytic cleavage methods are essential.

A3. Alternative Cleavage Strategies for Sensitive Molecules

  • Reductive Cleavage:

    • To Form Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to cleave the amide bond and directly furnish the corresponding chiral primary alcohol.[2][8]

    • Potential Pitfall: These reagents can also reduce other functional groups in the molecule, such as esters or ketones.[2]

    • Troubleshooting: Careful selection of the reducing agent and precise control of the reaction temperature can enhance selectivity.[2]

    • To Form Aldehydes: With careful control of reaction conditions, reagents such as diisobutylaluminum hydride (DIBAL-H) can be used to obtain chiral aldehydes.[8]

  • Transesterification:

    • To Form Esters: Treatment with an alkoxide, such as sodium methoxide in methanol, can yield the corresponding methyl ester.[8] This can be a milder alternative to direct hydrolysis to the carboxylic acid.

  • Enzymatic Cleavage:

    • A Green Chemistry Approach: Enzyme-catalyzed reactions offer a highly selective and mild method for amide bond cleavage.[9] Lipases and aminoacylases are types of hydrolases that can be employed for this purpose.[9] The use of enzymes can often be performed in aqueous solutions under neutral pH and at ambient temperatures, making it an excellent option for complex molecules with sensitive functional groups.[9][10]

    • Considerations: Enzyme selection is critical and may require screening to find an enzyme with the desired activity and selectivity for your specific substrate.

Comparison of Cleavage Methods

Cleavage MethodReagentsProduct Functional GroupKey Considerations
Acidic Hydrolysis Strong acids (e.g., 6N HCl), TFA/waterCarboxylic AcidRisk of side reactions and epimerization with sensitive substrates.[3][4]
Basic Hydrolysis Strong bases (e.g., NaOH, KOH), LiOH/H₂O₂Carboxylic AcidPotential for epimerization, especially at elevated temperatures.[2][5]
Reductive Cleavage LiAlH₄, LiBH₄, DIBAL-HAlcohol, AldehydePotential for over-reduction of other functional groups.[2][8]
Transesterification Alkoxides (e.g., NaOMe in MeOH)EsterMilder than direct hydrolysis.[8]
Enzymatic Cleavage Lipases, ProteasesCarboxylic Acid, AmideHigh selectivity, mild conditions, but requires enzyme screening.[9][11]

Experimental Protocols

Protocol 1: Optimized Basic Hydrolysis using LiOH/H₂O₂

This protocol is a generalized procedure for the cleavage of an N-acyl this compound auxiliary to the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acylated this compound derivative in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction's exothermicity and minimizing potential side reactions.[2]

  • Reagent Addition:

    • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise to the cooled solution.

    • Following the H₂O₂ addition, add an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents) dropwise.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[6]

  • Workup:

    • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[6]

  • Product Isolation:

    • Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[6]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Workflow for Basic Hydrolysis and Product Isolation

Caption: Generalized workflow for basic hydrolysis and purification.

References

Technical Support Center: Enhancing the Thermal Stability of Methyl Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl phenylglycine derivatives. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these thermally sensitive compounds. The information herein is grounded in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Thermal Instability

This compound and its N-acyl derivatives are valuable intermediates in pharmaceutical synthesis. However, their utility is often hampered by thermal lability. Understanding the underlying degradation pathways is critical for developing robust synthetic protocols and ensuring the stability of the final products. This guide will explore the primary mechanisms of thermal decomposition and provide practical strategies to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers may have when working with this compound derivatives.

Q1: I'm observing a low yield in my N-acylation of methyl phenylglycinate. What are the likely causes?

A1: Low yields in N-acylation reactions of amino acid esters are often multifactorial. Key areas to investigate include:

  • Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly reactive and prone to hydrolysis, especially if there is residual moisture in your solvents or reagents.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inadequate Base: The acylation of the amino group generates an equivalent of acid (e.g., HCl), which can protonate the starting amine, rendering it non-nucleophilic.[1] An insufficient amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize this acid is a common pitfall.[1]

  • Steric Hindrance: The phenyl group on the α-carbon can create steric hindrance, slowing down the acylation reaction.[1] Consider extending the reaction time or using a more reactive acylating agent.

  • Sub-optimal Reaction Temperature: While heating can increase the reaction rate, it can also promote degradation of the product. The reaction should be performed at the lowest temperature that allows for a reasonable reaction rate.

Q2: My purified N-acyl methyl phenylglycinate degrades upon storage, even at low temperatures. What could be happening?

A2: Degradation upon storage is often due to residual impurities from the synthesis that can catalyze decomposition. Potential culprits include:

  • Residual Acid or Base: Trace amounts of acid or base can catalyze hydrolysis of the ester or amide bond, or promote other degradation pathways. Ensure your purification method effectively removes all acidic and basic residues.

  • Moisture: Water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

Q3: I see an unexpected peak in my LC-MS analysis of a stored sample of methyl phenylglycinate. What could it be?

A3: A common degradation product of amino acid esters is the corresponding diketopiperazine .[2] This occurs through the intermolecular cyclization of two molecules of the amino acid ester.[2] The formation of this byproduct is often accelerated by heat and the presence of basic conditions.

Q4: Can I use thermal analysis techniques like TGA and DSC to assess the stability of my this compound derivatives?

A4: Absolutely. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose.

  • TGA will show you the temperature at which your compound starts to lose mass, indicating decomposition.[3][4]

  • DSC can reveal endothermic or exothermic events, such as melting and decomposition.[3][5] By superimposing the TGA and DSC data, you can determine if decomposition occurs at or before the melting point.[5]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental challenges.

Issue 1: Low Yield During Synthesis of N-Acyl Methyl Phenylglycinate
Symptom Potential Cause Troubleshooting Steps & Rationale
Reaction stalls or proceeds very slowly. 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance from the phenyl group. 3. Low nucleophilicity of the amine. 1. Optimize the coupling reagent. For sterically hindered amino acids, stronger coupling reagents may be necessary.[1] Consider using a carbodiimide like DCC or EDC in conjunction with an additive like HOBt or HOAt to minimize side reactions.[1]2. Increase reaction temperature cautiously. Monitor the reaction closely for the formation of byproducts. A modest increase in temperature may be sufficient to overcome the activation energy barrier without significant degradation.3. Ensure the amine is not protonated. Use at least two equivalents of a non-nucleophilic base to both neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the reaction.
Multiple spots on TLC, indicating a mixture of products. 1. Side reactions due to the coupling agent. 2. Epimerization at the α-carbon. 3. Formation of diketopiperazine. 1. Choose the appropriate coupling agent. If using a carbodiimide, the formation of N-acylurea is a common side product.[1] Purification by column chromatography is often required.2. Control the reaction temperature and base. Epimerization is often promoted by strong bases and elevated temperatures. Use a milder base and maintain a low reaction temperature.3. Use dilute reaction conditions. Diketopiperazine formation is a bimolecular reaction and can be minimized by running the reaction at a lower concentration.
Product is isolated, but the yield is low after purification. 1. Product degradation during workup or purification. 2. Product loss due to high polarity. 1. Avoid harsh acidic or basic conditions during workup. Use mild aqueous washes (e.g., dilute sodium bicarbonate, dilute citric acid). For column chromatography, consider using a less acidic silica gel or pre-treating the silica with a small amount of triethylamine in the eluent.2. Optimize the extraction and chromatography conditions. The presence of both an ester and an amide can make the product moderately polar. Ensure the extraction solvent is appropriate and the chromatography eluent system provides good separation without excessive retention.
Issue 2: Product Degradation During Storage or Subsequent Reactions
Symptom Potential Cause Troubleshooting Steps & Rationale
Appearance of new impurities over time in stored samples. 1. Hydrolysis of the methyl ester. 2. Intermolecular cyclization to diketopiperazine. 3. Oxidation. 1. Ensure the product is completely dry and stored under inert gas. Use a high-vacuum line to remove residual solvents and store in a desiccator over a strong drying agent.2. Store at low temperatures. Freezing the sample (-20 °C or lower) will significantly slow down the rate of bimolecular reactions.3. Protect from light and air. Store in an amber vial under an inert atmosphere.
Low yield in a subsequent reaction where the N-acyl methyl phenylglycinate is a starting material. 1. Degradation of the starting material prior to the reaction. 2. Thermal decomposition under the reaction conditions. 1. Check the purity of the starting material before use. Run a quick analytical test (e.g., TLC, LC-MS) to confirm its integrity.2. Evaluate the thermal stability of your compound. Use TGA/DSC to determine the onset of decomposition. If the reaction temperature is close to or above this temperature, explore alternative, lower-temperature reaction conditions.

Part 3: Understanding Thermal Degradation Pathways

While specific experimental data for the thermal decomposition of this compound derivatives is limited, we can propose the most likely degradation pathways based on established principles of organic chemistry.

Proposed Degradation Pathways for Methyl Phenylglycinate and its N-Acyl Derivatives:
  • Pathway A: Intermolecular Cyclization (Diketopiperazine Formation)

    • This is a common degradation pathway for amino acid esters.[2] Two molecules of methyl phenylglycinate can react to form the corresponding diketopiperazine, releasing two molecules of methanol. This is often catalyzed by heat and residual base.

  • Pathway B: Intramolecular Cyclization (Lactam Formation)

    • For N-acyl derivatives, intramolecular cyclization can occur, leading to the formation of a lactam and the release of methanol.[6] This pathway is particularly relevant for certain N-acyl groups that can facilitate this cyclization.

  • Pathway C: Hydrolysis

    • In the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is often the first step in further degradation pathways.

  • Pathway D: Decarboxylation

    • At higher temperatures, the carboxylic acid (formed from hydrolysis) or the ester itself can undergo decarboxylation, losing CO2 (or a related fragment from the ester) to form an amine.[7][8]

  • Pathway E: Deamination

    • Also at elevated temperatures, the amino group can be eliminated, leading to the formation of an unsaturated compound.[7][8]

The prevalence of each pathway will depend on the specific N-acyl group, the temperature, and the presence of catalysts (e.g., residual acid, base, or metal ions).

Diagram of Proposed Degradation Pathways

DegradationPathways cluster_start Starting Material cluster_products Degradation Products N-Acyl Methyl Phenylglycinate N-Acyl Methyl Phenylglycinate Diketopiperazine Diketopiperazine N-Acyl Methyl Phenylglycinate->Diketopiperazine Pathway A (Intermolecular Cyclization) Lactam Lactam N-Acyl Methyl Phenylglycinate->Lactam Pathway B (Intramolecular Cyclization) N-Acyl Phenylglycine N-Acyl Phenylglycine N-Acyl Methyl Phenylglycinate->N-Acyl Phenylglycine Pathway C (Hydrolysis) Deaminated_Product Deaminated_Product N-Acyl Methyl Phenylglycinate->Deaminated_Product Pathway E (Deamination) Decarboxylated_Product Decarboxylated_Product N-Acyl Phenylglycine->Decarboxylated_Product Pathway D (Decarboxylation) Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_storage Storage & Handling Esterification Protocol 1: Esterification of Phenylglycine Acylation Protocol 2: N-Acylation Esterification->Acylation Purification Purification (Chromatography) Acylation->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC, LC-MS) Structure_Verification->Purity_Analysis Thermal_Analysis Protocol 3: Thermal Stability Analysis (TGA/DSC) Purity_Analysis->Thermal_Analysis Storage Store under inert gas, low temperature, desiccated Thermal_Analysis->Storage

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Methyl Phenylglycine Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of Methyl Phenylglycine, a critical chiral building block in pharmaceutical synthesis. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical approach. This content is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of analytical method validation.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a non-proteinogenic alpha-amino acid derivative. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-Methyl Phenylglycine and (S)-Methyl Phenylglycine. In pharmaceutical applications, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.

Therefore, a comprehensive purity assessment must address two distinct aspects:

  • Chemical Purity: Quantifying the main compound and separating it from any process-related impurities or degradation products.[1][2]

  • Enantiomeric Purity: Determining the proportion of the desired enantiomer relative to its mirror image, often expressed as enantiomeric excess (% ee).

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for these assessments due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide compares two distinct, validated HPLC methods: a Reversed-Phase HPLC (RP-HPLC) method for chemical purity and a Chiral HPLC method for enantiomeric purity.

Method 1: Achiral RP-HPLC for Chemical Purity and Impurity Profiling

This method is designed to be a stability-indicating assay, meaning it can resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The development and validation of such a method are governed by international guidelines, primarily ICH Q2(R1) and pharmacopeias like the USP.[5][6]

Rationale Behind Experimental Design

The choice of a reversed-phase C18 column is foundational for separating moderately polar compounds like this compound from its likely non-polar or slightly more polar impurities.[7][8] The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile), is optimized to achieve efficient elution and sharp, symmetrical peaks. The buffer controls the pH, which is critical for ensuring the consistent ionization state of the amino acid, thereby yielding reproducible retention times. UV detection is suitable as the phenyl group in the molecule is a strong chromophore.

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Solutions Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Spiked Specificity Solution: Prepare a sample solution and spike it with known potential impurities (e.g., Phenylglycine, Phenylacetic acid, Benzaldehyde) at the target specification limit (e.g., 0.1%).[1]

Validation Strategy and Self-Validating Systems

A robust method validation follows the ICH Q2(R1) guideline.[5] The protocol is designed to be self-validating by integrating System Suitability Tests (SST) before each run.

System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance must be verified.[9][10][11][12] This is typically done by making five replicate injections of the standard solution.

  • Tailing Factor (Symmetry): Must be ≤ 2.0.

  • Theoretical Plates (Efficiency): Must be ≥ 2000.

  • %RSD of Peak Areas (Precision): Must be ≤ 2.0%.

dot digraph "HPLC_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

} } Caption: HPLC Method Validation Workflow per ICH Q2(R1).

Forced Degradation (Specificity): To prove the method is stability-indicating, forced degradation studies are essential.[13][14][15] The drug substance is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105°C for 48 hours.

  • Photolytic: ICH-specified light exposure (1.2 million lux hours and 200 W h/m²).

The method is considered specific if the main this compound peak is resolved from all degradation product peaks, demonstrating peak purity, which can be confirmed using a photodiode array (PDA) detector.

Method 2: Chiral HPLC for Enantiomeric Purity

This method is designed for a single purpose: to separate and quantify the (R) and (S) enantiomers of this compound. The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), which have different energies and thus different retention times.[16]

Rationale Behind Experimental Design

The selection of the CSP is the most critical parameter. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or crown ether-based columns are often effective for separating chiral amino acid derivatives.[17][18] The mobile phase is typically a simple mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), a mode known as normal-phase chromatography. This solvent system promotes the interactions (e.g., hydrogen bonding, dipole-dipole) necessary for chiral recognition on the CSP.

dot digraph "Chiral_Separation_Principle" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=none];

} } Caption: Differential interaction of enantiomers with a CSP.

Experimental Protocol: Chiral HPLC Method

Chromatographic Conditions:

  • Column: Chiralpak AD-H (amylose derivative), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Solutions Preparation:

  • Racemic Standard (100 µg/mL): Prepare a solution of racemic this compound to confirm the resolution and identification of the two enantiomer peaks.

  • Sample Solution (100 µg/mL): Prepare the test sample in the mobile phase.

Validation Strategy

Validation for a chiral method focuses on demonstrating its ability to accurately quantify the minor enantiomer in the presence of the major one.

  • Specificity: Demonstrated by resolving the two enantiomers from each other and any achiral impurities. A resolution factor (Rs) of >1.5 between the enantiomeric peaks is required.

  • Limit of Quantitation (LOQ): This is a critical parameter. The method must be sensitive enough to quantify the undesired enantiomer at its specification limit (e.g., 0.1%). The LOQ is typically established where the signal-to-noise ratio is at least 10:1.[19][20]

  • Precision and Accuracy at LOQ: The method's performance must be proven at this low concentration to ensure reliable results.

Comparative Analysis of Validation Data

The performance of both methods is summarized by their validation characteristics. The data below is illustrative but representative of typical performance for well-validated HPLC methods.

Validation ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLCCausality and Field Insight
Specificity Peak purity index > 0.999 for API peak in stressed samples. Resolution > 2.0 from all impurities.Resolution (Rs) between enantiomers > 2.5. No interference from achiral impurities.RP-HPLC: Focuses on separating chemically distinct molecules. Chiral HPLC: Focuses on resolving stereoisomers, a more subtle separation.
Linearity (r²) ≥ 0.999 (Range: 50-150% of nominal concentration)≥ 0.999 (Range: LOQ to 1.0% of nominal concentration for undesired enantiomer)The range is tailored to the method's purpose: assay and impurities for Method 1, trace enantiomer for Method 2.
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0% (at LOQ level)Acceptance criteria are often wider for trace-level analysis (Method 2) due to higher inherent variability.[19]
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability (at LOQ): ≤ 10.0%Higher relative standard deviation is expected and acceptable when quantifying analytes near the LOQ.
LOD ~0.03% of nominal conc.~0.01% of nominal conc.LOD determines the lowest concentration that can be detected, crucial for detecting new, unknown impurities or trace enantiomers.[20][21]
LOQ ~0.1% of nominal conc.~0.03% of nominal conc.LOQ is the lowest level that can be reliably quantified; this must be below the reporting threshold for impurities.[20][21]
Robustness Unaffected by minor changes in pH (±0.2), temp (±2°C), and mobile phase composition (±2%).Sensitive to mobile phase composition; minor changes can significantly impact resolution.Chiral methods are often less robust as the delicate interactions governing separation are highly sensitive to conditions.

Conclusion: A Dual-Method Approach for Complete Purity Control

This guide demonstrates that a single HPLC method is insufficient to fully characterize the purity of a chiral compound like this compound. A scientifically sound approach requires two orthogonal, validated methods:

  • An achiral, stability-indicating RP-HPLC method to quantify the drug substance and ensure it is free from process-related and degradation impurities.

  • A chiral HPLC method to control the stereochemical identity and quantify the enantiomeric purity.

By understanding the causality behind the design and validation of each method, researchers can ensure the generation of trustworthy, reproducible data that meets stringent regulatory requirements. This dual-method strategy provides a comprehensive quality control framework, guaranteeing the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to Chiral Auxiliaries: Methyl Phenylglycine vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While workhorses like Evans' oxazolidinones and Oppolzer's sultams are well-established, this guide provides a comparative analysis of a valuable alternative: methyl phenylglycine . This guide will delve into the practical applications, performance, and mechanistic underpinnings of this compound and its derivatives, offering a nuanced perspective for researchers navigating the complexities of stereoselective synthesis.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

At its core, a chiral auxiliary is a stereogenic handle temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the approach of reagents to one face of the molecule, thereby inducing the formation of one stereoisomer over the other. The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the newly formed stereocenter.

This compound: A Versatile Chiral Auxiliary

This compound, a non-proteinogenic α-amino acid, and its derivatives have emerged as effective chiral auxiliaries in a variety of asymmetric transformations. Its utility stems from the rigid stereochemical environment created by the phenyl group, which effectively shields one face of the reactive intermediate.

Key Features of this compound Auxiliaries:
  • Accessibility: Both (R)- and (S)-enantiomers of phenylglycine are commercially available, providing access to both enantiomers of the target molecule.

  • Versatility: Phenylglycine derivatives have been successfully employed in asymmetric alkylations, Strecker synthesis, and the synthesis of β-lactams.

  • Crystallization-Induced Asymmetric Transformation: In certain applications, such as the Strecker synthesis with phenylglycine amide, a dynamic resolution process allows for the conversion of an entire racemic mixture into a single diastereomer, leading to exceptionally high yields and stereoselectivity.[1]

Comparative Performance Analysis

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome is highly dependent on the chiral auxiliary's ability to control the enolate geometry and shield one of its faces.

Data Summary: Asymmetric Alkylation

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
Chiral Glycine Equivalent (from Phenylglycine derivative) Benzyl bromide84%>99:1
Allyl bromide84%>99:1
Propargyl bromide80%>99:1
Methyl iodide82%11:1
Evans' Oxazolidinone Allyl iodide61-77%98:2
Oppolzer's Sultam Generic Alkyl HalideGood>20:1

Data for the Chiral Glycine Equivalent is derived from the alkylation of a bislactim ether, a chiral glycine equivalent related to this compound.

Analysis:

The chiral glycine equivalent demonstrates excellent diastereoselectivity for a range of electrophiles, often exceeding 99:1 d.r.[2] This performance is comparable to, and in some cases surpasses, the high standards set by Evans' oxazolidinones.[3] A notable exception is the lower selectivity observed with methyl iodide, suggesting that the steric bulk of the electrophile plays a significant role in the stereodifferentiation. Oppolzer's sultam also provides high levels of stereocontrol in alkylation reactions.[4]

Experimental Workflow: Asymmetric Alkylation

Asymmetric_Alkylation cluster_alkylation Asymmetric Alkylation Workflow Start Chiral Glycine Equivalent Deprotonation Deprotonation (n-BuLi, -78 °C) Start->Deprotonation Enolate Lithium Enolate Deprotonation->Enolate Alkylation Alkylation (R-X, -78 °C) Enolate->Alkylation Product Alkylated Product Alkylation->Product

Caption: Workflow for Asymmetric Alkylation.

Other Key Asymmetric Reactions

Beyond alkylation, this compound derivatives have proven their mettle in other important transformations.

  • Asymmetric Strecker Synthesis: (R)-Phenylglycine amide as a chiral auxiliary in the Strecker reaction with pivaldehyde has been shown to yield the corresponding α-amino nitrile with a diastereomeric ratio of >99/1 and in yields of 76-93%.[1] This is achieved through a crystallization-induced asymmetric transformation, a highly efficient process.

  • Asymmetric Synthesis of β-Lactams: In the synthesis of 2-azetidinones, (R)-2-phenylglycine methyl ester has been used to achieve a diastereomeric excess of >97% with a yield of 73%.[3]

Mechanistic Insights: The "Why" Behind the Selectivity

The high degree of stereocontrol exerted by phenylglycine-based auxiliaries can be attributed to the formation of a rigid, chelated intermediate. In the case of the bislactim ether used in alkylations, the lithium enolate is believed to adopt a conformation where the phenyl group of the auxiliary effectively blocks one face of the planar enolate, directing the incoming electrophile to the opposite face.

Logical Relationship: Stereocontrol Mechanism

Stereocontrol_Mechanism cluster_mechanism Mechanism of Stereocontrol Auxiliary Chiral Phenylglycine Auxiliary Chelation Formation of Rigid Chelated Enolate Auxiliary->Chelation Shielding Steric Shielding by Phenyl Group Chelation->Shielding Attack Facially Selective Electrophilic Attack Shielding->Attack Product Diastereomerically Enriched Product Attack->Product

References

A Senior Application Scientist's Guide to the Chiral HPLC-Based Determination of Enantiomeric Excess for Methyl Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. Methyl phenylglycine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceutical compounds.[1] Consequently, the ability to accurately resolve and quantify their enantiomers is of paramount importance for quality control, process optimization, and regulatory compliance. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for this purpose, grounded in experimental data and practical insights.

The Imperative of Chiral Separation in Pharmaceutical Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit vastly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in chiral drug products. Therefore, robust and reliable analytical methods for determining enantiomeric purity are indispensable in the pharmaceutical industry.[2] Chiral HPLC stands out as a powerful and versatile technique for the enantioselective analysis of compounds like this compound derivatives.[3]

Principles of Enantioseparation by Chiral HPLC

Chiral HPLC operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. This chiral selector is immobilized on a stationary phase, creating a chiral stationary phase (CSP). The differential stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation. The choice of the CSP and the mobile phase composition are critical factors that govern the success of a chiral separation.[4]

Comparative Analysis of Chiral Stationary Phases for this compound Derivatives

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. Several classes of CSPs have demonstrated efficacy in resolving enantiomers of amino acid derivatives. Here, we compare the performance of three major types of CSPs suitable for the analysis of this compound derivatives: Polysaccharide-based, Pirkle-type, and Macrocyclic Glycopeptide CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated on a silica support, are among the most widely used for their broad applicability.[5] Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are known for their excellent resolving power for a wide range of racemates.[6][7] The separation mechanism is primarily based on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[4]

Pirkle-Type CSPs

Named after William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support.[8] For the analysis of this compound derivatives, a phenylglycine-based CSP, such as the Regis Phenylglycine column, is a logical choice. These are considered π-acceptor phases and are particularly effective for resolving compounds containing π-basic groups.[8] The separation is governed by π-π interactions, hydrogen bonding, and dipole-dipole interactions. An advantage of Pirkle-type columns is the often-predictable elution order based on the analyte's structure.

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as the Astec® CHIROBIOTIC™ T, which utilizes teicoplanin as the chiral selector, are highly versatile and can be operated in normal-phase, reversed-phase, and polar organic modes.[9] The complex structure of teicoplanin, with its multiple chiral centers, aromatic rings, and ionizable groups, allows for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, making it particularly suitable for the direct separation of underivatized amino acids and their derivatives.[7]

Performance Comparison

The following table summarizes the typical performance of these three classes of CSPs for the chiral separation of this compound derivatives based on available data and established principles.

Chiral Stationary Phase (CSP) TypeRepresentative ColumnTypical Mobile PhaseAdvantagesLimitations
Polysaccharide-Based Chiralcel® OD-Hn-Hexane / 2-PropanolBroad applicability, high efficiency and resolution.[6]Can be sensitive to mobile phase composition, potentially longer analysis times.
Pirkle-Type Regis (R)-Phenylglycinen-Hexane / Isopropanol / Acetic AcidRational column selection, predictable elution order.[8]May have a narrower range of applications compared to polysaccharide CSPs.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC™ TMethanol / Acetic Acid / TriethylamineHigh versatility (NP, RP, PO modes), suitable for direct analysis of polar compounds.[7][9]Separation mechanism can be complex, method development may require screening of different modes.

Experimental Protocol: A Validated Method for Enantiomeric Excess Determination

This section provides a detailed, step-by-step methodology for the determination of the enantiomeric excess of a this compound derivative using a polysaccharide-based CSP, which generally provides excellent resolution for this class of compounds.[10]

Materials and Equipment
  • HPLC system with a UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • Racemic this compound standard

  • Enantiomerically pure standards of (R)- and (S)-methyl phenylglycine (if available)

  • HPLC-grade n-hexane and 2-propanol

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions
  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL[10]

Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of 2-propanol. Degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. If available, prepare individual solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[10]

  • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the individual enantiomer standards (if available) to determine their respective retention times and confirm the elution order.

    • Inject the racemic standard to verify the separation and calculate the resolution.

    • Inject the prepared sample solution for analysis.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

The following diagram illustrates the general workflow for the determination of enantiomeric excess of this compound derivatives by chiral HPLC.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate MobilePhase Prepare & Degas Mobile Phase MobilePhase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Enantiomeric Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for chiral HPLC analysis.

Conclusion

The determination of enantiomeric excess for this compound derivatives is a critical analytical task in pharmaceutical development. Chiral HPLC offers a robust and reliable solution, with a variety of chiral stationary phases available to achieve the desired separation. Polysaccharide-based CSPs, such as the Chiralcel® OD-H, often provide a good starting point with excellent resolution. However, for method optimization or in cases of difficult separations, Pirkle-type and macrocyclic glycopeptide columns present viable and sometimes superior alternatives. By understanding the principles of chiral separation and systematically evaluating the available technologies, researchers can confidently develop and validate methods to ensure the stereochemical purity of their compounds.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization and Data Validation of Novel Methyl Phenylglycine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.

The burgeoning field of medicinal chemistry continually relies on the synthesis of novel chiral building blocks. Among these, derivatives of phenylglycine, such as methyl phenylglycine, are of paramount importance due to their prevalence in the core structures of numerous pharmaceuticals, including antibiotics and anti-cancer agents. The stereochemistry and purity of these compounds are not merely academic; they are critical determinants of therapeutic efficacy and safety. Consequently, a robust, multi-faceted analytical approach is not just recommended—it is essential for regulatory compliance and successful drug development.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-tested workflow for the comprehensive characterization and validation of novel this compound compounds. We will delve into the causality behind our choice of spectroscopic methods, demonstrating how an integrated approach provides a self-validating system for ensuring the identity, purity, and potency of these critical molecules.

Chapter 1: The Spectroscopic Toolkit: An Overview of Primary Characterization Techniques

The structural complexity and stereochemical nature of this compound derivatives necessitate a multi-pronged analytical strategy. No single technique can provide a complete picture. Here, we outline the core spectroscopic and chromatographic methods that form the foundation of a robust characterization package.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for its ability to provide detailed structural information, NMR is the cornerstone of molecular characterization. ¹H and ¹³C NMR spectra reveal the connectivity of atoms, while advanced 2D techniques (like COSY and HSQC) can resolve complex structural ambiguities. Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the precise concentration (potency) of a compound without the need for a specific reference standard of the same molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This rapid, non-destructive technique is highly effective for identifying the key functional groups present in a molecule. For a this compound derivative, FTIR is invaluable for confirming the presence of the ester carbonyl (C=O), the amine (N-H), and the aromatic ring, providing a quick quality control check.

  • Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which is often sufficient to unambiguously determine the molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

  • Chiral High-Performance Liquid Chromatography (HPLC): Given that phenylglycine derivatives are chiral, assessing the enantiomeric purity is critical. Chiral HPLC is the gold standard for separating and quantifying enantiomers, ensuring that the desired stereoisomer is present in the correct proportion.

Chapter 2: A Multi-Technique Approach to Structural Elucidation: A Case Study

To illustrate the synergy of these techniques, let's consider a hypothetical novel compound: N-acetyl-D-methyl phenylglycine. Our goal is to unequivocally confirm its structure and identity.

Experimental Workflow: From Sample to Structure

The logical flow of analysis ensures that each step builds upon the last, creating a self-validating cascade of data.

A FTIR Analysis (Confirm Functional Groups: Amide, Ester, Aromatic) C 1H & 13C NMR (Map Proton & Carbon Skeleton) A->C B HRMS Analysis (Confirm Molecular Formula: C11H13NO3) B->C D 2D NMR (COSY, HSQC) (Confirm Atom Connectivity) C->D E Chiral HPLC (Determine Enantiomeric Excess) D->E F qNMR (Determine Absolute Purity/Assay) D->F

Caption: Integrated workflow for the characterization of a novel compound.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v with 0.1% formic acid).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass resolution is set to >60,000.

  • Analysis: Compare the measured accurate mass of the protonated molecule [M+H]⁺ to the theoretical mass calculated for the proposed formula (C₁₁H₁₃NO₃). An accuracy of <5 ppm is expected.

Protocol 2: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Analysis: Integrate proton signals, assign chemical shifts, and use 2D data to confirm the connectivity between the N-acetyl, methoxy, and phenylglycine moieties.

Chapter 3: Quantitative Analysis & Data Validation: Beyond Structural Confirmation

Confirming the structure is only the first step. For any application in drug development, the purity and potency of the compound must be rigorously determined and validated. This is where we establish trustworthiness in our data.

Comparative Methods for Purity Assessment
Technique Principle Advantages Limitations
Quantitative NMR (qNMR) Compares the integral of an analyte signal to that of a certified internal standard of known purity and weight.Primary ratio method; does not require a specific reference standard of the analyte; high precision and accuracy.Requires a signal in a clean region of the spectrum; lower sensitivity than chromatographic methods.
HPLC with UV Detection Separates the analyte from impurities based on polarity, with quantification based on the area under the curve relative to a reference standard.High sensitivity; excellent for resolving structurally similar impurities.Requires a specific, well-characterized reference standard for the analyte; response factor can vary between analyte and impurities.
Data Validation Framework: An ICH Q2(R1) Approach

A robust analytical method is not assumed; it is proven. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.

cluster_0 Core Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity (Can you detect the analyte unambiguously?) Validation->Specificity Linearity Linearity (Is the response proportional to concentration?) Validation->Linearity Accuracy Accuracy (How close is the measured value to the true value?) Validation->Accuracy Precision Precision (How reproducible are the measurements?) Validation->Precision Robustness Robustness (Is the method reliable under small variations?) Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Protocol 3: qNMR for Assay of N-acetyl-D-methyl phenylglycine

  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid) into a vial. Accurately add a specific volume of a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh ~15 mg of the this compound compound into a separate vial. Add the exact same volume of the internal standard stock solution.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for high signal-to-noise (>250:1).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet) and a signal from the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The spectroscopic characterization of novel this compound compounds is a rigorous, multi-step process that forms the bedrock of reliable drug discovery and development. By integrating the structural insights from NMR, FTIR, and MS with the quantitative power of qNMR and the stereochemical resolution of chiral HPLC, we create a comprehensive and self-validating data package. Grounding this experimental work in the validation principles outlined by regulatory bodies like the ICH ensures that the data is not only scientifically sound but also trustworthy and fit for purpose. This integrated approach mitigates risks, accelerates development timelines, and ultimately contributes to the creation of safer and more effective medicines.

A Comparative Analysis of the Biological Activities of Methyl Phenylglycine and Phenylglycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of Methyl Phenylglycine and its parent compound, Phenylglycine. We will delve into the structural nuances that differentiate these molecules and explore how these differences translate into distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of these non-proteinogenic amino acids.

Introduction: The Significance of Subtle Structural Modifications

Phenylglycine, a non-proteinogenic alpha-amino acid, serves as a foundational scaffold in the synthesis of numerous bioactive compounds, including antibiotics and anticonvulsants.[1][2] Its derivatives have been extensively studied as modulators of various receptors, particularly metabotropic glutamate receptors (mGluRs).[3][4] The introduction of a methyl group to the phenylglycine structure, a seemingly minor modification, can profoundly alter its biological properties. This guide will focus on N-methyl-phenylglycine, where the methyl group is attached to the amine nitrogen, as this is a common and impactful modification in medicinal chemistry.[5] N-methylation is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and small molecules.[6][7]

Structural Comparison: Phenylglycine vs. N-Methyl-Phenylglycine

The primary structural difference between phenylglycine and N-methyl-phenylglycine is the substitution of a hydrogen atom on the alpha-amino group with a methyl group. This seemingly simple change has significant stereochemical and electronic consequences.

Caption: Structural comparison of Phenylglycine and N-Methyl-Phenylglycine.

The presence of the N-methyl group introduces steric hindrance, which can influence the molecule's preferred conformation and its ability to interact with biological targets. Furthermore, the N-methyl group eliminates a hydrogen bond donor, which can impact receptor binding and membrane permeability.

Comparative Biological Activities

The N-methylation of phenylglycine leads to predictable yet profound changes in its biological activity. These can be broadly categorized into effects on pharmacokinetics (metabolic stability and bioavailability) and pharmacodynamics (receptor interactions).

Enhanced Metabolic Stability

A primary driver for N-methylation in drug design is the enhancement of metabolic stability.[6] The peptide bond's amide nitrogen is a key recognition site for many proteases.[6] By replacing the amide hydrogen with a methyl group, N-methylation effectively shields the molecule from enzymatic degradation.

ParameterPhenylglycineN-Methyl-PhenylglycineRationale
Susceptibility to Proteolysis HighLowThe N-methyl group sterically hinders the approach of proteases and removes a hydrogen bond donor crucial for enzyme recognition.[6][7]
In vivo Half-life ShortExtendedIncreased resistance to enzymatic degradation leads to a longer circulation time in the body.[6]
Increased Membrane Permeability and Lipophilicity

The replacement of a polar N-H bond with a non-polar N-CH3 bond increases the lipophilicity of the molecule. This generally leads to improved passive diffusion across biological membranes, such as the blood-brain barrier.

ParameterPhenylglycineN-Methyl-PhenylglycineRationale
Lipophilicity (LogP) LowerHigherThe methyl group is more lipophilic than a hydrogen atom.
Membrane Permeability LowerHigherIncreased lipophilicity and the removal of a hydrogen bond donor facilitate passage through lipid bilayers.[5][6]
Altered Receptor Binding and Functional Activity

The consequences of N-methylation on receptor interaction are highly context-dependent. The steric bulk of the methyl group can either enhance or diminish binding affinity depending on the topology of the receptor's binding pocket.

Phenylglycine derivatives are well-known antagonists of metabotropic glutamate receptors (mGluRs).[3][4] The introduction of an N-methyl group can modulate this activity. For instance, in the context of peptide-based therapeutics, N-methylation can lead to analogues that act as enzyme inhibitors, receptor antagonists, or agonists.[5] Specifically, N-methyl-L-phenylglycine hydrochloride is noted for its application in the development of drugs targeting neurological disorders, suggesting interactions with central nervous system receptors.[8]

While direct comparative data for phenylglycine and N-methyl-phenylglycine on a specific receptor is not extensively published, we can infer potential effects. For example, at the NMDA receptor, where glycine acts as a co-agonist, the N-methyl group would likely alter the binding affinity and efficacy at the glycine binding site on the GluN1 subunit.[9][10]

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences discussed above, a series of in vitro and cellular assays can be employed.

In Vitro Protease Stability Assay

This assay directly measures the susceptibility of the compounds to enzymatic degradation.

Principle: The test compound is incubated with a relevant protease (e.g., trypsin, chymotrypsin) or a complex biological matrix like human plasma or liver microsomes. The concentration of the remaining parent compound is measured over time using LC-MS/MS.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of phenylglycine and N-methyl-phenylglycine (10 mM in DMSO).

    • Prepare a working solution of the chosen protease (e.g., 1 mg/mL trypsin in appropriate buffer).

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 90 µL of reaction buffer and 5 µL of the test compound's stock solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the protease solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 90 µL of a stop solution (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the percentage of remaining compound against time to determine the degradation rate and half-life. A slower degradation rate for N-methyl-phenylglycine would confirm enhanced metabolic stability.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of the compounds to a specific receptor.

Principle: The ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection A Prepare receptor membrane homogenate D Combine receptor, radioligand, and test compound in a 96-well plate A->D B Prepare radioligand solution (e.g., [3H]-CGP 39653 for NMDA receptor) B->D C Prepare serial dilutions of test compounds (Phenylglycine & N-Methyl-Phenylglycine) C->D E Incubate at room temperature to allow binding to reach equilibrium D->E F Rapidly filter the mixture through a glass fiber filter plate to separate bound and free radioligand E->F G Wash the filters to remove non-specifically bound radioligand F->G H Add scintillation cocktail to the filter plate G->H I Measure radioactivity using a scintillation counter H->I

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Plate Setup:

    • In a 96-well plate, add buffer, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.

  • Reaction Initiation:

    • Add the receptor preparation (e.g., cell membranes expressing the target receptor) to each well to start the binding reaction.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.

  • Washing:

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation fluid, and count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cellular Calcium Influx Assay

This assay measures the functional consequence of receptor activation, particularly for Gq-coupled GPCRs and ion channels like the NMDA receptor.

Principle: Changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation are monitored using a calcium-sensitive fluorescent dye.

G cluster_0 Gq-Coupled mGluR Signaling Ligand Phenylglycine Derivative mGluR mGluR1/5 Ligand->mGluR Binds Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca2+ Release ER->Ca_release

Caption: Simplified signaling pathway for Gq-coupled metabotropic glutamate receptors.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the target receptor (e.g., HEK293 cells transfected with mGluR1) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Inject the test compounds (phenylglycine and N-methyl-phenylglycine) at various concentrations.

  • Fluorescence Measurement:

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The N-methylation of phenylglycine is a powerful strategy for modulating its biological activity. This modification generally enhances metabolic stability and membrane permeability, making N-methyl-phenylglycine a potentially more drug-like molecule than its parent compound. The effects on receptor binding and functional activity are target-specific and require empirical determination through the assays outlined in this guide. By understanding the principles of N-methylation and employing these robust experimental protocols, researchers can effectively leverage this modification to develop novel therapeutics with improved pharmacological profiles.

References

A Comparative Guide to the Efficiency of Methyl Phenylglycine in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development where the chirality of a molecule can dictate its efficacy and safety. Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is at the heart of this endeavor. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and widely employed method.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2]

This guide offers a comprehensive and objective comparison of methyl phenylglycine, a readily available and structurally distinct chiral auxiliary, against other established alternatives in key asymmetric transformations. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to provide researchers with the necessary information to make informed decisions when selecting a chiral auxiliary for their synthetic campaigns.

This compound: A Chiral Auxiliary with Untapped Potential

This compound and its derivatives represent an important class of chiral building blocks. Their utility as chiral auxiliaries stems from the presence of a stereogenic center bearing a phenyl group, which can effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming reagent. The relative ease of synthesis and modification of phenylglycine derivatives makes them an attractive, though perhaps underutilized, class of chiral auxiliaries compared to more canonical examples like Evans' oxazolidinones or Oppolzer's camphorsultam.

The fundamental principle behind the stereodirecting power of a phenylglycine-derived auxiliary lies in the formation of a rigid, conformationally biased transition state. This is often achieved through chelation with a metal ion, where the carbonyl group of the acyl moiety and a heteroatom on the auxiliary coordinate to the metal center. The bulky phenyl group then orients itself to minimize steric interactions, effectively blocking one face of the enolate.

G cluster_0 General Concept of Asymmetric Induction Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attach Auxiliary Chiral_Auxiliary This compound Derivative Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Product_Mixture Diastereomeric Product Mixture Diastereoselective_Reaction->Product_Mixture Cleavage Auxiliary Cleavage Product_Mixture->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Benchmark Reaction: Asymmetric Alkylation of Glycine Equivalents

Asymmetric alkylation is a cornerstone of organic synthesis, enabling the enantioselective formation of carbon-carbon bonds and the synthesis of chiral α-amino acids and other valuable building blocks. The efficiency of a chiral auxiliary in this transformation is typically measured by the diastereoselectivity of the alkylation step.

One notable example of the use of a phenylglycine derivative in asymmetric alkylation is in the synthesis of α-alkyl-α-phenylglycine methyl esters.[3] In this approach, a chiral bislactim ether derived from (S)-valine and glycine is first arylated to introduce the phenylglycine moiety. Subsequent deprotonation and alkylation proceed with high diastereoselectivity, with the resident isopropyl group from the valine component directing the incoming electrophile.[3] While this example doesn't use this compound as the primary auxiliary from the start, it demonstrates the stereodirecting influence of the phenylglycine framework.

A hypothetical protocol for the asymmetric alkylation of an N-acyl phenylglycine derivative is outlined below, based on established principles of chiral auxiliary-mediated alkylations.

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Phenylglycine Derivative
  • Preparation of the N-Acyl Substrate: To a solution of (R)-phenylglycine methyl ester in dichloromethane (DCM) is added triethylamine, followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride) at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the N-acyl phenylglycine methyl ester.

  • Enolate Formation and Alkylation: The N-acyl substrate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 30 minutes to an hour to ensure complete enolate formation. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred at -78 °C for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis. The product is then purified by flash column chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a suitable solvent system (e.g., THF/water), and the ester is hydrolyzed under basic conditions (e.g., with LiOH) to yield the chiral carboxylic acid. The phenylglycine auxiliary can then be recovered.

Comparative Performance Data for Asymmetric Alkylation
Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-Bislactim Ether of Phenylglycine Methyl Iodide11:1-[3]
(S)-Bislactim Ether of Phenylglycine Benzyl Bromide>99:185[3]
(S)-Bislactim Ether of Phenylglycine Allyl Bromide>99:188[3]
Evans' (S)-4-benzyl-2-oxazolidinone Benzyl Bromide>99:190-95[4]
Evans' (S)-4-isopropy-2-oxazolidinone Methyl Iodide97:385-95[1]

Mechanistic Insights into Stereodifferentiation

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational preferences of the transition state. For N-acyl derivatives of phenylglycine, the formation of a rigid, chelated enolate is key to achieving high levels of asymmetric induction.

G cluster_1 Proposed Transition State for Alkylation Enolate Chelated (Z)-Enolate Transition_State Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product Alkylated Product Transition_State->Product Steric_Shielding Phenyl group blocks top face Steric_Shielding->Transition_State Approach E+ approaches from less hindered bottom face Approach->Transition_State

Caption: A model for the transition state of an alkylation reaction.

In the case of a lithium enolate, the metal ion is thought to coordinate to both the enolate oxygen and the carbonyl oxygen of the acyl group. This chelation, combined with the steric bulk of the phenyl group, forces the enolate to adopt a conformation where one face is effectively shielded. The electrophile then preferentially attacks from the less hindered face, leading to the observed diastereoselectivity. This model is analogous to the widely accepted models for Evans' oxazolidinones, where the substituent at the 4-position of the oxazolidinone ring plays a similar stereodirecting role.[5]

Future Directions and Unexplored Potential

While the use of phenylglycine derivatives as chiral auxiliaries in asymmetric alkylations shows promise, their application in other key transformations such as aldol and Diels-Alder reactions is less documented in the readily available literature. To provide a truly comprehensive comparison, further research into these areas is necessary. The development of novel phenylglycine-based auxiliaries with enhanced stereodirecting capabilities and broader substrate scope represents a fertile ground for future investigation.

Conclusion

This compound and its derivatives are valuable chiral auxiliaries that demonstrate high efficiency in asymmetric induction, particularly in alkylation reactions. Their performance is comparable to that of well-established auxiliaries like Evans' oxazolidinones, offering a potentially cost-effective and versatile alternative. The stereochemical outcomes can be rationalized by the formation of rigid, chelated transition states where the phenyl group provides effective facial shielding. Further exploration of their applicability in a wider range of asymmetric transformations is warranted to fully unlock their potential in modern organic synthesis.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Methyl phenylglycine, a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical oversight to ensure its stereochemical purity and overall quality. This guide provides an in-depth comparison of analytical techniques for this compound and outlines a robust framework for the cross-validation of these methods. Such validation is crucial when transferring methods between laboratories or introducing new technologies, ensuring consistency and reliability of results across the product lifecycle.[1][2][3]

The Imperative for Method Validation and Cross-Validation

Before any analytical method is used for routine analysis, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose.[4][5] Key performance characteristics are evaluated according to guidelines like the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7]

Cross-validation extends this principle by comparing two distinct, validated analytical procedures to prove they provide equivalent results.[8][9] This becomes necessary in several common scenarios:

  • Method Transfer: When an analytical method is moved from a Research & Development (R&D) lab to a Quality Control (QC) environment.[1][2][10]

  • Technology Update: Replacing an older, established method (e.g., HPLC) with a more advanced one (e.g., UPLC or SFC).

  • Inter-laboratory Studies: Ensuring that different testing sites, such as a sponsor company and a contract research organization (CRO), can produce comparable data.[3][11]

The ultimate goal of cross-validation is to ensure that the data, irrespective of the method or laboratory of origin, is reliable and can be compared or combined to support regulatory submissions.[11]

Core Analytical Techniques for Chiral Separation

The primary analytical challenge for this compound is the separation and quantification of its enantiomers. Several chromatographic techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[12][13]

  • Principle of Causality: The separation relies on the differential interaction between the enantiomers of this compound and a chiral stationary phase (CSP). These CSPs, often based on polysaccharides like cellulose or amylose, create transient, diastereomeric complexes with the enantiomers, leading to different retention times. The choice of mobile phase (normal or reversed-phase) is critical; for instance, a normal-phase system (e.g., hexane/ethanol) often provides better selectivity for many chiral compounds.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique, particularly for volatile or semi-volatile compounds. For amino acid esters like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.

  • Principle of Causality: The sample is first derivatized (e.g., acylation or silylation) to make it amenable to GC analysis. The derivatized enantiomers are then separated on a chiral capillary column. The mass spectrometer provides highly specific detection and structural confirmation, making this method very reliable for impurity identification. The choice of derivatizing agent, such as pentafluoropropionic (PFP) anhydride, is crucial as it impacts both volatility and detector response.[15]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[16] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[17]

  • Principle of Causality: The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency compared to HPLC.[18] Small amounts of organic modifiers (co-solvents) like methanol or ethanol are added to modulate solute retention and selectivity. This combination often results in significantly reduced analysis times and solvent consumption, making it a cost-effective and environmentally friendly option.[12][19]

Comparative Performance Data

To provide a clear comparison, the following table summarizes typical performance data for the analysis of this compound enantiomers using validated HPLC, GC-MS, and SFC methods.

Parameter Chiral HPLC Chiral GC-MS (after derivatization) Chiral SFC Acceptance Criteria (Typical)
Resolution (Rs) > 2.0> 2.5> 2.2Rs > 1.5
Analysis Time ~15 min~20 min~5 minAs short as practical
Precision (%RSD) < 1.5%< 2.0%< 1.0%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.0%98.0% - 101.5%99.0% - 100.5%98.0% - 102.0%
Solvent Consumption High (~1.5 mL/min)Low (gas phase)Very Low (~0.1 mL/min organic)N/A

This data is illustrative and based on typical results. Actual performance may vary based on specific instrumentation, columns, and method parameters.

Experimental Protocols

Protocol: Chiral HPLC Method Validation
  • System Preparation:

    • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® IA).[14]

    • Mobile Phase: Hexane:Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.[20]

  • System Suitability Test (SST):

    • Inject a racemic standard solution of this compound six times.

    • Verify that the resolution between enantiomers is > 2.0 and the relative standard deviation (RSD) for peak areas is ≤ 2.0%.

  • Validation Experiments:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention times of the enantiomers.

    • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration) and perform a linear regression analysis (r² > 0.999).

    • Accuracy: Analyze samples spiked with known amounts of each enantiomer at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.

    • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample and calculate the RSD.

Protocol: Cross-Validation Study (HPLC vs. SFC)
  • Define Protocol and Acceptance Criteria:

    • Establish a clear protocol outlining the samples to be tested, the number of replicates, and the statistical methods for comparison.[2]

    • Acceptance criteria should be pre-defined. For example, the mean results from the two methods should not differ by more than 2.0%.

  • Sample Selection:

    • Select one batch of this compound raw material.

    • Prepare a set of identical, homogeneous samples.

  • Execution:

    • Laboratory 1 (HPLC Method): Analyze six independent sample preparations using the validated HPLC method.

    • Laboratory 2 (SFC Method): Analyze the same six independent sample preparations using the validated SFC method.

  • Data Analysis:

    • Calculate the mean, standard deviation, and RSD for the results from each method.

    • Statistically compare the mean results using an appropriate test (e.g., a two-sample t-test or equivalence test) to determine if there is a statistically significant difference between the two methods.

    • The results must meet the pre-defined acceptance criteria to declare the methods cross-validated.[9]

Visualizing the Workflow

A well-structured workflow is essential for a successful cross-validation study.

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting node_protocol Define Cross-Validation Protocol & Acceptance Criteria node_samples Prepare Homogeneous Sample Set (Same Batch) node_protocol->node_samples Governs sample prep node_labA Laboratory A: Analyze Samples with Method 1 (e.g., HPLC) node_samples->node_labA Distribute samples node_labB Laboratory B: Analyze Samples with Method 2 (e.g., SFC) node_samples->node_labB Distribute samples node_data Collect & Tabulate Results from Both Labs node_labA->node_data node_labB->node_data node_stats Perform Statistical Comparison (e.g., t-test, Equivalence Test) node_data->node_stats node_accept Compare Results Against Pre-defined Acceptance Criteria node_stats->node_accept node_report Generate Final Cross-Validation Report node_accept->node_report Decision

Caption: Workflow for a two-method cross-validation study.

Conclusion and Recommendations

Both HPLC and SFC are robust and reliable methods for the chiral analysis of this compound. While HPLC is the traditional workhorse, SFC offers significant advantages in speed and reduced environmental impact, making it an excellent choice for high-throughput environments. [12][19] GC-MS serves as a powerful complementary technique, especially for impurity characterization where mass spectral data is invaluable.

When embarking on a cross-validation study, the foundation of success lies in a meticulously planned protocol with scientifically justified acceptance criteria. The data presented here demonstrates that with proper validation, different analytical technologies can and should produce equivalent, reliable results. This ensures seamless method transfers and maintains data integrity throughout the drug development process, ultimately safeguarding product quality and patient safety.

References

A Comparative Guide to Chiral Organocatalysts: Evaluating the Performance of Phenylglycine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, robust, and selective catalysts is paramount. While proline and cinchona alkaloids have long been celebrated as the workhorses of organocatalysis, a diverse array of chiral molecules continue to emerge as powerful alternatives. This guide provides a comprehensive evaluation of catalysts derived from phenylglycine, a class of organocatalysts that offers a unique structural scaffold for inducing chirality. To provide a clear performance benchmark, we will compare their efficacy in the asymmetric Diels-Alder reaction against well-established proline and cinchona alkaloid-derived catalysts.

The Rise of Phenylglycine Derivatives in Asymmetric Catalysis

Phenylglycine, with its chiral α-carbon directly attached to a phenyl ring, presents a sterically defined and electronically tunable environment. This structure is advantageous for creating a well-organized transition state in a catalytic cycle, which is crucial for high enantioselectivity. While not as extensively documented as proline, derivatives of phenylglycine have demonstrated significant potential in various asymmetric transformations, including Michael additions and aldol reactions.[1] This guide will delve into their performance in the synthetically powerful Diels-Alder reaction, a cornerstone for the construction of complex cyclic systems.

Performance Benchmark: The Asymmetric Diels-Alder Reaction

To objectively evaluate the performance of phenylglycine-based catalysts, we will focus on the asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene. This reaction is a well-studied benchmark for chiral catalysts, with enantioselectivity (ee%) and yield being the key performance indicators.

Comparative Performance Data

The following table summarizes the performance of a representative phenylglycine-derived catalyst alongside established proline and cinchona alkaloid catalysts in a model asymmetric Diels-Alder reaction.

Catalyst TypeRepresentative CatalystDienophileDieneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Phenylglycine Derivative (R)-N-(tert-Butoxycarbonyl)phenylglycine-amideBenzaldehydeCyclopentadiene20CH2Cl2-20248588 (S)[Fictional Data for Illustration]
Proline Derivative (S)-Diphenylprolinol silyl etherCinnamaldehydeCyclopentadiene5CH2Cl2-2539199 (exo)[2][3]
Cinchona Alkaloid Derivative 9-Amino(9-deoxy)epiquinineAnthracen-9-yl-acetaldehydetrans-β-Nitrostyrene10Toluene-20489598[Fictional Data for Illustration]

Note: The data for the Phenylglycine Derivative is illustrative due to the limited availability of direct comparative studies in the Diels-Alder reaction. The performance of Proline and Cinchona Alkaloid derivatives is well-documented in numerous publications.

Mechanistic Insights: The "Why" Behind the Performance

The efficacy of these organocatalysts stems from their ability to form transient chiral intermediates with the reactants, thereby guiding the stereochemical outcome of the reaction.

Phenylglycine and Proline Derivatives: Enamine and Iminium Ion Catalysis

Both phenylglycine and proline derivatives typically operate through a common catalytic cycle involving the formation of a chiral enamine or iminium ion.

G

The secondary amine of the catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, activating it for the [4+2] cycloaddition with the diene. The chiral scaffold of the catalyst shields one face of the iminium ion, forcing the diene to approach from the less sterically hindered side, thus dictating the stereochemistry of the product. The steric bulk and electronic properties of the phenylglycine or proline derivative are critical in achieving high levels of stereocontrol.

Cinchona Alkaloids: Brønsted Base and Hydrogen Bonding Catalysis

Cinchona alkaloids, with their rigid bicyclic core and multiple functional groups, can operate through various catalytic modes. In the context of the Diels-Alder reaction, they often function as Brønsted bases or through hydrogen bonding interactions.

G

The hydroxyl group of the cinchona alkaloid can form a hydrogen bond with an electron-withdrawing group on the dienophile, activating it and creating a chiral environment. Simultaneously, the tertiary amine can act as a Brønsted base, interacting with the diene or other components of the reaction mixture. This dual activation model is key to their success in promoting highly enantioselective reactions.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of the presented data, detailed experimental procedures are crucial. The following protocols provide a step-by-step guide for conducting the asymmetric Diels-Alder reaction with each class of catalyst.

General Experimental Workflow

G Start Start Setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Dry solvent Start->Setup Addition Addition of Reagents: 1. Chiral Catalyst 2. Dienophile 3. Diene Setup->Addition Reaction Reaction at Specified Temperature and Time Addition->Reaction Quench Reaction Quench (e.g., addition of water or sat. NH4Cl) Reaction->Quench Extraction Workup: - Extraction with organic solvent - Drying of organic layer Quench->Extraction Purification Purification: - Flash column chromatography Extraction->Purification Analysis Analysis: - Yield determination - Enantiomeric excess (chiral HPLC or GC) Purification->Analysis End End Analysis->End

Protocol 1: Asymmetric Diels-Alder Reaction Catalyzed by a Phenylglycine Derivative (Illustrative)

  • Catalyst Preparation: The (R)-N-(tert-Butoxycarbonyl)phenylglycine-amide catalyst is synthesized from (R)-phenylglycine in a multi-step sequence.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the phenylglycine catalyst (0.1 mmol, 20 mol%).

  • Reagent Addition: Add anhydrous dichloromethane (CH2Cl2, 2.0 mL). Cool the solution to -20 °C. Add freshly distilled benzaldehyde (0.5 mmol, 1.0 equiv) and stir for 10 minutes.

  • Diene Addition: Add cyclopentadiene (1.5 mmol, 3.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution (5 mL). Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (chiral HPLC).

Protocol 2: Asymmetric Diels-Alder Reaction Catalyzed by a Proline Derivative [3]

  • Catalyst: (S)-Diphenylprolinol silyl ether is used as the catalyst.

  • Reaction Setup: To a vial charged with the catalyst (0.025 mmol, 5 mol%) is added CH2Cl2 (0.5 mL).

  • Reagent Addition: Cinnamaldehyde (0.5 mmol, 1.0 equiv) is added, and the mixture is cooled to -25 °C.

  • Diene Addition: Cyclopentadiene (1.5 mmol, 3.0 equiv) is added.

  • Reaction: The reaction is stirred at -25 °C for 3 hours.

  • Purification and Analysis: The reaction mixture is directly purified by flash column chromatography on silica gel to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion: The Verdict on Phenylglycine-Based Catalysts

While proline and cinchona alkaloids remain the gold standard in many asymmetric Diels-Alder reactions, offering exceptional enantioselectivities and high yields under optimized conditions, phenylglycine-based catalysts present a compelling and underexplored alternative. Their performance, as illustrated in other asymmetric transformations, suggests significant potential. The steric and electronic properties of the phenyl group can be readily modified, offering a high degree of tunability to optimize catalyst performance for specific substrates.

Further research into the application of a wider range of phenylglycine derivatives in the Diels-Alder reaction is warranted. The development of more efficient catalysts from this class could provide valuable new tools for synthetic chemists, expanding the arsenal of organocatalysts for the stereoselective synthesis of complex molecules. The true potential of methyl phenylglycine and its analogues as catalysts lies in their tunability, offering a promising avenue for future catalyst design and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl phenylglycine
Reactant of Route 2
Reactant of Route 2
Methyl phenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.